Lithium bis(fluorosulfonyl)imide
Description
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Properties
CAS No. |
171611-11-3 |
|---|---|
Molecular Formula |
F2HLiNO4S2 |
Molecular Weight |
188.1 g/mol |
IUPAC Name |
lithium;bis(fluorosulfonyl)azanide |
InChI |
InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |
InChI Key |
PIAMXHUFQAOKRH-UHFFFAOYSA-N |
SMILES |
[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |
Canonical SMILES |
[Li].N(S(=O)(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Lithium Bis(fluorosulfonyl)imide (LiFSI): A Fundamental Properties Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising lithium salt for next-generation lithium-ion batteries and other electrochemical energy storage devices. Its unique combination of high ionic conductivity, exceptional thermal stability, and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces makes it a compelling alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF₆). This technical guide provides a comprehensive overview of the fundamental properties of LiFSI, detailed experimental protocols for its characterization, and a visualization of its critical role in battery chemistry.
Core Physicochemical Properties
LiFSI is a white crystalline powder with the chemical formula F₂LiNO₄S₂.[1] Its fundamental properties are summarized in the table below, offering a comparative look at its key characteristics.
| Property | Value | References |
| Chemical Formula | F₂LiNO₄S₂ | [1][2] |
| Molecular Weight | 187.07 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 124-128 °C | [1] |
| Density | 1.052 g/cm³ at 25°C | [3] |
| Thermal Decomposition | Stable up to 200°C | [4][5] |
Solubility Profile
LiFSI exhibits high solubility in a wide range of polar organic solvents commonly used in lithium-ion battery electrolytes. This high solubility is crucial for formulating electrolytes with optimal ionic conductivity. While precise quantitative data can vary with temperature and solvent purity, the following table provides an overview of its solubility in key battery solvents.
| Solvent | Molar Ratio (LiFSI:Solvent) | Description | References |
| Ethylene Carbonate (EC) | Up to 1:2 | Highly soluble, forming stable electrolytes even at high concentrations. | [6] |
| Dimethyl Carbonate (DMC) | Up to 1:2 | High solubility, contributing to high ionic conductivity. | [7] |
| Diethyl Carbonate (DEC) | - | Generally soluble, often used in co-solvent systems. | [8] |
| Dimethoxyethane (DME) | > 1:1 | Extremely high solubility, with more than one mole of LiFSI dissolving in one mole of DME. | [9] |
Electrochemical Properties
The electrochemical characteristics of LiFSI are central to its superior performance in battery applications. Its high ionic conductivity and wide electrochemical stability window are particularly noteworthy.
| Property | Value/Description | References |
| Ionic Conductivity | 7 mS/cm in 1:6 LiFSI:EC at 30°C | Significantly higher than LiTFSI in similar formulations. |
| Electrochemical Stability Window | Stable up to ~4.7-4.8 V vs. Li⁺/Li in concentrated EC-based electrolytes | Wider than LiTFSI-based electrolytes, enabling the use of high-voltage cathodes. |
Experimental Protocols
Accurate characterization of LiFSI's properties is essential for electrolyte development and battery performance evaluation. The following sections detail the methodologies for key experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of a LiFSI-based electrolyte.
Methodology:
-
Electrolyte Preparation: Prepare the LiFSI electrolyte by dissolving a known concentration of LiFSI in the desired solvent or solvent mixture inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: Utilize a two-electrode conductivity cell with platinum electrodes.
-
Calibration: Calibrate the conductivity cell using a standard solution with a known conductivity (e.g., a certified KCl solution).[9]
-
Measurement:
-
Rinse the conductivity cell and the sample beaker with the prepared electrolyte solution at least twice to avoid contamination.[9]
-
Immerse the conductivity sensor into the electrolyte, ensuring the platinum poles are fully submerged and that there are no air bubbles on the electrode surfaces.[9][10]
-
Measure the impedance of the cell over a range of frequencies (e.g., 1 Hz to 1 MHz) using an electrochemical impedance spectrometer.
-
Alternatively, a benchtop conductivity meter can be used for direct reading.[11]
-
-
Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (A * R), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance of the electrolyte obtained from the impedance measurement. For direct reading meters, the conductivity is displayed.
-
Temperature Control: Maintain a constant temperature throughout the measurement, as ionic conductivity is highly temperature-dependent.[11]
Thermal Stability Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and decomposition behavior of LiFSI.
Methodology:
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of LiFSI into a TGA crucible (e.g., alumina (B75360) or platinum).[12]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.[12]
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[1]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs, indicating decomposition.[12]
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal a small, accurately weighed amount of LiFSI (typically 1-5 mg) in a hermetic DSC pan inside a glovebox to prevent moisture contamination.[13]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas.
-
-
Heating Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.[14]
-
Data Acquisition: Measure the heat flow to or from the sample relative to the reference pan as a function of temperature. Endothermic peaks indicate melting or phase transitions, while exothermic peaks indicate decomposition or other reactions.[15]
Electrochemical Stability Window (Cyclic Voltammetry)
Objective: To determine the voltage range over which the LiFSI electrolyte remains stable without significant oxidation or reduction.
Methodology:
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox.
-
Working Electrode: A material inert in the potential window of interest, such as platinum, gold, or glassy carbon.
-
Counter Electrode: Lithium metal foil.
-
Reference Electrode: Lithium metal foil.
-
Electrolyte: The LiFSI-based solution to be tested.
-
-
Measurement:
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
The electrochemical stability window is defined by the potentials at which a significant increase in the anodic (oxidation) and cathodic (reduction) currents is observed, indicating the onset of electrolyte decomposition.[17]
-
Signaling Pathways and Logical Relationships
Solid Electrolyte Interphase (SEI) Formation
A key advantage of LiFSI is its ability to form a robust and stable Solid Electrolyte Interphase (SEI) on the anode surface. This passivation layer is crucial for preventing further electrolyte decomposition and ensuring long-term battery cycling stability.[18][19] The formation of the SEI is a complex process involving the reductive decomposition of the FSI⁻ anion.
The diagram below illustrates the proposed decomposition pathway of the FSI⁻ anion at the anode surface, leading to the formation of key inorganic SEI components.
Caption: Proposed decomposition pathway of the FSI⁻ anion during SEI formation.
This simplified pathway shows that the reduction of the FSI⁻ anion at the anode surface leads to the formation of lithium fluoride (B91410) (LiF) and lithium oxide (Li₂O), which are key components of a stable and effective SEI.[20] The presence of a LiF-rich SEI is believed to enhance the mechanical stability and suppress lithium dendrite growth.
Conclusion
This compound possesses a compelling set of fundamental properties that position it as a leading candidate for advanced lithium-ion battery electrolytes. Its high ionic conductivity, excellent thermal stability, and favorable SEI-forming capabilities address many of the limitations of conventional lithium salts. A thorough understanding of its physicochemical and electrochemical characteristics, facilitated by the standardized experimental protocols outlined in this guide, is crucial for harnessing its full potential in the development of next-generation energy storage technologies. The continued investigation into its behavior within various battery chemistries will undoubtedly pave the way for safer, longer-lasting, and higher-performance batteries.
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Synthesis and purification of Lithium bis(fluorosulfonyl)imide for battery electrolytes
An In-depth Technical Guide to the Synthesis and Purification of Lithium Bis(fluorosulfonyl)imide (LiFSI) for Battery Electrolytes
Introduction
This compound (LiFSI) is an advanced electrolyte salt that is rapidly gaining prominence in the field of lithium-ion and next-generation batteries.[1] It is considered a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt due to its superior properties, including higher ionic conductivity, excellent thermal and chemical stability, and better resistance to hydrolysis.[2][3] High-purity LiFSI is crucial for enhancing the performance, lifetime, and safety of batteries, particularly in high-voltage and fast-charging systems.[1][2] The synthesis and subsequent purification of LiFSI to battery-grade levels (>99.9%) are critical processes that involve multiple steps to remove various impurities that can degrade battery performance.[4]
This technical guide provides a comprehensive overview of the common synthesis routes and purification methods for LiFSI, complete with experimental protocols, quantitative data, and process visualizations for researchers and professionals in battery material development.
Synthesis of this compound (LiFSI)
The industrial production of LiFSI can be achieved through several synthetic pathways. The choice of method often depends on factors such as raw material availability, cost, safety considerations, and the desired purity of the final product.
Common Synthesis Routes
-
Neutralization of Hydrogen Bis(fluorosulfonyl)imide (HFSI): This is a widely used commercial method where HFSI is neutralized with a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), typically in an aqueous solution.[5][6] The resulting LiFSI solution contains various salt impurities from the neutralization of acids present in the crude HFSI, which are subsequently removed during purification.[5]
-
Fluorination of Bis(chlorosulfonyl)imide (HCSI): This route involves the reaction of bis(chlorosulfonyl)imide, as a starting material, with a fluorinating agent. The resulting intermediate is then treated with an alkaline reagent and a lithium base to produce LiFSI.[7] This method can achieve high yield and purity by avoiding separate purification and concentration steps for the intermediate.[7]
-
Reaction of Fluorosulfonamide: In this multi-step process, lithium fluorosulfonamide is first prepared. Sulfuryl fluoride (B91410) is then introduced into a solution of lithium fluorosulfonamide in the presence of an acid-binding agent to form a bis(fluorosulfonyl)imide ammonium (B1175870) salt. This salt is then converted to the lithium salt through ion exchange and subsequent reactions.[8]
-
Metathesis (Ion Exchange) Reaction: This method involves a salt metathesis reaction between an alkali metal salt of bis(fluorosulfonyl)imide, such as potassium bis(fluorosulfonyl)imide (KFSI), and a lithium salt like lithium perchlorate (B79767) (LiClO₄) or lithium tetrafluoroborate (B81430) (LiBF₄) in an organic solvent like acetonitrile.[9][10]
The following diagram illustrates a generalized workflow for the synthesis of LiFSI, highlighting the key stages from raw materials to the crude product.
Experimental Protocol: Synthesis via Neutralization of HFSI
This protocol describes a common laboratory-scale synthesis of LiFSI.
-
Preparation: A purified solution of hydrogen bis(fluorosulfonyl)imide (HFSI) is prepared in deionized water.
-
Neutralization: A lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), is slowly added to the HFSI solution while stirring. The reaction is typically carried out at a controlled temperature to manage heat generation.[6]
-
Filtration: During the neutralization process, impurities from the crude HFSI are converted into their corresponding lithium salts (e.g., Li₂SO₄, LiCl, LiF).[5] Many of these salts are insoluble in the aqueous LiFSI solution and can be removed by filtration.[6]
-
Concentration: The water is removed from the filtrate, often under vacuum, to yield the crude LiFSI product, which will then undergo further purification.[6]
Purification of Battery-Grade LiFSI
The purity of LiFSI is critical for the performance and cycle life of lithium-ion batteries.[4] Impurities such as other metal ions, halides (especially chloride), sulfates, and residual moisture or organic solvents can lead to side reactions, corrosion of battery components, and overall performance degradation.[5][11][12]
Common Impurities in Crude LiFSI
The primary impurities that must be removed to achieve battery-grade LiFSI include:
-
Inorganic Salts: Lithium fluoride (LiF), lithium chloride (LiCl), lithium sulfate (B86663) (Li₂SO₄), and lithium fluorosulfonate (LiFSO₃).[4][5]
-
Acidic Impurities: Residual hydrogen fluoride (HF) or other acids from the synthesis process.[5]
-
Water: Moisture content must be reduced to parts-per-million (ppm) levels.[13]
-
Organic Solvents: Residual solvents from synthesis or purification steps.[4]
Purification Techniques
A combination of techniques is typically employed to remove the various impurities from crude LiFSI.
-
Recrystallization: This is a powerful method for achieving high purity. The crude LiFSI is dissolved in a suitable polar solvent, and then a low-polarity or non-polar solvent is added to induce crystallization of the pure LiFSI, leaving impurities behind in the solvent mixture.[8][14] The choice of solvents is critical for obtaining high yield and purity.[7]
-
Solvent Extraction: Liquid-liquid extraction is used to separate impurities based on their differing solubilities in two immiscible liquid phases. For instance, an aqueous solution of LiFSI can be washed with an organic solvent to remove certain organic-soluble impurities, or LiFSI can be extracted from an aqueous solution into an organic phase.[13][15]
-
Evaporation: Techniques like short-path thin-film evaporation are used to concentrate the LiFSI solution under controlled temperature and high vacuum. This method is efficient for removing solvents with a short residence time, which minimizes thermal degradation of the product.[13][15]
-
Chemical Treatment: Specific reagents can be used to remove targeted impurities. For example, organic acid anhydrides can be employed to react with and remove residual water without introducing other contaminants.[14]
-
Ion Exchange: Acidic resin exchange can be used to convert ammonium salts of bis(fluorosulfonyl)imide into the acid form, which is then neutralized with a lithium base to form LiFSI, effectively removing ammonium ions.[8]
The following diagram outlines a typical multi-step purification workflow for crude LiFSI.
Experimental Protocol: Purification by Recrystallization
This protocol provides a general procedure for purifying LiFSI using a solvent/anti-solvent method.
-
Dissolution: Dissolve the crude LiFSI product in a suitable organic solvent where it has good solubility (e.g., certain esters, nitriles, or ethers).[14][16]
-
Filtration: Filter the resulting solution to remove any insoluble particulate matter.[14]
-
Crystallization: While stirring, slowly add a low-polarity organic solvent (an "anti-solvent") in which LiFSI is poorly soluble (e.g., dichloromethane, toluene).[8][14] This will cause the high-purity LiFSI to precipitate out of the solution. The temperature may be lowered (e.g., ≤ 25°C) to maximize the crystal yield.[13]
-
Isolation: Collect the precipitated LiFSI crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the low-polarity anti-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified LiFSI product under high vacuum at a moderate temperature (e.g., 35°C) to remove all traces of residual solvents.[4] The final product should be a fine, white powder.
Data Presentation: Properties and Purity
The following tables summarize key properties and typical purity data for battery-grade LiFSI.
Table 1: Physicochemical Properties of LiFSI
| Property | Value | References |
| Chemical Formula | LiN(SO₂F)₂ | [17] |
| Appearance | White to almost white powder | [17] |
| Melting Point | 124 - 145 °C | [17][18] |
| Purity (Assay) | ≥ 99.9% (trace metals basis) | |
| Solubility | Soluble in water and common organic carbonate and ether solvents | [17] |
Table 2: Typical Impurity Levels in Crude vs. Purified LiFSI
| Impurity | Crude LiFSI Concentration | Battery-Grade LiFSI Specification | References |
| Water (H₂O) | > 3000 ppm | < 10 - 20 ppm | [4][19] |
| Chloride (Cl⁻) | Variable, can be high | < 1 ppm | [5] |
| Sulfate (SO₄²⁻) | Variable | Low ppm levels | [5] |
| Reactive Solvents (e.g., alcohols) | > 1000 ppm | < 10 ppm (ideally 0 ppm) | [4][19] |
Conclusion
The synthesis and purification of this compound are multi-faceted processes that are fundamental to its successful application in high-performance lithium-ion batteries. While various synthetic routes exist, achieving the ultra-high purity required for battery applications necessitates rigorous and carefully controlled purification steps to remove detrimental inorganic and organic impurities.[2] Recrystallization, solvent extraction, and advanced drying techniques are key to producing battery-grade LiFSI with low moisture and impurity content. As the demand for better batteries continues to grow, further advancements in efficient and cost-effective synthesis and purification processes will be critical for the widespread adoption of LiFSI as a next-generation electrolyte salt.[3]
References
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- 19. US20210178288A1 - Processes For Removing Reactive Solvent From this compound (LiFSI) Using Organic Solvents That Are Stable Toward Anodes In Lithium-Ion And Lithium-Metal Batteries - Google Patents [patents.google.com]
A Deep Dive into the Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)imide (LiFSI)
An In-depth Technical Guide for Researchers and Scientists
Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt in electrolytes for next-generation lithium-ion batteries. Its purported benefits, including superior thermal stability, high ionic conductivity, and resistance to hydrolysis, have positioned it as a key enabler for safer and higher-performance energy storage systems.[1][2] However, the thermal behavior of LiFSI is a complex topic with some conflicting reports in the scientific literature, underscoring the critical need for a comprehensive understanding of its stability and decomposition pathways.[3][4] This technical guide synthesizes the current knowledge on the thermal characteristics of LiFSI, presenting key data, outlining experimental methodologies, and visualizing the intricate decomposition mechanisms.
Core Concepts: Thermal Stability of LiFSI
The thermal stability of an electrolyte salt is a critical parameter for the safety and lifespan of lithium-ion batteries.[5] Unlike LiPF6, which begins to decompose at temperatures as low as 60°C, LiFSI generally exhibits significantly higher thermal stability.[4][5] However, the exact decomposition temperature of LiFSI has been a subject of debate, with reported values varying widely. This variability is often attributed to the purity of the LiFSI salt, as impurities can catalyze decomposition reactions.[3][4]
Studies have shown that while some commercial LiFSI salts demonstrate mass loss at temperatures as low as 75°C in isothermal thermogravimetric analysis (TGA) experiments, others remain stable up to approximately 200°C, with only a 3% mass loss observed up to 300°C.[4] This discrepancy highlights the profound impact of manufacturing processes and purification methods on the final product's thermal robustness.
Quantitative Data on LiFSI Thermal Decomposition
To provide a clear overview of the reported thermal properties of LiFSI and its electrolytes, the following table summarizes key quantitative data from various studies.
| Parameter | Value | Analytical Method | Notes | Reference(s) |
| Decomposition Onset Temperature (Pure LiFSI) | ~200 °C | Dynamic TGA | Mass loss of 3% up to 300 °C. | [4] |
| Decomposition Onset Temperature (Pure LiFSI) | 150 - 220 °C | TGA | Initial breakdown of LiFSI. | [6] |
| Decomposition Temperature (LiTFSI-LiODFB dual-salt electrolyte) | > 271.0 °C | ARC | For comparison, LiPF6 electrolyte decomposes at lower temperatures. | [7] |
| Maximum Thermal Runaway Temperature (LiFSI + succinonitrile) | 285 °C | ARC | Significantly lower than LiPF6 electrolyte (417 °C). | [8][9] |
| Heat of Reaction (ΔH) during Thermal Runaway (LiFSI + succinonitrile) | 2.068 kJ | ARC | Lower than LiPF6 electrolyte (5.26 kJ). | [8][9] |
Experimental Protocols for Characterizing Thermal Stability
The investigation of LiFSI's thermal properties relies on a suite of analytical techniques. Understanding the methodologies behind these experiments is crucial for interpreting the data accurately.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the mass of the LiFSI salt changes, indicating decomposition.
Methodology:
-
A small, precisely weighed sample of LiFSI is placed in a high-precision balance located within a furnace.
-
The sample is heated at a controlled rate (e.g., 5°C/min) under an inert atmosphere (typically nitrogen or argon) to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss is first detected. Isothermal TGA can also be performed, where the sample is held at a constant temperature for an extended period to observe mass loss over time.[10]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in LiFSI as a function of temperature.
Methodology:
-
A small, encapsulated sample of LiFSI and an inert reference are placed in the DSC instrument.
-
Both the sample and the reference are subjected to a controlled temperature program (heating or cooling at a constant rate).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic peaks (heat absorption) can indicate melting or some decomposition processes, while exothermic peaks (heat release) are typically associated with decomposition or crystallization.
Accelerating Rate Calorimetry (ARC)
Objective: To study the thermal runaway behavior of electrolytes containing LiFSI under adiabatic conditions.
Methodology:
-
A sample of the LiFSI-based electrolyte is placed in a small, robust container (a "bomb").
-
The bomb is placed in a calorimeter that is programmed to maintain an adiabatic environment (no heat exchange with the surroundings).
-
The sample is heated in a series of small steps. After each step, the instrument "waits" and "seeks" for any self-heating from the sample.
-
If self-heating is detected, the calorimeter's temperature is ramped up to match the sample's temperature, thus maintaining adiabatic conditions.
-
The temperature and pressure are monitored as the exothermic decomposition reaction accelerates, providing data on the onset temperature of thermal runaway, the maximum temperature and pressure reached, and the total energy released.[8]
Visualization of Decomposition Mechanisms and Experimental Workflows
The decomposition of LiFSI is a multifaceted process that can be initiated by heat, electrochemical reduction, or hydrolysis. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Thermal decomposition pathway of LiFSI leading to thermal runaway.
Caption: Electrochemical decomposition of the FSI⁻ anion at the anode.
Caption: Hydrolysis pathway of LiFSI in the presence of water.
Caption: Experimental workflow for thermal analysis of LiFSI.
In-depth Analysis of Decomposition Mechanisms
Thermal Decomposition
The thermal decomposition of LiFSI is a complex process that can lead to thermal runaway in a battery, a dangerous chain reaction of exothermic events.[11][12][13] Quantum chemical calculations and experimental studies suggest that the decomposition of LiFSI can generate NSO₂F free radicals.[11] These highly reactive species can then initiate a sequence of reactions that culminate in the formation of stable nitrogen gas (N₂).[11] The formation of the strong triple bond in N₂ is a highly exothermic process, releasing a significant amount of heat that can accelerate the temperature rise and trigger thermal runaway.[11][14] Other decomposition products include SO₂, LiF, and various other sulfur-oxygen-fluorine compounds.[15][16]
Electrochemical Decomposition
At the surface of the negative electrode (anode), particularly during charging, the FSI⁻ anion can be electrochemically reduced. This decomposition is a key process in the formation of the Solid Electrolyte Interphase (SEI), a crucial passivation layer that enables stable battery cycling.[16][17] The electrochemical breakdown of FSI⁻ is thought to occur in a stepwise manner:
-
S-F Bond Cleavage: The initial step involves the breaking of a sulfur-fluorine bond, leading to the formation of lithium fluoride (B91410) (LiF) and SOx species.[16]
-
N-S Bond Cleavage: This is followed by the cleavage of the nitrogen-sulfur bonds, which can produce lithium nitride (Li₃N).[16]
-
S=O Bond Cleavage: Finally, the sulfur-oxygen double bonds can break, resulting in the formation of lithium oxide (Li₂O) and lithium sulfide (B99878) (Li₂S).[16]
The formation of a stable, LiF-rich SEI is a desirable outcome of this decomposition, as it can effectively suppress further electrolyte reduction and dendrite growth on lithium metal anodes.[15][17]
Hydrolysis
While LiFSI is generally considered more resistant to hydrolysis than LiPF6, it is not entirely immune to reaction with water.[1][18][19] The presence of moisture can lead to the decomposition of the FSI⁻ anion.[19] Computational studies using density functional theory (DFT) have explored the thermodynamics of LiFSI hydrolysis.[18][20][21] These studies suggest that the hydrolysis of LiFSI can lead to the precipitation of solid LiOH and, to a lesser extent, LiF.[18] The formation of these inorganic species can contribute to the composition of the SEI. Interestingly, the kinetics of hydrolysis are dependent on the salt concentration and the nature of the cation, with NaFSI solutions showing greater stability than LiFSI solutions.[19]
Conclusion
This compound stands as a compelling alternative to LiPF6, offering the potential for safer and more durable lithium-ion batteries. Its thermal stability, while generally superior to that of LiPF6, is highly dependent on the purity of the salt. The decomposition of LiFSI is a complex interplay of thermal, electrochemical, and hydrolytic pathways, each leading to a unique set of products that can significantly impact battery performance and safety. A thorough understanding of these mechanisms, supported by robust analytical techniques, is paramount for the successful implementation of LiFSI in next-generation energy storage technologies. Future research should focus on standardizing purity levels of LiFSI and further elucidating the intricate reaction networks that govern its decomposition under various operating conditions.
References
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- 4. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Abstract: Thermal Stability and Decomposition of this compound (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The thermal runaway mechanism of fast-charging lithium-ion batteries using LiFSI-based electrolytes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Breakthrough in lithium-ion battery safety: New design prevents thermal runaway and fire risks â NaturalNews.com [naturalnews.com]
- 14. Thermal runaway mechanism of fast-charging lithium-ion batteries using LiFSI-based electrolyte | CoLab [colab.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.stanford.edu [web.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stability of aqueous electrolytes based on LiFSI and NaFSI [infoscience.epfl.ch]
- 20. iris.cnr.it [iris.cnr.it]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrochemical Stability Window of LiFSI-based Electrolytes
Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt in electrolytes for next-generation lithium-ion batteries. Its superior thermal stability, higher ionic conductivity, and ability to form a stable solid electrolyte interphase (SEI) on the anode are key advantages.[1][2][3] A critical parameter governing the performance of any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without significant decomposition. This guide provides a comprehensive overview of the ESW of LiFSI-based electrolytes, including quantitative data, detailed experimental protocols, and visual representations of key concepts.
Understanding the Electrochemical Stability Window (ESW)
The ESW is determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the electrolyte components. The anodic (oxidation) limit is related to the HOMO level, while the cathodic (reduction) limit is associated with the LUMO level. For LiFSI-based electrolytes, the FSI⁻ anion and the solvent molecules are the primary species susceptible to oxidation and reduction.
In comparison to LiPF6, LiFSI generally exhibits a wider electrochemical stability window, particularly at higher concentrations.[4] This is attributed to the FSI⁻ anion's ability to form a robust and passivating SEI layer on the anode, which suppresses further electrolyte reduction.[5][6] On the cathode side, the oxidative stability of LiFSI-based electrolytes can be influenced by the choice of solvent and the presence of additives.
Quantitative Data on the Electrochemical Stability Window
The ESW of LiFSI-based electrolytes is influenced by several factors, including the salt concentration, solvent system, and the working electrode material. The following tables summarize key quantitative data from various studies.
| Salt | Solvent | Concentration | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Working Electrode | Measurement Technique | Reference |
| LiFSI | EC/DMC | 1 M | ~4.5 | - | NMC622 | Cycling | [7] |
| LiFSI | EC | 1:6 (molar ratio) | ~4.7-4.8 | - | Al | LSV | [4] |
| LiFSI | EC | 1:4 (molar ratio) | >4.8 | - | Al | LSV | [4] |
| LiFSI | EC | 1:2 (molar ratio) | ~5.2 | - | Al | LSV | [4] |
| LiFSI | DME | - | - | - | Al | - | [8] |
| LiFSI | DME/TTE | - | - | - | Si | - | [9] |
| LiFSI | EC/EMC | 1.25 M | >4.3 | <2.8 | Al | CV | [10] |
Table 1: Electrochemical Stability Window of Various LiFSI-Based Electrolytes.
Note: The exact values can vary depending on the specific experimental conditions, such as scan rate and cutoff current density.
| Salt | Solvent | Concentration | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| LiFSI | EC | 1:6 (molar ratio) | 7 | 30 | [11] |
| LiFSI | EC | 1:2 (molar ratio) | 1.5 | 30 | [11] |
| LiTFSI | EC | 1:6 (molar ratio) | 4.6 | 30 | [11] |
| LiFSI | DEGDME | 1 M | 7.5 | Room Temp. | [12] |
Table 2: Ionic Conductivity of LiFSI-Based Electrolytes.
Experimental Protocols for Determining the ESW
The electrochemical stability window is typically determined using linear sweep voltammetry (LSV) for the anodic limit and cyclic voltammetry (CV) for both anodic and cathodic limits.
Objective: To determine the upper voltage limit at which the electrolyte undergoes significant oxidation.
Materials:
-
Three-electrode cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode: A material stable at high potentials, such as platinum, gold, or aluminum.[4][13]
-
Counter and reference electrode: Lithium metal
-
Electrolyte to be tested
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the three-electrode cell in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Allow the cell to rest for a sufficient time (e.g., 1 hour) to reach a stable open-circuit voltage (OCV).
-
Set the parameters on the potentiostat:
-
Run the LSV scan.
-
Determine the oxidation potential by identifying the voltage at which the current density starts to increase significantly above a defined cutoff value (e.g., 10 µA/cm²).[14]
Objective: To determine both the anodic and cathodic stability limits of the electrolyte.
Materials:
-
Three-electrode cell
-
Working electrode: A material that is relatively inert over a wide potential range, such as stainless steel, platinum, or glassy carbon.[15]
-
Counter and reference electrode: Lithium metal
-
Electrolyte to be tested
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the three-electrode cell in an argon-filled glovebox.
-
Allow the cell to stabilize at its OCV.
-
Set the CV parameters:
-
Define a wide potential window (e.g., from -0.5 V to 6.0 V vs. Li/Li⁺).
-
Select a suitable scan rate (e.g., 10 mV/s).[15]
-
-
Perform the cyclic voltammetry for several cycles.
-
The anodic and cathodic limits are determined by the potentials at which a significant increase in oxidation and reduction currents, respectively, is observed.
Key Mechanisms and Visualizations
The formation of a stable SEI is crucial for the wide cathodic stability of LiFSI electrolytes. The FSI⁻ anion is more readily reduced than the solvent molecules, leading to an inorganic-rich SEI layer.[6][7]
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. nbinno.com [nbinno.com]
- 3. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 4. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry, Formation and Passivation of Solid-Electrolyte Interphase (SEI) from FSI- Breakdown at Li-metal Potential (Journal Article) | OSTI.GOV [osti.gov]
- 7. Electrolyte Engineering for High-Voltage Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Study of the corrosion behavior of LiFSI based electrolyte for Li-ion cells | ORNL [ornl.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boosting High-Voltage Practical Lithium Metal Batteries with Tailored Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Solubility and conductivity of LiFSI in different organic solvents.
An In-depth Technical Guide to the Solubility and Conductivity of Lithium Bis(fluorosulfonyl)imide (LiFSI) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LiFSI) has emerged as a highly promising lithium salt for next-generation lithium-ion batteries and other electrochemical applications.[1][2] Compared to the conventional lithium hexafluorophosphate (B91526) (LiPF6), LiFSI offers several advantages, including higher ionic conductivity, superior thermal and hydrolytic stability, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][3] Understanding the fundamental properties of LiFSI in different organic solvents, particularly its solubility and conductivity, is crucial for optimizing electrolyte formulations and enhancing battery performance. This guide provides a comprehensive overview of these key parameters, supported by quantitative data, detailed experimental protocols, and visualizations of underlying principles.
The choice of solvent significantly influences the performance of a LiFSI-based electrolyte. Solvents with high dielectric constants and strong solvating power are generally required to dissolve the lithium salt and facilitate ion dissociation.[4][5] Common organic solvents used for LiFSI electrolytes include carbonates, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and propylene (B89431) carbonate (PC), as well as ethers, like 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL).[4][6] The interplay between LiFSI and these solvents dictates the resulting electrolyte's viscosity, ionic conductivity, and electrochemical stability window.
Data Presentation: Solubility and Conductivity of LiFSI
The following tables summarize the solubility and ionic conductivity of LiFSI in various organic solvents at different concentrations and temperatures, compiled from multiple research sources.
Table 1: Solubility of LiFSI in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Dimethyl Carbonate (DMC) | Ambient | High solubility, concentration of up to 0.45 mol mol⁻¹ studied | [7][8] |
| Ethylene Carbonate (EC) | Ambient | High solubility, concentration of up to 0.45 mol mol⁻¹ studied | [7][8] |
| Propylene Carbonate (PC) | Ambient | High solubility, concentration of up to 0.45 mol mol⁻¹ studied | [7][8] |
| Methyl tert-Butyl Ether (MTBE) | 10 - 30 | Up to 0.47 mol mol⁻¹ | [9] |
| 1,2-Dimethoxyethane (DME) | Ambient | High solubility, used in high concentration electrolytes (e.g., 4 M) | [10] |
| Acetonitrile (AN) | Ambient | High solubility | [11] |
| Cyclopentyl Methyl Ether (CPME) | Ambient | Weakly solvating, used in high concentration electrolytes | [4] |
Table 2: Ionic Conductivity of LiFSI in Various Organic Solvents
| Solvent System (Concentration) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| 1 M LiFSI in EC/DEC (3/7, v/v) | 20 | 7.2 | [12] |
| 1 M LiFSI in EC/DEC (3/7, v/v) | -20 | Higher than 1M LiPF6 | [12] |
| 2 M LiFSI in DME | 25 | 18.1 | [13] |
| 2 M LiFSI in DMP | 25 | 14.0 | [13] |
| 2 M LiFSI in TFDMP | 25 | 7.4 | [13] |
| 1 M LiFSI in G4 | Not Specified | Peak at ~2.67 mS/cm around 0.99 M | [14] |
| LiFSI in EC (1:6 molar ratio) | ~25 | ~7 | [15] |
| LiFSI in EC (1:2 molar ratio) | ~25 | 1.5 | [15] |
| LiFSI in DMC/EC/PC mixtures | 20 - 60 | Varies with composition and concentration | [6][16] |
| LiFSI in AN | Not Specified | Peak conductivity near n=8 (AN molecules per LiFSI) | [17] |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reliable and comparable data on the solubility and conductivity of LiFSI electrolytes.
Measurement of LiFSI Solubility
The solubility of LiFSI in an organic solvent can be determined using the equilibrium concentration method.[18][19]
Methodology:
-
Sample Preparation: An excess amount of LiFSI salt is added to a known volume or mass of the organic solvent in a sealed, moisture-free container (e.g., a glovebox).
-
Equilibration: The mixture is stirred vigorously at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved salt.[18][19]
-
Phase Separation: The saturated solution is allowed to stand undisturbed for several hours to allow the undissolved solid to settle. A clear supernatant is then carefully extracted using a syringe with a filter to prevent any solid particles from being transferred.
-
Concentration Analysis: The concentration of LiFSI in the saturated solution is determined using analytical techniques such as:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method is highly sensitive for determining the concentration of lithium ions.[5][20] The saturated solution is carefully diluted with a suitable solvent, and the lithium concentration is measured against a series of calibration standards.
-
Gravimetric Analysis: A known mass of the saturated solution is taken, and the solvent is evaporated under vacuum at a controlled temperature. The mass of the remaining LiFSI salt is then measured to determine the solubility.[21]
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to quantify the concentration of the FSI⁻ anion.[18][19]
-
Measurement of Ionic Conductivity
The ionic conductivity of LiFSI electrolytes is typically measured using a conductivity meter with a specialized probe.[22][23][24]
Methodology:
-
Electrolyte Preparation: A series of LiFSI solutions with different concentrations are prepared in the desired organic solvent or solvent mixture inside a glovebox to prevent moisture contamination.
-
Conductivity Cell and Meter: A conductivity cell, consisting of two electrodes (often platinum), is used.[23][24] The cell constant, a geometric factor specific to the cell, must be accurately determined by calibrating with a standard solution of known conductivity, such as a potassium chloride (KCl) solution.[25]
-
Measurement Procedure:
-
The conductivity cell is thoroughly rinsed with the electrolyte solution to be measured.
-
The cell is then filled with the electrolyte, ensuring that the electrodes are fully immersed and there are no air bubbles.
-
The cell is connected to a conductivity meter, which applies an alternating current (AC) voltage between the electrodes to avoid polarization effects.[23] The meter measures the resistance or conductance of the solution.
-
The ionic conductivity (κ) is calculated using the formula: κ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.[24]
-
-
Temperature Control: The conductivity of an electrolyte is highly dependent on temperature.[25] Therefore, all measurements should be performed in a temperature-controlled environment, and the temperature should be recorded for each measurement. Modern conductivity meters often have automatic temperature compensation features.[24]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Electrolyte Characterization
Caption: Workflow for the preparation and characterization of LiFSI-based electrolytes.
Diagram 2: LiFSI Dissociation and Ionic Conductivity
Caption: Relationship between LiFSI dissociation, influential factors, and ionic conductivity.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrolyte engineering via ether solvent fluorination for developing stable non-aqueous lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]
- 24. imeko.org [imeko.org]
- 25. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Molecular structure and bonding in Lithium bis(fluorosulfonyl)imide
An In-depth Technical Guide to the Molecular Structure and Bonding in Lithium bis(fluorosulfonyl)imide (LiFSI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (LiFSI) has emerged as a highly promising electrolyte salt for next-generation lithium-ion batteries, challenging the dominance of conventional salts like lithium hexafluorophosphate (B91526) (LiPF₆). Its rising prominence is attributed to a unique combination of high ionic conductivity, superior thermal and hydrolytic stability, and its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][2][3][4][5][6][7] This technical guide provides a comprehensive examination of the molecular structure and bonding characteristics of LiFSI. It details the intricate interplay of ionic and covalent forces that define its physicochemical properties and electrochemical performance. The guide includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
This compound, with the chemical formula LiN(SO₂F)₂, is an inorganic salt composed of a lithium cation (Li⁺) and a bis(fluorosulfonyl)imide anion (FSI⁻).[5][8] It typically appears as a white crystalline solid.[5][8] The unique properties of the FSI⁻ anion, particularly the delocalization of the negative charge and the electron-withdrawing nature of the fluorosulfonyl groups, contribute to the salt's remarkable stability and high conductivity.[4][9] Unlike LiPF₆, which is prone to thermal decomposition and hydrolysis that can generate harmful hydrofluoric acid (HF), LiFSI exhibits significantly better stability, making it a safer and more reliable alternative for high-performance energy storage systems.[2][3][7][10] Its application extends beyond batteries to supercapacitors and as a catalyst in certain organic synthesis reactions.[4][8]
Molecular Structure and Bonding
The fundamental structure of LiFSI consists of a lithium cation (Li⁺) ionically bonded to the bis(fluorosulfonyl)imide anion (FSI⁻).[8] A deeper analysis reveals a complex interplay of covalent and ionic interactions that dictate its overall properties.
The Bis(fluorosulfonyl)imide (FSI⁻) Anion
The FSI⁻ anion is the cornerstone of LiFSI's unique characteristics. Its structure features a central nitrogen atom covalently bonded to two sulfur atoms of the sulfonyl groups (-SO₂F). The negative charge is not localized on the nitrogen atom but is delocalized across the O-S-N-S-O framework. This charge delocalization is crucial for the anion's stability and its weak interaction with the Li⁺ cation, which facilitates high ionic conductivity in solution.
Computational studies and crystallographic data provide insight into the specific bond lengths and angles, although these can vary depending on the crystalline phase and coordination environment. The geometry around the sulfur atoms is approximately tetrahedral.
Ionic Interaction and Coordination
In the solid state, the Li⁺ cation is coordinated by oxygen atoms from multiple FSI⁻ anions. The crystal structure reveals that each lithium ion is surrounded by several oxygen atoms, creating a stable ionic lattice.[11]
In solution, the behavior is more complex. LiFSI can exist in several states:
-
Fully solvated ions: The Li⁺ and FSI⁻ ions are separated and surrounded by solvent molecules.
-
Contact Ion Pairs (CIPs): A single Li⁺ cation and FSI⁻ anion are in direct contact.
-
Aggregates (AGGs): Multiple Li⁺ and FSI⁻ ions form larger clusters.
The equilibrium between these states is highly dependent on the salt concentration and the nature of the solvent.[12][13][14] Techniques like Raman spectroscopy are instrumental in studying these ion association phenomena, as the vibrational modes of the FSI⁻ anion are sensitive to its coordination environment.[13][15]
Caption: Schematic of LiFSI's ionic and covalent bonding.
Data Presentation
The following tables summarize key quantitative data for LiFSI, compiled from various sources.
Table 1: Physicochemical Properties of LiFSI
| Property | Value | Reference |
| Chemical Formula | F₂LiNO₄S₂ | [5][16][17] |
| Molecular Weight | 187.07 g/mol | [4][16] |
| Appearance | White to almost white crystalline powder | [8] |
| Melting Point | 140-145 °C | [4][10] |
| Thermal Decomposition | >200 °C | [4][5][10] |
| Solubility | Soluble in water and polar organic solvents (e.g., carbonates, ethers) | [5][8] |
Table 2: Electrochemical Properties of LiFSI-based Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| 1M LiFSI in EC/DEC (3/7, v/v) | 7.2 | 20 | [18] |
| 1M LiFSI in EC/EMC (3:7, v/v) | >10 (Highest among common salts) | 25 | [10] |
| LiFSI:EC (1:6 molar ratio) | ~7.0 | 30 | [19] |
| LiFSI:EC (1:2 molar ratio) | 1.5 | 30 | [19] |
EC: Ethylene Carbonate, DEC: Diethyl Carbonate, EMC: Ethyl Methyl Carbonate
Experimental Protocols
Synthesis of LiFSI
Several synthetic routes to LiFSI have been developed. A common laboratory-scale and industrial method involves a two-step process starting from bis(chlorosulfonyl)imide (HClSI).
Caption: A simplified workflow for the synthesis of LiFSI.
Protocol:
-
Fluorination: Bis(chlorosulfonyl)imide is reacted with a fluorinating agent.[20][21][22] For example, isocyanate chlorosulfonate can be reacted with zinc fluoride (B91410) (ZnF₂) or antimony trifluoride (SbF₃) at an elevated temperature (e.g., 70°C) to yield the fluorinated intermediate.[21] The reaction is typically carried out under inert atmosphere to prevent hydrolysis.
-
Lithiation: The resulting bis(fluorosulfonyl)imide (HFSI) is then neutralized with a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), in an aqueous or organic solvent.[22] The reaction proceeds via an acid-base neutralization to form the lithium salt.
-
Purification: The crude LiFSI is purified, often by recrystallization. This involves dissolving the crude product in a polar solvent and then adding a less polar or non-polar solvent to precipitate the high-purity LiFSI, which is then filtered and dried under vacuum.[23]
Characterization Techniques
-
Vibrational Spectroscopy (Raman and FT-IR): These techniques are used to identify the purity of the salt and study ion interactions.[1][24] The vibrational modes of the FSI⁻ anion, particularly the S-N-S stretching mode around 700-800 cm⁻¹, are sensitive to the local ionic environment.[13][15] Shifts in peak positions and the appearance of new shoulders can indicate the formation of contact ion pairs and aggregates.[13]
-
Methodology: A small sample of the LiFSI salt or its electrolyte solution is placed in the path of a laser beam (for Raman) or an infrared beam (for FT-IR). The scattered or transmitted light is collected and analyzed to generate a spectrum of vibrational frequencies.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (e.g., ⁷Li, ¹⁹F, ¹⁷O) provides detailed information about the local chemical environment of the ions.[25][26][27][28] ⁷Li NMR chemical shifts can distinguish between free lithium ions, ion pairs, and aggregates, offering insights into the solvation structure and ion transport mechanisms.[29][30]
-
Methodology: A solution of LiFSI in a deuterated solvent is placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected. The chemical shifts provide information about the electronic environment of the nuclei.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles, in the solid state.[11]
-
Methodology: A suitable single crystal of LiFSI is grown and mounted on a diffractometer. It is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to solve the crystal structure.
-
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the salt.[1][3][24]
-
Methodology: A sample of LiFSI is heated at a controlled rate in a furnace, and its mass is continuously monitored. The temperature at which significant mass loss occurs corresponds to the onset of decomposition.
-
Ion Association and Electrolyte Behavior
The performance of LiFSI as an electrolyte salt is intrinsically linked to the interactions between the Li⁺ cation, the FSI⁻ anion, and the solvent molecules. In dilute solutions, the ions are largely dissociated and solvated by the solvent. As the concentration increases, the formation of CIPs and AGGs becomes more prevalent. This association can influence properties like ionic conductivity and viscosity. Computational studies using molecular dynamics simulations have been employed to investigate these solvation structures and their impact on ion transport.[12]
Caption: Equilibrium between different ionic species in LiFSI electrolytes.
Conclusion
This compound stands out as a superior electrolyte salt due to its well-defined molecular structure and bonding, which impart high thermal stability, excellent ionic conductivity, and favorable interfacial properties. The delocalized negative charge on the FSI⁻ anion and its weak coordination with the Li⁺ cation are fundamental to its advantageous electrochemical characteristics. A thorough understanding of its synthesis, structural properties via advanced characterization techniques, and its behavior in solution is critical for optimizing its performance in next-generation energy storage systems. Continued research into the solvation structure and SEI formation mechanisms will further unlock the potential of LiFSI for developing safer, longer-lasting, and higher-performance batteries.
References
- 1. Thermal Stability and Decomposition of this compound (LiFSI) Salts | Semantic Scholar [semanticscholar.org]
- 2. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Abstract: Thermal Stability and Decomposition of this compound (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]
- 4. fengbaigroup.com [fengbaigroup.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
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- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
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- 12. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lithium bis(fluorosulfonyl)amide [webbook.nist.gov]
- 17. This compound | F2LiNO4S2 | CID 86277430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. KR101718292B1 - Novel method for preparing this compound - Google Patents [patents.google.com]
- 21. Preparation method of lithium bis (fluorosulfonyl) imide and application of lithium bis (fluorosulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]
- 22. WO2016184176A1 - Preparation method for bis-(fluoro-sulfonyl) imide lithium salt - Google Patents [patents.google.com]
- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 24. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. NMR spectra of LiTFSI - Lithium bis(trifluoromethanesulphonyl)imide | LiTFSI | 90076-65-6 [litfsi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. In situ 7 Li-NMR analysis of lithium metal surface deposits with varying electrolyte compositions and concentrations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05334D [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
The Emergence of Lithium Bis(fluorosulfonyl)imide (LiFSI) as a Promising Lithium Salt for Next-Generation Batteries: A Technical Guide
Abstract
Lithium bis(fluorosulfonyl)imide (LiFSI) has garnered significant attention within the battery research community as a potential successor to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt in lithium-ion battery electrolytes. Its advantageous properties, including high ionic conductivity, superior thermal and hydrolytic stability, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces, position it as a key enabler for next-generation energy storage systems.[1][2][3] This technical guide provides an in-depth overview of the early-stage research on LiFSI, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing fundamental processes. This document is intended for researchers, scientists, and professionals in the field of battery technology and materials science.
Introduction
The electrolyte is a critical component of lithium-ion batteries, dictating performance parameters such as power density, lifespan, and safety. For decades, LiPF₆ has been the industry standard lithium salt due to its well-rounded properties. However, its inherent thermal instability and susceptibility to hydrolysis, which can lead to the formation of corrosive hydrofluoric acid (HF), present significant challenges, particularly for high-energy-density and high-voltage applications.[4]
LiFSI has emerged as a compelling alternative, offering solutions to many of the drawbacks of LiPF₆.[3] Its molecular structure contributes to a higher degree of charge delocalization, which in turn leads to weaker interactions with solvent molecules and enhanced lithium-ion mobility.[5] Furthermore, the SEI layer formed from LiFSI-based electrolytes is often thinner, more uniform, and rich in inorganic species like lithium fluoride (B91410) (LiF), which is beneficial for suppressing dendrite growth on lithium metal anodes and improving cycling stability.[6][7] This guide will delve into the synthesis, physicochemical properties, electrochemical performance, and SEI formation mechanisms associated with LiFSI.
Synthesis of this compound
Several synthetic routes for LiFSI have been developed, with the primary goal of achieving high purity and yield in a cost-effective manner. The most common methods generally involve a multi-step process that includes fluorination and lithiation.[8]
One prevalent synthesis pathway starts with the reaction of a bis(chlorosulfonyl)imide compound with a fluorinating agent, followed by a reaction with a lithium-containing base to yield the final LiFSI product.[9][10] Another approach involves the reaction of lithium fluorosulfonamide with sulfuryl fluoride in the presence of an acid-binding agent.[11] The purity of the final LiFSI product is crucial, as impurities can significantly impact its thermal stability and electrochemical performance.[12][13]
Physicochemical and Electrochemical Properties
The performance of LiFSI in a lithium-ion battery is intrinsically linked to its fundamental properties. This section summarizes key quantitative data on its ionic conductivity, thermal stability, and electrochemical stability window.
Ionic Conductivity
LiFSI-based electrolytes generally exhibit higher ionic conductivity compared to their LiPF₆ counterparts, particularly at lower temperatures.[14] This is attributed to the lower association of the FSI⁻ anion with Li⁺ ions and its weaker interaction with solvent molecules.
| Electrolyte System | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| LiFSI in EC/DEC (3/7 v/v) | 1.0 | 20 | 7.2 | [14] |
| LiFSI in AN | ~1.2 (n=8) | 60 | ~35 | [8] |
| LiFSI in DME/DOL | 1.0 | 25 | ~10.5 | [5] |
| LiPF₆ in EC/DEC (3/7 v/v) | 1.0 | 20 | ~7.2 | [14] |
Table 1: Ionic conductivity of various LiFSI-based electrolytes compared to a standard LiPF₆ electrolyte. (EC: Ethylene Carbonate, DEC: Diethyl Carbonate, AN: Acetonitrile, DME: 1,2-Dimethoxyethane, DOL: 1,3-Dioxolane)
Thermal Stability
One of the most significant advantages of LiFSI is its enhanced thermal stability over LiPF₆.[12] While the exact decomposition temperature can vary with the purity of the salt, LiFSI generally remains stable up to 200°C, whereas LiPF₆ begins to decompose at temperatures as low as 60-80°C.[12][15]
| Lithium Salt | Onset Decomposition Temperature (°C) | Method | Reference |
| LiFSI (High Purity) | > 200 | TGA | [15] |
| LiPF₆ | ~60-80 | TGA | [12] |
| LiTFSI | > 300 | TGA | [2] |
Table 2: Comparison of the thermal stability of LiFSI with other common lithium salts.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. LiFSI-based electrolytes demonstrate a wide ESW, making them suitable for high-voltage cathode materials. The oxidative stability is a key parameter, and studies have shown that LiFSI electrolytes can be stable up to potentials of 4.5 V and even higher, depending on the solvent system and concentration.[16]
| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |
| 1.0 M LiFSI in Carbonates | ~4.3-4.5 | ~0 | [17] |
| Concentrated LiFSI in Ethers | > 5.0 | ~0 | [18] |
| 1.0 M LiPF₆ in Carbonates | ~4.2-4.5 | ~0 | [16] |
Table 3: Electrochemical stability window of LiFSI-based electrolytes.
Performance in Lithium-Ion Batteries
The superior properties of LiFSI translate into improved performance in various lithium-ion battery chemistries, especially with next-generation anode materials like silicon.
Graphite (B72142) Anodes
In graphite-based cells, LiFSI-based electrolytes have demonstrated better performance, particularly at elevated temperatures.[19][20] The formation of a stable, inorganic-rich SEI on the graphite surface mitigates solvent co-intercalation and subsequent exfoliation, leading to improved cycling stability and rate capability.[19]
Silicon Anodes
For silicon anodes, which undergo massive volume changes during lithiation and delithiation, the nature of the SEI is paramount. The more flexible and robust SEI formed in the presence of LiFSI can better accommodate these volume changes, leading to significantly improved capacity retention and coulombic efficiency compared to cells with LiPF₆-based electrolytes.[6]
| Anode | Electrolyte | Capacity Retention after 100 cycles (%) | Coulombic Efficiency (%) | Reference |
| Graphite | 1M LiFSI in EC/EMC | >95 (at 60°C) | >99.5 | [19] |
| Silicon | 1M LiFSI in EC/DEC | ~85 | >99 | [6] |
| Silicon | 1M LiPF₆ in EC/DEC | <60 | ~98 | [6] |
Table 4: Performance comparison of LiFSI and LiPF₆ in half-cells with graphite and silicon anodes.
Solid Electrolyte Interphase (SEI) Formation
The composition and morphology of the SEI are critical for the long-term stability and performance of lithium-ion batteries. The decomposition of the FSI⁻ anion plays a key role in forming a stable SEI.
The reduction of the FSI⁻ anion at the anode surface leads to the formation of a variety of inorganic species, including LiF, Li₂O, and lithium sulfates (LiₓSOᵧ).[11] The presence of a high concentration of LiF in the SEI is particularly beneficial as it is an excellent electronic insulator with good Li⁺ ion conductivity, which helps to passivate the electrode surface and prevent continuous electrolyte decomposition.[7]
Experimental Protocols
This section provides an overview of the standard experimental protocols used for the characterization of LiFSI and its electrolytes.
Thermal Analysis (TGA/DSC)
-
Objective : To determine the thermal stability and decomposition temperature of LiFSI salt.[21]
-
Thermogravimetric Analysis (TGA) :
-
A small amount of the LiFSI salt (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The weight loss of the sample is recorded as a function of temperature. The onset temperature of weight loss is considered the decomposition temperature.[22][23]
-
-
Differential Scanning Calorimetry (DSC) :
-
A small amount of the sample is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference.
-
Endothermic or exothermic peaks indicate phase transitions or decomposition reactions.[24]
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective : To measure the ionic conductivity of the LiFSI-based electrolyte.[25][26]
-
Procedure :
-
The electrolyte is contained in a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).
-
A small AC voltage (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).
-
The impedance data is plotted on a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.[27]
-
The ionic conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
-
Cyclic Voltammetry (CV)
-
Objective : To determine the electrochemical stability window of the electrolyte.[28]
-
Procedure :
-
A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 1 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The anodic and cathodic limits of the stability window are defined as the potentials at which a significant increase in current is observed, indicating electrolyte oxidation or reduction.[29]
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective : To analyze the chemical composition of the SEI layer formed on the electrode surface.[30]
-
Procedure :
-
A battery is cycled for a specific number of cycles.
-
The cell is disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.
-
The electrode of interest is rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
The electrode is transferred to the XPS chamber without exposure to air.
-
The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.
-
The binding energies of the core-level electrons are determined to identify the elemental composition and chemical states of the species within the SEI layer.[17][31] Argon ion sputtering can be used to probe the composition at different depths of the SEI.[3]
-
Conclusion and Outlook
Early-stage research has firmly established LiFSI as a highly promising lithium salt for advanced lithium-ion batteries. Its inherent advantages of high ionic conductivity, excellent thermal stability, and the formation of a robust SEI layer address many of the limitations of the currently used LiPF₆. While challenges related to cost and potential aluminum current collector corrosion at high voltages are still being addressed, ongoing research into electrolyte additives and concentration optimization is paving the way for its widespread adoption. The continued development of LiFSI-based electrolytes is expected to be a critical factor in unlocking the potential of high-energy-density battery technologies, including those employing lithium metal and silicon anodes.
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The Advent and Ascent of a Superior Lithium Salt: A Technical Guide to Lithium Bis(fluorosulfonyl)imide (LiFSI)
For Researchers, Scientists, and Drug Development Professionals
Lithium bis(fluorosulfonyl)imide, commonly known as LiFSI, has emerged as a pivotal component in the advancement of lithium-ion battery technology. Its superior electrochemical properties and enhanced safety profile compared to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) have positioned it as a leading candidate for next-generation energy storage solutions. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and fundamental properties of LiFSI.
A Journey of Discovery: The History of LiFSI
The foundational chemistry of the bis(fluorosulfonyl)imide anion, [N(SO₂F)₂]⁻, predates its application in batteries by several decades. The parent acid, H[N(SO₂F)₂] or HFSI, and its salts were first synthesized and characterized in the mid-20th century. However, their potential as electrolyte components remained largely unexplored.
The pivotal moment for LiFSI in the context of electrochemical energy storage arrived in 1995, when Michel Armand and a colleague claimed it as a conducting salt with advantageous anti-corrosive properties for lithium-ion batteries.[1][2][3] Despite this early disclosure, significant research and development into LiFSI-based electrolytes did not gain substantial momentum until the 2010s. This renewed interest was driven by the increasing demand for safer, higher-performance batteries for electric vehicles and portable electronics, which exposed the limitations of LiPF₆, such as its poor thermal stability and susceptibility to hydrolysis, which generates corrosive hydrofluoric acid (HF).[4]
The first industrial-scale production of LiFSI was pioneered by Nippon Shokubai, marking a significant milestone in its commercial viability.[5][6] Since then, numerous researchers and chemical companies have focused on optimizing synthesis routes to improve purity and reduce costs, further solidifying LiFSI's role in the future of battery technology.[5][6]
Comparative Physicochemical Properties
The advantages of LiFSI are most evident when its properties are directly compared with other common lithium salts used in electrolytes, namely LiPF₆ and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).
| Property | This compound (LiFSI) | Lithium Hexafluorophosphate (LiPF₆) | Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) |
| Molecular Weight ( g/mol ) | 187.07 | 151.91 | 287.09 |
| Melting Point (°C) | 124-145 | Decomposes | 236 |
| Thermal Decomposition Onset (°C) | > 200 | ~80 | > 300 |
| Ionic Conductivity (1M in EC/DMC) | ~7.2 - 12 mS/cm | ~7.2 - 11 mS/cm | ~9 mS/cm |
| Hydrolytic Stability | High | Low (reacts with trace water to form HF) | High |
| Aluminum Current Collector Corrosion | Can occur, especially with impurities | Passivates Al surface | Corrosive at high potentials |
Note: The values presented are approximate and can vary based on purity, solvent system, and measurement conditions.
Synthesis of this compound
Several synthetic pathways to LiFSI have been developed, with the most common industrial methods originating from bis(chlorosulfonyl)imide (HClSI).[7] The general approach involves a two-step process: fluorination of HClSI to produce bis(fluorosulfonyl)imide (HFSI), followed by a lithiation reaction to yield the final LiFSI product.
Experimental Protocol: Synthesis of LiFSI via Fluorination of HClSI
The following protocol is a representative example of the synthesis of LiFSI. Caution: This synthesis involves hazardous materials, including anhydrous hydrogen fluoride (B91410), and should only be performed by trained professionals in a suitable laboratory environment with appropriate safety precautions.
Step 1: Fluorination of Bis(chlorosulfonyl)imide (HClSI)
-
Reactor Setup: A pressure-resistant reactor made of a material compatible with hydrogen fluoride (e.g., PFA) is charged with bis(chlorosulfonyl)imide (HClSI) and a catalyst, if required.[8][9]
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 90-110°C.[9]
-
Introduction of Fluorinating Agent: Anhydrous hydrogen fluoride (HF) gas is slowly introduced into the reactor while maintaining the temperature and stirring. The molar ratio of HClSI to HF is typically in the range of 1:1.4 to 1:4.[9]
-
Reaction and Purging: The reaction is allowed to proceed for 15-25 hours.[9] After the reaction is complete, the reactor is cooled, and an inert gas (e.g., nitrogen) is purged through the system to remove any excess HF.
-
Isolation of HFSI: The resulting crude bis(fluorosulfonyl)imide (HFSI) is purified, typically by distillation under reduced pressure, to yield a high-purity intermediate.[8]
Step 2: Lithiation of Bis(fluorosulfonyl)imide (HFSI)
-
Reaction Setup: The purified HFSI is dissolved in a suitable solvent in a separate reactor.
-
Addition of Lithium Source: A lithium-containing base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), is slowly added to the HFSI solution while stirring.[10] The reaction is typically carried out until the solution reaches a neutral pH.
-
Product Isolation and Purification: The resulting mixture contains the LiFSI product and any insoluble byproducts. The solution is filtered to remove solids. The solvent is then removed under vacuum.
-
Recrystallization: The crude LiFSI is further purified by recrystallization from a suitable solvent to obtain a high-purity, crystalline product.[1]
Electrochemical Characterization of LiFSI-based Electrolytes
The performance of LiFSI as an electrolyte salt is evaluated through various electrochemical techniques, typically using a coin cell setup.
Experimental Protocol: Coin Cell Assembly and Testing
The following is a generalized protocol for the assembly and testing of a CR2032-type coin cell with an LiFSI-based electrolyte. All assembly procedures must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels.[11][12]
1. Materials and Components:
-
Cathode: A circular disk of a desired cathode material (e.g., NMC532) coated on aluminum foil.[11]
-
Anode: A circular disk of an anode material (e.g., graphite (B72142) or lithium metal) on a copper foil.[11]
-
Separator: A microporous polymer membrane (e.g., Celgard).[12]
-
Electrolyte: 1 M LiFSI in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).[13]
-
Cell Hardware: CR2032 coin cell casings (positive and negative caps), a spacer disk, and a spring.[12]
2. Assembly Procedure:
-
Place the cathode disk in the center of the positive cell cap.
-
Dispense a small, precise volume of the LiFSI electrolyte onto the cathode surface to ensure good wetting.
-
Place the separator on top of the wetted cathode.
-
Add another small amount of electrolyte to the separator.
-
Place the anode disk on top of the separator.
-
Position the spacer disk and then the spring on top of the anode.
-
Carefully place the negative cap over the assembly.
-
Crimp the coin cell using a specialized crimping machine to ensure a hermetic seal.[14]
3. Electrochemical Testing:
-
Rest Period: Allow the assembled cell to rest for several hours to ensure complete electrolyte wetting of the electrodes and separator.[14]
-
Formation Cycles: Perform one or two initial slow charge-discharge cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.[14]
-
Cyclic Voltammetry (CV): Sweep the cell potential at a slow scan rate (e.g., 0.1 mV/s) across a wide voltage range to determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: Charge and discharge the cell at various C-rates (e.g., from C/10 to 5C) between defined voltage limits to evaluate its capacity, rate capability, and long-term cycling stability.[14]
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation at different states of charge to measure the impedance of the cell, providing insights into the ionic conductivity and interfacial resistances.
Key Advantages and Future Outlook
The ascent of LiFSI is driven by its compelling advantages over LiPF₆, which directly address critical challenges in modern lithium-ion batteries.
The superior thermal and hydrolytic stability of LiFSI significantly enhances the safety and longevity of batteries, particularly in high-temperature applications.[4][15] Its ability to form a stable and robust SEI layer on the anode surface contributes to improved cycling efficiency and lifespan.[15] While challenges such as the potential for aluminum current collector corrosion (often linked to impurities) and higher manufacturing costs have historically been a concern, ongoing research into electrolyte additives and optimized, cost-effective synthesis methods are mitigating these issues.[7][16]
As the demand for high-energy-density, fast-charging, and safer batteries continues to grow, this compound is poised to play an increasingly critical role, potentially supplanting LiPF₆ as the industry-standard lithium salt in a wide array of energy storage applications.[5][6]
References
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Theoretical calculations of LiFSI properties
An In-Depth Technical Guide to the Theoretical Calculation of Lithium Bis(fluorosulfonyl)imide (LiFSI) Properties
Introduction
This compound (LiFSI) has emerged as a highly promising salt for next-generation lithium-ion and lithium-metal batteries. Its advantageous properties, including high ionic conductivity, superior thermal stability, and the ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode, position it as a viable alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6). To fully unlock its potential and guide the rational design of novel electrolyte systems, a fundamental understanding of its physicochemical properties at the molecular level is crucial. Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating these properties. This guide provides a comprehensive overview of the theoretical approaches used to study LiFSI and the key properties that have been calculated, offering valuable insights for researchers and scientists in the field of battery technology.
Computational Methodologies
The theoretical investigation of LiFSI properties predominantly relies on a suite of computational methods. These simulations provide atomic-scale insights into the behavior of LiFSI in various electrolyte environments.
Density Functional Theory (DFT)
DFT calculations are a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of LiFSI, DFT is employed to calculate a range of fundamental properties:
-
Molecular Geometry and Vibrational Frequencies: Optimization of the FSI⁻ anion and Li⁺(FSI⁻) ion pair geometries to their lowest energy states.[1][2] Calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectroscopy to validate the computational models and aid in the interpretation of experimental spectra.[1][3]
-
Binding Energies: Calculation of the binding energy between the lithium cation (Li⁺) and the FSI⁻ anion, as well as between Li⁺ and solvent molecules.[4][5] This helps in understanding the solvation thermodynamics and the competition between ion-pairing and solvation.
-
Electrochemical Stability: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict the anodic and cathodic stability of the FSI⁻ anion.[2] The electron affinity of the FSI⁻ anion is a key parameter in understanding its reduction and subsequent decomposition.[6]
-
Decomposition Pathways: Mapping the reaction energy profiles for the decomposition of the FSI⁻ anion, particularly at the electrode-electrolyte interface, to elucidate the mechanisms of SEI formation.[7][8]
Typical Protocol for DFT Calculations: DFT calculations are often performed using software packages like Gaussian or ORCA.[3][9] A common approach involves the B3LYP functional with a 6-311++G** basis set for geometry optimizations and frequency calculations.[3] Solvation effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or the CPCM implicit solvation model.[1][4]
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They are particularly powerful for studying the dynamic and transport properties of electrolytes.
-
Classical MD: This approach uses force fields (e.g., OPLS-AA, GAFF) to describe the interactions between particles.[3][10] It is computationally efficient and allows for the simulation of large systems over long timescales (nanoseconds to microseconds), making it ideal for calculating transport properties.
-
Ab Initio MD (AIMD): In AIMD, the forces between atoms are calculated "on-the-fly" from electronic structure calculations (typically DFT).[11] This method is more accurate than classical MD as it does not rely on pre-parametrized force fields, but it is computationally very expensive, limiting simulations to smaller systems and shorter timescales (picoseconds).[7][11]
-
Machine-Learned Potential (MLP) MD: This is an emerging technique that combines the accuracy of AIMD with the efficiency of classical MD. An MLP is trained on a large dataset of AIMD-generated data to learn the potential energy surface of the system.[12][13]
Typical Protocol for MD Simulations: MD simulations are conducted using software like GROMACS, AMBER, or LAMMPS.[3][9][14] A typical workflow involves:
-
System Setup: Constructing a simulation box containing a defined number of Li⁺ ions, FSI⁻ anions, and solvent molecules to match the desired concentration.
-
Equilibration: The system is first equilibrated under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.
-
Production Run: A long simulation is run under the NVT ensemble to collect trajectory data for analysis.
-
Analysis: The trajectory data is then used to calculate various properties.
Calculated Properties of LiFSI
Theoretical calculations have provided a wealth of information on the structural, transport, and electrochemical properties of LiFSI-based electrolytes.
Structural and Solvation Properties
The local environment around the Li⁺ ion, known as the solvation sheath, dictates many of the electrolyte's properties. Theoretical calculations are used to determine the composition and structure of this sheath.
-
Coordination Number (CN): This is the average number of solvent molecules or anions directly coordinated to a Li⁺ ion. MD simulations are the primary tool for calculating CNs by integrating the radial distribution function (RDF) up to its first minimum.[3][9][15]
-
Ion Aggregation: In concentrated solutions, Li⁺ and FSI⁻ can form contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates (AGGs).[16][17] The relative populations of these species significantly impact conductivity and viscosity.[4][10]
-
Binding Energies: DFT calculations provide quantitative values for the strength of Li⁺-solvent and Li⁺-anion interactions. For example, the gas-phase binding energy between Li⁺ and FSI⁻ is very strong (-137.5 kcal mol⁻¹), but it is significantly weakened in solution.[4]
| Property | Value | Solvent | Method | Reference |
| Li⁺-FSI⁻ Binding Energy | -137.5 kcal/mol | Gas Phase | DFT | [4] |
| Li⁺-DME Binding Energy | Varies with coordination | DME | DFT | [4] |
| Li⁺ Coordination Number | ~2.5 (BC) | Butylene Carbonate | MD | [3][18] |
| Li⁺-O(FSI⁻) Coordination Number | ~3.4 | Butylene Carbonate | MD | [3][18] |
| FSI⁻ Species Distribution | CIP, AGG-I, AGG-II | CPME/DME | MD | [10] |
Table 1: Selected Calculated Structural and Thermodynamic Properties of LiFSI.
Caption: Li⁺ solvation shell with coordinated solvent molecules and FSI⁻ anion.
Transport Properties
Transport properties are critical for battery performance, as they govern the rate at which ions can move through the electrolyte.
-
Ionic Conductivity (κ): This measures the electrolyte's ability to conduct an electric current. It can be calculated from MD simulations using the Green-Kubo formula, which relates conductivity to the time integral of the charge current autocorrelation function.[19]
-
Diffusion Coefficient (D): The self-diffusion coefficients of Li⁺, FSI⁻, and solvent molecules are calculated from the mean square displacement (MSD) of the particles over time, using the Einstein relation.[20][21]
-
Transference Number (t+): The Li⁺ transference number is the fraction of the total ionic current carried by the Li⁺ ions. A high t+ is desirable to minimize concentration gradients during battery operation. MD simulations can provide an estimate of t+ from the self-diffusion coefficients of the ions.[20]
| Property | Value | System | Method | Reference |
| Li⁺ Self-Diffusion Coefficient | 1.47e-5 cm²/s | 1M LiFSI in DME | PFG-NMR (Experimental) | [21] |
| Li⁺ Self-Diffusion Coefficient | 1.0e-5 cm²/s | LiFSI in DOL/DME | MD Simulation | [21] |
| Ionic Conductivity (κ) | ~2.67 mS/cm (max) | LiFSI in G4 | Casteel-Amis fit (Experimental) | [22] |
| Apparent Transference Number | Agrees with experiment | 20 m LiTFSI in water | MD Simulation | [20] |
Table 2: Selected Calculated and Experimental Transport Properties of LiFSI Systems.
Caption: Workflow for calculating transport properties from MD simulations.
Electrochemical Stability and Decomposition
The stability of the electrolyte at the electrode interface is paramount for long-term battery cycling. Theoretical calculations are crucial for understanding the decomposition of the FSI⁻ anion and the subsequent formation of the SEI.
-
Decomposition Pathway: Ab initio MD simulations can model the chemical reactions that occur when the FSI⁻ anion comes into contact with the highly reducing surface of the lithium metal anode.[7] A common initial decomposition step is defluorination, where a fluorine atom is abstracted from the FSI⁻ anion to form LiF, a key component of a stable SEI.[7][8]
-
Anodic Stability: The oxidative stability of the electrolyte determines the upper voltage limit of the battery. The anodic limit can be estimated from DFT calculations by computing the ionization potential of the FSI⁻ anion.[2]
| Property | Value (V vs Li/Li⁺) | Method | Reference |
| Anodic Limit (FSI⁻) | 4.99 | MP2/6-31G | [2] |
| Anodic Limit (FSI⁻) | 4.28 | B3LYP/6-31G | [2] |
| Anodic Limit (FSI⁻) | 4.64 | ωB97X-D/6-31G** | [2] |
Table 3: Calculated Anodic Stability of the FSI⁻ Anion using Different DFT Functionals.
Caption: A simplified reaction pathway for the reductive decomposition of FSI⁻.
Conclusion
Theoretical calculations, encompassing both quantum mechanical and classical simulation methods, provide profound insights into the fundamental properties of LiFSI. These computational tools allow for the detailed investigation of solvation structures, transport dynamics, and electrochemical stability, which are often challenging to probe experimentally. The synergy between computational predictions and experimental validation is accelerating the design of high-performance, safe, and long-lasting LiFSI-based electrolytes for the next generation of energy storage devices. This guide highlights the key theoretical methodologies and the valuable data they generate, serving as a resource for researchers dedicated to advancing battery technology.
References
- 1. Comparative Study of Isomeric TFSI and FPFSI Anions in Li-Ion Electrolytes Using Quantum Chemistry and Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, Chemical Exchange, and Conductivity Mechanism of High Concentration LiTFSI Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08464D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT-ReaxFF hybrid molecular dynamics investigation of the decomposition effects of localized high-concentration electrolyte in lithium metal batteries: LiFSI/DME/TFEO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Structural and Transport Properties of LiTFSI/G3 Electrolyte with Machine-Learned Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 13. Structural and transport properties of LiTFSI/G3 electrolyte with machine-learned molecular dynamics [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Water-In-Salt LiTFSI Aqueous Electrolytes (2): Transport Properties and Li+ Dynamics Based on Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Initial Characterization of Lithium Bis(fluorosulfonyl)imide (LiFSI) for Electrochemical Applications: A Technical Guide
Introduction: The advancement of lithium-ion battery technology necessitates the development of electrolyte components that offer enhanced safety, wider operating temperature ranges, and improved electrochemical performance. Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt.[1][2][3] LiFSI exhibits several superior properties, including remarkable thermal stability, high ionic conductivity, and excellent solubility in common organic carbonate solvents.[3][4][5] These attributes make it a compelling candidate for next-generation high-energy-density and high-power battery systems.[4][6] This technical guide provides a comprehensive overview of the initial characterization of LiFSI, detailing its core properties, the experimental protocols for their evaluation, and its performance in electrochemical cells.
Physicochemical and Thermal Properties
A fundamental step in evaluating a new electrolyte salt is the characterization of its basic physical and thermal properties. LiFSI is a white powder with a molecular weight of 187.07 g/mol .[3][6] Its thermal stability is a significant advantage over LiPF6, which is known to be unstable at temperatures above 60°C and susceptible to hydrolysis, leading to the formation of hazardous hydrogen fluoride (B91410) (HF).[2][5] LiFSI, in contrast, demonstrates much greater thermal robustness, a critical factor for improving the safety of lithium-ion batteries, especially in demanding applications like electric vehicles.[5]
Table 1: General and Thermal Properties of LiFSI
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White Powder | [6] |
| Molecular Weight | 187.07 g/mol | [3][6] |
| Melting Point | 124-128 °C / ~140 °C | [3][6] |
| Thermal Decomposition | > 200 °C | [3] |
| Isothermal Stability | Stable for 10 hours at 100°C; some mass loss observed at 125°C depending on purity. |[7] |
Experimental Protocol: Thermal Stability Analysis
Objective: To determine the thermal decomposition temperature and profile of LiFSI salt and its corresponding electrolytes.
1. Thermogravimetric Analysis (TGA):
-
Instrument: TGA Instrument (e.g., TA Instruments Q5000).
-
Sample Preparation: A small quantity (typically 5-10 mg) of the neat LiFSI salt or prepared electrolyte is placed in an alumina (B75360) or platinum crucible inside an argon-filled glovebox to prevent moisture contamination.
-
Methodology: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen or Argon flow).
-
Data Acquired: The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
2. Differential Scanning Calorimetry (DSC):
-
Instrument: DSC Instrument (e.g., TA Instruments Q1000).
-
Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum or stainless steel pan inside a glovebox.
-
Methodology: The sample and an empty reference pan are heated at a constant rate (e.g., 5-10°C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Acquired: Endothermic or exothermic peaks on the resulting thermogram indicate phase transitions (like melting) or decomposition events. For instance, an electrolyte containing LiFSI in carbonate solvents showed solvent decomposition starting at 138.5°C in a DSC test.[8][9]
Electrochemical Properties
The electrochemical characteristics of a LiFSI-based electrolyte dictate its performance within a battery, influencing factors like power density, energy efficiency, and compatibility with high-voltage electrodes.
High ionic conductivity is essential for facilitating rapid lithium-ion transport between the anode and cathode, which is crucial for fast charging and high-power output.[5] LiFSI is known to have the highest conductivity among common lithium salts.[4] The conductivity is highly dependent on the solvent system and salt concentration.
Table 2: Ionic Conductivity of Representative LiFSI-Based Electrolytes
| Electrolyte Composition (Salt:Solvent) | Temperature (°C) | Ionic Conductivity (mS/cm) | Source(s) |
|---|---|---|---|
| LiFSI in Ethylene Carbonate (EC) (1:2 molar ratio) | 25 | 1.5 | [10] |
| LiFSI in Acetonitrile (AN) (n≈8) | 60 | ~16 (Peak Value) | [11] |
| LiFSI in β-fluorinated sulfone (TFPMS) | Room Temp | > 0.1 | [12] |
| LiFSI in Propyl-methylpyrrolidinium FSI (x=0.10) | 25 | 3.7 |[13] |
Experimental Protocol: Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of a LiFSI-based electrolyte.
1. Electrochemical Impedance Spectroscopy (EIS):
-
Instrument: Potentiostat with a frequency response analyzer.
-
Cell Setup: A two-electrode conductivity cell is assembled in a glovebox. The cell consists of two blocking electrodes (e.g., stainless steel or platinum) of a known area, separated by a spacer of a known thickness, which is filled with the LiFSI electrolyte.
-
Methodology: A small AC voltage (e.g., 10 mV) is applied across a wide range of frequencies (e.g., 1 MHz to 1 Hz). The instrument measures the impedance response.
-
Data Analysis: The data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.
-
Calculation: Ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the spacer (distance between electrodes) and A is the area of the electrodes.
The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wide ESW is critical for enabling the use of high-voltage cathodes and stable cycling. LiFSI-based electrolytes generally exhibit a wide electrochemical window.[8]
Table 3: Electrochemical Stability Window of LiFSI-Based Electrolytes
| Electrolyte System | Anodic Stability Limit (V vs. Li/Li+) | Notes | Source(s) |
|---|---|---|---|
| LiFSI in Ethylene Carbonate (EC) (1:6 molar ratio) | ~4.7 - 4.8 V | Onset of side reactions on an Al working electrode. | [10] |
| TPU-HNTs-LiFSI-PE Solid Polymer Electrolyte | 5.1 V | Measured at 60°C. | [14] |
| 1.25 M LiFSI in EC/EMC | 3.95 V (Upper Cut-off) | Determined for long-term stability on an activated carbon electrode. |[15] |
Experimental Protocol: ESW Determination
Objective: To determine the anodic and cathodic stability limits of the electrolyte.
1. Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV):
-
Instrument: Potentiostat.
-
Cell Setup: A three-electrode cell is typically used, assembled in a glovebox.
-
Working Electrode: An inert material, such as platinum, glassy carbon, or aluminum (to specifically test for anodic corrosion).
-
Counter and Reference Electrodes: Lithium metal foil is commonly used for both.
-
-
Methodology:
-
Anodic Limit: The potential of the working electrode is swept from the open-circuit potential (OCP) to a higher potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.5 - 10 mV/s).
-
Cathodic Limit: The potential is swept from OCP to a lower potential (e.g., -0.5 V vs. Li/Li+).
-
-
Data Analysis: The voltage at which a sharp, sustained increase in current is observed defines the stability limit. This current corresponds to the oxidation or reduction of the electrolyte components (salt or solvent).
Battery Performance Evaluation
The ultimate test for an electrolyte is its performance in a full battery cell. Key metrics include capacity retention over many cycles and coulombic efficiency. LiFSI-based electrolytes have demonstrated excellent cycling stability with various electrode chemistries.[14][16][17]
Table 4: Cycling Performance of Cells with LiFSI-Based Electrolytes | Cell Configuration | Cycling Conditions | Performance Metric | Source(s) | | :--- | :--- | :--- | :--- | | Li||LiFePO₄ | 1C rate, 200 cycles | 89.1% capacity retention |[17] | | NCM||Li (Solid-State) | 0.5C rate, 300 cycles | 89.99% capacity retention |[14] | | Si/Graphite (B72142)||Li | 1C rate, 100 cycles | 98% capacity retention |[16] | | Graphite||NMC622 | Room Temp, 1:2 molar ratio | Superior long-term cycling stability |[12][18] | | Pouch Cell (1.5 Ah) | ±1C rate, 1000 cycles | 88.5% capacity retention |[15][19] |
Experimental Protocol: Galvanostatic Cycling
Objective: To evaluate the long-term cycling performance of a LiFSI-based electrolyte in a lithium-ion cell.
1. Cell Assembly:
-
Format: Typically a 2032-type coin cell is used for initial screening.
-
Components: Inside a glovebox, the cell is assembled in the following order: anode case, spacer, spring, anode (e.g., graphite or lithium metal), separator, a few drops of LiFSI electrolyte, cathode (e.g., LiFePO₄ or NMC), and cathode case.
-
Crimping: The cell is hermetically sealed using a crimping machine.
2. Formation Cycles:
-
The assembled cell is typically rested for several hours to ensure complete wetting of the electrodes.
-
It then undergoes 2-3 "formation" cycles at a very low C-rate (e.g., C/20 or C/10). This step is crucial for forming a stable solid electrolyte interphase (SEI) on the anode surface.
3. Galvanostatic Cycling:
-
Instrument: Battery cycler.
-
Methodology: The cell is charged and discharged at a constant current (a specific C-rate, e.g., 1C) between a defined voltage window (e.g., 3.0 - 4.2 V for a graphite||NMC cell).
-
Data Acquired: The cycler records the charge/discharge capacity, coulombic efficiency (discharge capacity / charge capacity), and voltage profile for each cycle over hundreds or thousands of cycles.
Visualization of Workflows
Visualizing the characterization process and the experimental setup is crucial for understanding the relationships between different analytical techniques.
Caption: Workflow for the initial characterization of LiFSI salt and electrolytes.
Caption: Schematic cross-section of a typical coin cell for electrochemical testing.
Conclusion
The initial characterization of this compound demonstrates its significant potential as a superior alternative to LiPF6 for advanced lithium-ion batteries. Its high thermal stability directly addresses critical safety concerns, while its excellent ionic conductivity and wide electrochemical stability window enable enhanced performance, particularly for high-voltage and fast-charging applications.[3][4][5] While challenges such as potential aluminum current collector corrosion at high voltages must be managed, often through electrolyte additives, the overall property profile of LiFSI is exceptionally strong.[6][15] The standardized characterization protocols outlined in this guide provide a robust framework for researchers and scientists to evaluate and optimize LiFSI-based electrolytes for the next generation of energy storage systems.
References
- 1. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Abstract: Thermal Stability and Decomposition of this compound (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]
- 3. fengbaigroup.com [fengbaigroup.com]
- 4. arkema.com [arkema.com]
- 5. nbinno.com [nbinno.com]
- 6. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 7. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of LiTFSI and LiFSI on Cycling Performance of Lithium Metal Batteries Using Thermoplastic Polyurethane/Halloysite Nanotubes Solid Electrolyte [amse.org.cn]
- 15. researchgate.net [researchgate.net]
- 16. Improved electrochemical performance and solid electrolyte interphase properties of electrolytes based on this compound for high content silicon anodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of an LiF-rich interface layer using high-concentration fluoroethylene carbonate and this compound (LiFSI) to stabilize Li m ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07236G [pubs.rsc.org]
- 18. Superior long-term cycling of high-voltage lithium-ion batteries enabled by single-solvent electrolyte [inis.iaea.org]
- 19. impact.ornl.gov [impact.ornl.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of LiFSI Electrolytes for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of lithium bis(fluorosulfonyl)imide (LiFSI) based electrolytes for use in lithium-ion batteries. LiFSI is a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt, offering superior thermal stability, resistance to hydrolysis, and the ability to form a stable solid electrolyte interphase (SEI) on the anode.[1][2][3]
Introduction
Liquid electrolytes in lithium-ion batteries are typically composed of a high-purity lithium salt dissolved in a mixture of polar aprotic organic solvents. LiFSI has gained significant attention as a conducting salt due to its excellent physicochemical and electrochemical properties.[2] It can improve cycle life, charge/discharge performance, and safety, particularly at low and high temperatures.[4] The preparation of high-performance LiFSI electrolytes requires stringent control over purity, especially water content, and precise formulation of the salt, solvent, and additive concentrations. This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing LiFSI-based electrolytes in a research laboratory setting.
Materials and Equipment
2.1 Chemicals and Materials A comprehensive list of required chemicals and materials is provided in Table 1. All solvents and salts must be "battery grade," characterized by extremely low water content (< 20 ppm) and high purity (> 99.9%).[1]
Table 1: List of Chemicals and Materials
| Material | Grade | Purity | Supplier Example | Purpose |
|---|---|---|---|---|
| This compound (LiFSI) | Battery Grade | > 99.9% | Sigma-Aldrich | Lithium Salt |
| Ethylene Carbonate (EC) | Battery Grade, Anhydrous | > 99% | Sigma-Aldrich | Solvent (High Dielectric Constant) |
| Ethyl Methyl Carbonate (EMC) | Battery Grade, Anhydrous | > 99.9% | Sigma-Aldrich | Solvent (Low Viscosity) |
| Diethyl Carbonate (DEC) | Battery Grade, Anhydrous | > 99% | Sigma-Aldrich | Solvent (Low Viscosity) |
| Dimethyl Carbonate (DMC) | Battery Grade, Anhydrous | > 99.9% | Sigma-Aldrich | Solvent (Low Viscosity) |
| Fluoroethylene Carbonate (FEC) | Battery Grade | > 99% | Sigma-Aldrich | Additive (SEI Formation) |
| Vinylene Carbonate (VC) | Battery Grade | > 99% | Sigma-Aldrich | Additive (SEI Formation) |
| Lithium Bis(oxalato)borate (LiBOB) | Battery Grade | > 99% | Sigma-Aldrich | Additive (Al Corrosion Inhibition) |
| Argon Gas | High Purity | > 99.999% | - | Inert Atmosphere |
2.2 Equipment
-
Argon-filled glovebox with H₂O and O₂ levels maintained below 0.1 ppm.[1]
-
Magnetic stirrer or planetary ball mill.[1]
-
Precision balance (±0.1 mg).
-
Volumetric flasks and pipettes.
-
Glass vials with airtight caps (B75204) for storage.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
Safety Precautions
Handling LiFSI and associated organic solvents requires strict adherence to safety protocols due to their hazardous nature.
-
Chemical Hazards : LiFSI may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[5] Organic carbonate solvents are flammable.
-
Handling Environment : All procedures must be performed inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen, which can degrade the electrolyte and affect battery performance.[1]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile or neoprene) when handling chemicals.[5][6]
-
Spill and Disposal : In case of a spill, absorb the liquid with an inert material (sand, diatomite) and dispose of it in accordance with local, regional, and national regulations.[5] Do not allow electrolyte to enter sewers or surface water.[5]
-
Storage : Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][7] The shelf life for sealed LiFSI is typically 12 months.[5]
Experimental Protocol: Preparation of 1 M LiFSI in EC/EMC (3:7 by wt.)
This section details the step-by-step procedure for preparing a common LiFSI electrolyte formulation. The process is illustrated in the workflow diagram below.
4.1 Pre-Preparation
-
Transfer all necessary materials, chemicals, and equipment into the argon-filled glovebox antechamber.
-
Purge the antechamber with argon gas for at least 30 minutes to remove atmospheric contaminants.
-
Transfer all items from the antechamber into the main glovebox chamber.
-
Allow all materials to reach thermal equilibrium with the glovebox atmosphere.
4.2 Electrolyte Formulation
-
Solvent Mixture Preparation :
-
Place a clean, dry glass beaker on the precision balance and tare it.
-
Add the required mass of Ethylene Carbonate (EC). For a 100 g total solvent mixture, this would be 30 g.
-
Add the required mass of Ethyl Methyl Carbonate (EMC). For a 100 g total solvent mixture, this would be 70 g.
-
Add a magnetic stir bar to the beaker and stir the solvent mixture for 15-20 minutes until homogeneous.
-
-
LiFSI Salt Dissolution :
-
Calculate the required mass of LiFSI for a 1 M concentration in the prepared solvent volume. Note: This requires the density of the final solvent mixture.
-
Slowly add the pre-weighed LiFSI salt to the solvent mixture while continuously stirring.
-
Continue stirring the solution until all the LiFSI salt has completely dissolved. This may take several hours. Gentle heating (up to 40°C) can be applied to expedite dissolution, but the solution must be cooled to room temperature before use. For some formulations, mixing for up to 12 hours is recommended to ensure homogeneity.[8]
-
-
Additive Incorporation (Optional) :
-
If using additives like FEC or VC, calculate the required amount (typically 1-5 wt% of the total electrolyte weight).
-
Add the additive to the electrolyte solution and continue stirring for another 30-60 minutes until fully dissolved.
-
4.3 Storage
-
Once the electrolyte is fully prepared and homogeneous, transfer it into a clean, dry, and airtight glass vial.
-
Label the vial clearly with the composition, concentration, and preparation date.
-
Store the electrolyte inside the glovebox until it is needed for battery assembly.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for preparing the LiFSI electrolyte inside a glovebox.
Caption: Workflow for LiFSI electrolyte preparation in an inert atmosphere.
Data Presentation: Example Electrolyte Formulations
The performance of a lithium-ion battery is highly dependent on the electrolyte composition. Table 2 summarizes several LiFSI-based electrolyte formulations from the literature, highlighting the variety of concentrations and solvent systems being investigated.
Table 2: Example LiFSI Electrolyte Formulations and Properties
| Formulation ID | Li Salt(s) & Concentration | Solvent System (Ratio) | Additive(s) | Key Property / Finding | Reference |
|---|---|---|---|---|---|
| E1 | 0.85 M LiFSI | EC / DMC (1:1 by vol.) | None | Ionic conductivity of 12 mS/cm at 25°C. | [9] |
| E2 | 1.0 M LiFSI | EC / EMC (3:7 by wt.) | 2 wt.% VC | Baseline formulation for additive studies. | [8] |
| E3 | LiFSI:EC (1:2 molar ratio) | EC only | None | High concentration improves performance in NMC111–Si/graphite cells. | [10] |
| E4 | 0.53 M LiFSI + 0.35 M LiBOB | EC / DEC / EMC (1.3:1.5:1.5 by vol.) | None | Optimized to suppress Al corrosion; showed 94.9% capacity retention after 100 cycles at 45°C. |[11] |
Characterization of Prepared Electrolytes
After preparation, it is crucial to characterize the electrolyte to ensure it meets the required specifications for battery performance testing.
-
Ionic Conductivity : Measured using a conductivity meter with a two-electrode cell. This is a primary indicator of the electrolyte's ability to transport lithium ions.
-
Electrochemical Stability Window (ESW) : Determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV) using inert working electrodes (e.g., platinum or stainless steel). The ESW defines the voltage range within which the electrolyte is stable without significant decomposition.[10]
-
Water Content : Quantified using Karl Fischer titration. High water content can lead to the formation of HF and degradation of battery components. A water content of less than 45 ppm is desirable.[12]
-
Raman Spectroscopy : Can be used to study ion solvation and the interactions between the lithium salt and solvent molecules, providing insights into the electrolyte's structure.[13]
Logical Relationship of Electrolyte Components
The interplay between the core components of the electrolyte is critical for battery performance. The following diagram illustrates these relationships.
Caption: Relationship between electrolyte components and battery performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20210178288A1 - Processes For Removing Reactive Solvent From this compound (LiFSI) Using Organic Solvents That Are Stable Toward Anodes In Lithium-Ion And Lithium-Metal Batteries - Google Patents [patents.google.com]
- 4. New lithium salt as electrolyte additives [yacooscience.com]
- 5. solvionic.com [solvionic.com]
- 6. liontecshop.com [liontecshop.com]
- 7. Lithium Battery Safety Tips | RELiON [relionbattery.com]
- 8. pnnl.gov [pnnl.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the composition of LiFSI-based electrolytes by a method combining simplex with normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2018104675A1 - Method for drying and purifying lifsi - Google Patents [patents.google.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for LiFSI in Solid-State Electrolyte Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Role of Lithium Bis(fluorosulfonyl)imide (LiFSI) in Advancing Solid-State Batteries
This compound (LiFSI) has emerged as a highly promising lithium salt for the development of next-generation all-solid-state lithium batteries. Its unique combination of properties addresses several critical challenges associated with solid-state electrolytes (SSEs), paving the way for safer, high-performance energy storage solutions. Compared to the conventional LiPF6 salt, LiFSI offers superior thermal and chemical stability, including a notable resistance to hydrolysis.[1] This enhanced stability is crucial for ensuring the longevity and safety of solid-state batteries.
One of the primary advantages of LiFSI is its ability to form a stable and uniform solid electrolyte interphase (SEI) on the surface of lithium metal anodes.[2] This is critical for suppressing the formation of lithium dendrites, which are a major cause of short circuits and battery failure. The SEI formed in the presence of LiFSI is often rich in inorganic compounds like lithium fluoride (B91410) (LiF), which contributes to its robustness.[1][2]
LiFSI-based solid electrolytes have demonstrated high ionic conductivities, a key parameter for enabling fast charging and efficient battery operation.[3][4] Formulations incorporating LiFSI in polymer, ceramic, and composite electrolyte systems have shown promising results. For instance, in polyethylene (B3416737) oxide (PEO)-based solid polymer electrolytes (SPEs), LiFSI not only enhances ionic conductivity but also improves the cycling performance of Li-S and other advanced battery chemistries.[3][5]
Despite its advantages, the use of LiFSI is not without challenges. A significant drawback is its corrosiveness towards aluminum current collectors at high potentials.[6][7] However, research has shown that this issue can be mitigated through the use of electrolyte additives or by employing higher concentrations of LiFSI.[6]
Overall, the compelling properties of LiFSI make it a focal point of research and development in the field of solid-state batteries. Its continued investigation and the optimization of electrolyte formulations are expected to accelerate the commercialization of safer, high-energy-density solid-state batteries.
Quantitative Performance Data of LiFSI-Based Solid-State Electrolytes
The following tables summarize key performance metrics of various LiFSI-based solid-state electrolyte formulations reported in the literature.
Table 1: Ionic Conductivity of LiFSI-Based Solid-State Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |
| PEO-LiFSI with Ce(NO₃)₃ | 60 | 1.6 x 10⁻⁴ | [3] |
| PEO-LiFSI with N,N-diethylpyrrolidinium bis(fluorosulfonyl)imide | 50 | 3.02 x 10⁻⁴ | [3] |
| PEO-LiFSI with LLZSbO (20 wt%) | 30 | 0.97 x 10⁻⁴ | [3] |
| Highly concentrated (3.5 M) LiFSI in 1,3-dioxolane (B20135) (DOL) gel | Room Temp. | 7.9 x 10⁻³ | [4] |
| 1-ethyl-3-methylimidazolium bis(fluorosulfonyl) imide (EMI-FSI) and Li-FSI in mesoporous silica | Room Temp. | 6.2 x 10⁻³ | [8] |
Table 2: Electrochemical Performance of All-Solid-State Cells with LiFSI Electrolytes
| Cell Configuration | Electrolyte | Key Performance Metrics | Reference |
| Li/LiFePO₄ | PEO-LiFSI with N,N-diethylpyrrolidinium bis(fluorosulfonyl)imide | High discharge capacity and excellent cycling performance. | [3] |
| Li/LiFePO₄ | PEO-LiFSI with LLZSbO (20 wt%) | Initial discharge capacity: 148.4 mAh g⁻¹ at 0.1C. Capacity retention: 97.5% after 100 cycles at 0.2C. | [3] |
| Li-S | PEO-LiFSI | Specific discharge capacity: 800 mAh gsulfur⁻¹; Areal capacity: 0.5 mAh cm⁻². | [5] |
| Li/LFP | 3.85 m LiFSI in THF | >1000 cycles with 94.5% capacity retention at 2C. | [9] |
| NMC111–Si/graphite | LiFSI:EC (1:2 molar ratio) | Improved electrochemical performance at room temperature and 55 °C. | [10] |
Experimental Protocols
Protocol 1: Fabrication of PEO-LiFSI Solid Polymer Electrolyte (SPE) via Solution Casting
This protocol describes a common method for preparing PEO-based solid polymer electrolytes.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight (e.g., >1,000,000 g/mol )
-
This compound (LiFSI), battery grade
-
Acetonitrile (ACN), anhydrous
-
Teflon dish or other suitable casting surface
Procedure:
-
Preparation of the Polymer-Salt Solution:
-
In a glovebox with an argon atmosphere, dissolve a predetermined amount of PEO and LiFSI in anhydrous acetonitrile. The ratio of PEO to LiFSI can be varied to optimize ionic conductivity and mechanical properties. A common starting point is an ether oxygen to lithium (EO:Li) ratio of 20:1.
-
Stir the mixture at room temperature until both the polymer and the salt are completely dissolved, resulting in a homogeneous and viscous solution. This may take several hours.
-
-
Casting the Electrolyte Film:
-
Pour the viscous solution onto a clean and dry Teflon dish.
-
Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 24 hours. This slow evaporation helps in the formation of a uniform and freestanding film.
-
-
Drying the Electrolyte Film:
-
After the initial solvent evaporation, transfer the Teflon dish to a vacuum oven inside the glovebox.
-
Dry the film under vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove any residual solvent. The complete removal of the solvent is critical as residual solvent can affect the electrochemical performance and stability of the electrolyte.
-
-
Film Characterization:
-
Once dried, the resulting SPE film should be flexible and self-supporting. The thickness of the film can be controlled by the volume of the solution cast and the area of the casting surface.
-
The film is now ready for characterization and assembly into a solid-state battery.
-
Protocol 2: Assembly of an All-Solid-State Lithium Battery for Electrochemical Testing
This protocol outlines the general steps for assembling a coin cell-type all-solid-state battery.
Materials:
-
Prepared solid-state electrolyte membrane (e.g., PEO-LiFSI)
-
Cathode material (e.g., LiFePO₄, NMC) coated on a current collector (e.g., aluminum foil)
-
Anode material (e.g., lithium metal foil)
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
Procedure:
-
Electrode and Electrolyte Preparation:
-
Cut the cathode, solid electrolyte membrane, and lithium metal anode into circular discs of the appropriate size for the coin cell (e.g., 12-16 mm diameter). The anode and cathode discs should be slightly smaller than the electrolyte disc to prevent short-circuiting.
-
-
Cell Assembly (in an Argon-filled glovebox):
-
Place the cathode disc at the bottom of the coin cell casing.
-
Carefully place the solid electrolyte membrane on top of the cathode, ensuring good interfacial contact.
-
Place the lithium metal anode on top of the electrolyte.
-
Add a spacer and a spring on top of the anode.
-
Place the top casing of the coin cell.
-
-
Crimping:
-
Transfer the assembled coin cell to a crimping machine and apply a consistent pressure to seal the cell. The pressure should be sufficient to ensure good contact between the components but not so high as to damage the internal structure.
-
-
Resting:
-
Allow the assembled cell to rest for several hours (e.g., 12-24 hours) at room temperature to ensure the stabilization of the interfaces before electrochemical testing.
-
Protocol 3: Electrochemical Characterization of LiFSI-Based Solid-State Electrolytes
This protocol describes the key electrochemical tests to evaluate the performance of the fabricated solid-state electrolyte.
Equipment:
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Temperature-controlled chamber
A. Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity:
-
Assemble a symmetric cell by sandwiching the solid electrolyte membrane between two ion-blocking electrodes (e.g., stainless steel or gold).
-
Place the cell in a temperature-controlled chamber.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Plot the resulting impedance data as a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the electrolyte and A is the electrode area.
-
Repeat the measurement at various temperatures to determine the activation energy for ion transport.
B. Cyclic Voltammetry (CV) for Electrochemical Stability Window:
-
Assemble a cell with the solid electrolyte, a lithium metal reference and counter electrode, and a working electrode (e.g., stainless steel).
-
Scan the potential of the working electrode at a slow scan rate (e.g., 0.1-1 mV/s) from the open-circuit voltage to a high potential (e.g., 5-6 V vs. Li/Li⁺) and then to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
The electrochemical stability window is determined by the potential range where no significant oxidation or reduction currents are observed.
C. Galvanostatic Cycling for Battery Performance:
-
Use the assembled all-solid-state battery (e.g., Li/SSE/LiFePO₄).
-
Cycle the battery between defined voltage limits (e.g., 2.5 V and 4.2 V for LiFePO₄) at a constant current density (C-rate).
-
Monitor the charge-discharge capacity, coulombic efficiency, and voltage profiles over multiple cycles to evaluate the cycling stability and rate capability of the solid-state battery.
Visualizations
Caption: Experimental workflow for LiFSI-based solid polymer electrolyte fabrication and testing.
Caption: Relationship between LiFSI properties and solid-state electrolyte performance.
References
- 1. Preparation And Assembly Method Of Cathode And Anode For Sulfide Solid-state Battery [tobmachine.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Detection of Electrolytes Using a Solid-State Ion-Selective Electrode of Single-Piece Type Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Preparation and Characterization of Silica-Based Ionogel Electrolytes and Their Application in Solid-State Lithium Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Silica-Based Ionogel Electrolytes and Their Application in Solid-State Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ionic Conductivity of LiFSI Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and techniques for measuring the ionic conductivity of lithium bis(fluorosulfonyl)imide (LiFSI) solutions. The accompanying protocols offer step-by-step guidance for accurate and reproducible measurements, primarily focusing on the widely used Electrochemical Impedance Spectroscopy (EIS) method.
Application Notes
Introduction to Ionic Conductivity of LiFSI Electrolytes
This compound (LiFSI) is a promising lithium salt for next-generation lithium-ion batteries due to its high ionic conductivity, excellent thermal stability, and superior electrochemical performance compared to conventional salts like LiPF6.[1] The ionic conductivity of an electrolyte is a critical parameter that dictates the rate at which lithium ions can move between the anode and cathode, directly impacting the battery's power density, charging rate, and overall efficiency. Therefore, accurate measurement of the ionic conductivity of LiFSI solutions under various conditions (e.g., solvent composition, salt concentration, and temperature) is essential for optimizing electrolyte formulations and advancing battery technology.
Principle of Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical properties of materials, including the ionic conductivity of liquid electrolytes.[2][3][4] The method involves applying a small amplitude sinusoidal AC voltage (or current) signal to the electrolyte over a wide range of frequencies and measuring the resulting AC current (or voltage) response.[3][5]
The opposition to the flow of alternating current is termed impedance (Z), which is a complex quantity composed of a real part (Z') and an imaginary part (Z'').
-
Z' (Real Part): Represents the resistive components of the system.
-
Z'' (Imaginary Part): Represents the capacitive and/or inductive components.
By plotting the negative of the imaginary impedance (-Z'') against the real impedance (Z') at each frequency, a Nyquist plot is generated. For a simple electrolyte system, the Nyquist plot typically shows a semicircle at high frequencies and a straight line at low frequencies. The intercept of the high-frequency semicircle with the real axis (Z') provides the bulk resistance (Rb) of the electrolyte, which is a measure of the resistance of the solution to ion flow.[6][7][8]
Calculating Ionic Conductivity from EIS Data
Once the bulk resistance (Rb) is determined from the Nyquist plot, the ionic conductivity (σ) can be calculated using the following equation:
σ = L / (Rb * A)
Where:
-
σ is the ionic conductivity in Siemens per centimeter (S/cm).
-
L is the distance between the electrodes in the conductivity cell in centimeters (cm).
-
Rb is the bulk resistance of the electrolyte in Ohms (Ω).
-
A is the area of the electrodes in square centimeters (cm²).
The term (L/A) is known as the cell constant (K). The cell constant is a geometric factor specific to the conductivity cell being used. For accurate measurements, the cell constant should be determined by calibrating the cell with a standard solution of known conductivity, such as a potassium chloride (KCl) solution.[9]
Alternative Technique: Four-Probe Method
The four-probe method is another reliable technique for measuring conductivity that effectively eliminates the influence of contact resistance, which can be a source of error in two-probe measurements.[10][11][12] In this setup, a constant current is passed through the two outer probes, while the voltage drop is measured across the two inner probes.[11][13] Since the voltmeter has a high internal impedance, negligible current flows through the inner probes, meaning the measured voltage is not affected by the contact resistance at these probes.[10] This method is particularly useful for highly conductive solutions and can also be adapted for solid electrolytes.[12]
Experimental Protocols
Protocol 1: Ionic Conductivity Measurement of LiFSI Solution using Electrochemical Impedance Spectroscopy (EIS)
1. Materials and Equipment:
-
LiFSI salt
-
Anhydrous organic solvent (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), etc.)
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA) for EIS measurements
-
Conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of a known area and separation distance.
-
Glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) with low moisture and oxygen levels.
-
Temperature-controlled chamber or water bath.
-
Standard KCl solution for cell constant calibration.
-
Volumetric flasks and pipettes.
-
Magnetic stirrer and stir bar.
2. Preparation of LiFSI Electrolyte Solution:
-
Inside an inert atmosphere glovebox, accurately weigh the desired amount of LiFSI salt and transfer it to a volumetric flask.
-
Add the desired anhydrous organic solvent to the volumetric flask.
-
Stir the mixture using a magnetic stirrer until the LiFSI salt is completely dissolved.
-
The concentration of the solution can be expressed in molarity (mol/L) or as a molar ratio of salt to solvent.
3. Determination of the Cell Constant:
-
Thoroughly clean and dry the conductivity cell.
-
Fill the cell with a standard KCl solution of known conductivity.
-
Connect the conductivity cell to the potentiostat.
-
Perform an EIS measurement on the KCl solution at a known temperature.
-
Determine the bulk resistance (R_KCl) from the Nyquist plot.
-
Calculate the cell constant (K) using the formula: K = R_KCl * σ_KCl, where σ_KCl is the known conductivity of the KCl solution.
4. Ionic Conductivity Measurement:
-
Thoroughly clean and dry the conductivity cell after calibration.
-
Inside the glovebox, fill the cell with the prepared LiFSI electrolyte solution, ensuring there are no air bubbles between the electrodes.
-
Seal the conductivity cell to prevent atmospheric contamination.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature.
-
Connect the cell to the potentiostat.
-
Perform the EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Record the impedance data.
5. Data Analysis:
-
Generate a Nyquist plot (-Z'' vs. Z') from the collected impedance data.
-
Determine the bulk resistance (Rb) of the electrolyte by finding the intercept of the high-frequency semicircle with the real (Z') axis. This can be done by fitting the data to an equivalent circuit model.[7][14]
-
Calculate the ionic conductivity (σ) of the LiFSI solution using the formula: σ = K / Rb, where K is the predetermined cell constant.
Data Presentation
The following table summarizes representative ionic conductivity data for various LiFSI solutions from the literature.
| LiFSI Concentration | Solvent System | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M | Ethylene Carbonate (EC) / Diethylene Carbonate (DEC) | 30 | 0.23[15] |
| 1:6 (molar ratio) | Ethylene Carbonate (EC) | >35 | Similar to LP40 reference[6] |
| 1:2 (molar ratio) | Ethylene Carbonate (EC) | ~25 | 1.5[6] |
| 1 M | Sulfolane | 25 | ~2.5[9] |
| 1 M | Sulfolane | 55 | ~6.0[9] |
| Not Specified | Acetonitrile (AN) | 60 | Peak conductivity near n=8 (AN/LiFSI ratio)[10] |
Visualizations
Experimental Workflow for Ionic Conductivity Measurement
Caption: Workflow for measuring ionic conductivity using EIS.
Logical Relationship for Calculating Ionic Conductivity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]
- 10. instrumentationtools.com [instrumentationtools.com]
- 11. Four Point Probe Measurement Explained [suragus.com]
- 12. reddit.com [reddit.com]
- 13. Four-point probe [labtep.com]
- 14. echemi.com [echemi.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for LiFSI in Enhanced Low-Temperature Lithium Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lithium bis(fluorosulfonyl)imide (LiFSI) as an electrolyte salt to improve the low-temperature performance of lithium-ion batteries. Detailed protocols for electrolyte preparation, battery assembly, and electrochemical testing are provided to enable researchers to effectively utilize LiFSI in their own investigations.
Introduction: The Low-Temperature Challenge in Lithium-Ion Batteries
Conventional lithium-ion batteries often experience a significant drop in performance at sub-zero temperatures. This is primarily due to the properties of the standard electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF6), in carbonate-based electrolytes. At low temperatures, the viscosity of the electrolyte increases, leading to a decrease in ionic conductivity. Furthermore, the charge transfer kinetics at the electrode-electrolyte interface become sluggish, and the solid electrolyte interphase (SEI) layer can become brittle and resistive, all of which contribute to reduced capacity and power output.
LiFSI has emerged as a promising alternative to LiPF6 to overcome these low-temperature limitations. Its unique molecular structure and properties lead to the formation of a more stable and flexible SEI layer, which is crucial for efficient ion transport in cold environments. LiFSI-based electrolytes generally exhibit higher ionic conductivity and lower charge transfer resistance at low temperatures compared to their LiPF6 counterparts, translating to significantly improved battery performance.
Advantages of LiFSI in Low-Temperature Applications
The primary advantages of using LiFSI in electrolytes for low-temperature lithium-ion batteries include:
-
Higher Ionic Conductivity: LiFSI-based electrolytes maintain higher ionic conductivity at sub-zero temperatures, facilitating faster lithium-ion transport.
-
Improved SEI Layer Stability: LiFSI contributes to the formation of a more stable and flexible SEI layer on the anode. This robust SEI layer is less prone to cracking and exhibits lower resistance at low temperatures, allowing for more efficient lithium-ion diffusion.
-
Lower Charge Transfer Resistance: The charge transfer resistance at the electrode-electrolyte interface is significantly lower in LiFSI-based systems at cold temperatures, leading to better kinetics and rate capability.
-
Enhanced Capacity Retention: As a result of the above factors, batteries utilizing LiFSI in their electrolyte demonstrate superior capacity retention and overall performance at low temperatures.
-
Better Thermal Stability: LiFSI possesses higher thermal stability compared to LiPF6, which decomposes at a lower temperature (around 80°C) and can release hazardous hydrofluoric acid (HF) in the presence of moisture. LiFSI's decomposition temperature is significantly higher, in the range of 220-240°C, enhancing the overall safety of the battery.
Quantitative Performance Data
The following tables summarize the comparative performance of LiFSI and LiPF6 based electrolytes at low temperatures, with data synthesized from various research findings.
Table 1: Ionic Conductivity of LiFSI vs. LiPF6 Electrolytes at Low Temperatures
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| 1 M LiPF6 in EC/DMC/EMC | 25 | ~8.1 | |
| 1 M LiFSI in EC/DMC/EMC | 25 | ~10.5 | |
| LiFSI-based electrolyte | -40 | ~2 |
Table 2: Capacity Retention of Cells with LiFSI vs. LiPF6 Electrolytes at Low Temperatures
| Cell Chemistry | Electrolyte Salt | Temperature (°C) | C-Rate | Capacity Retention (%) | Reference |
| NCM523 | Gr | LiPF6-based | -20 | 4C | |
| NCM523 | Gr | LiFSI-based | -20 | 4C | |
| LFP | Gr | LiPF6-based | -80 | - | |
| LFP | Gr | LiFSI-based | -80 | - |
Table 3: Charge Transfer Resistance (Rct) of Cells with LiFSI vs. LiPF6 Electrolytes at Low Temperatures
| Cell Type | Electrolyte Salt | Temperature (°C) | Rct (Ω) | Reference |
| Li-ion | LiPF6-based | Decreasing | Significantly increases | |
| Li-ion | LiFSI-based | Decreasing | Lower than LiPF6 |
Experimental Protocols
The following protocols provide a detailed methodology for preparing LiFSI-based electrolytes and evaluating their low-temperature performance in lithium-ion batteries.
Protocol for Electrolyte Preparation
This protocol describes the preparation of a LiFSI-based electrolyte with a common carbonate solvent mixture. All procedures should be carried out in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.
Materials:
-
This compound (LiFSI) powder (battery grade, >99.9% purity)
-
Ethylene carbonate (EC) (battery grade, anhydrous)
-
Ethyl methyl carbonate (EMC) (battery grade, anhydrous)
-
Dimethyl carbonate (DMC) (battery grade, anhydrous)
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Mixture Preparation:
-
In the glovebox, prepare the desired solvent mixture by volume or weight ratio. A common mixture for low-temperature applications is EC:EMC:DMC in a 1:1:1 or 3:7 volume ratio.
-
For example, to prepare 100 mL of a 1:1:1 (v/v/v) mixture, combine 33.3 mL of EC, 33.3 mL of EMC, and 33.3 mL of DMC in a clean, dry bottle.
-
-
LiFSI Dissolution:
-
Calculate the required mass of LiFSI to achieve the desired molar concentration (e.g., 1.0 M). The molecular weight of LiFSI is 187.07 g/mol .
-
Slowly add the pre-weighed LiFSI powder to the solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring at room temperature until the LiFSI is completely dissolved. This may take several hours.
-
-
Electrolyte Storage:
-
Store the prepared electrolyte in a tightly sealed container in the glovebox to prevent any moisture contamination.
-
Protocol for CR2032 Coin Cell Assembly
This protocol details the assembly of CR2032-type coin cells for electrochemical testing. The assembly must be performed inside an argon-filled glovebox.
Materials and Components:
-
CR2032 coin cell cases (casings, gaskets, springs, and spacers)
-
Cathode and anode discs (e.g., NMC cathode, graphite (B72142) anode)
-
Separator discs (e.g., Celgard 2325)
-
Prepared LiFSI-based electrolyte
-
Crimping machine for CR2032 cells
-
Tweezers (non-metallic tips recommended)
-
Pipette for electrolyte dispensing
Procedure:
-
Component Preparation: Ensure all components are dried under vacuum at an appropriate temperature before transferring them into the glovebox (e.g., electrodes at 120°C, cell components at 60°C).
-
Assembly Stack:
-
Place the negative-side casing (the larger cap) onto a clean surface.
-
Place the anode disc in the center of the casing.
-
Dispense a few drops of the LiFSI electrolyte onto the anode to wet it.
-
Place a separator disc on top of the wetted anode.
-
Add a few more drops of electrolyte to the separator.
-
Place the cathode disc on top of the separator, ensuring it is centered.
-
Add a final drop of electrolyte to the cathode.
-
Place a stainless-steel spacer on top of the cathode.
-
Place the spring on top of the spacer.
-
Carefully place the gasket on top of the spring, ensuring it sits (B43327) correctly within the casing.
-
Place the positive-side casing (the smaller cap) on top to close the cell.
-
-
Crimping:
-
Transfer the assembled cell to the crimping machine.
-
Apply pressure to seal the coin cell. The appropriate pressure will depend on the specific crimping machine.
-
-
Final Steps:
-
Wipe the exterior of the sealed coin cell to remove any excess electrolyte.
-
Allow the cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes.
-
Protocol for Low-Temperature Electrochemical Testing
This protocol outlines the key electrochemical tests to evaluate the performance of the assembled coin cells at low temperatures. A battery cycler and a temperature-controlled chamber are required.
1. Ionic Conductivity Measurement:
-
Use a conductivity meter with a suitable probe designed for organic solvents.
-
Place the electrolyte sample in the temperature-controlled chamber and allow it to stabilize at the desired low temperature.
-
Immerse the conductivity probe in the electrolyte and record the measurement.
-
Repeat for a range of temperatures (e.g., 25°C down to -40°C).
2. Galvanostatic Charge-Discharge Cycling:
-
Place the coin cells in the temperature-controlled chamber and connect them to the battery cycler.
-
Allow the cells to reach the target low temperature and stabilize for at least 4 hours.
-
Perform a formation cycle at a low C-rate (e.g., C/20) at room temperature before low-temperature testing.
-
At the desired low temperature, cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C) within the appropriate voltage window for the electrode chemistry.
-
Record the charge and discharge capacities for each cycle to determine capacity retention.
3. Electrochemical Impedance Spectroscopy (EIS):
-
After the cell has stabilized at the desired low temperature and state of charge (SOC) (typically 100% or 50% SOC), perform EIS.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the resulting Nyquist plot to determine the bulk resistance (Rb) and charge transfer resistance (Rct). The diameter of the semicircle in the high-to-medium frequency region corresponds to Rct.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of LiFSI for improved low-temperature battery performance.
Caption: Mechanism of LiFSI's beneficial effects on low-temperature battery performance.
Caption: Workflow for evaluating low-temperature performance of LiFSI-based electrolytes.
Caption: Relationship between LiFSI's intrinsic properties and battery performance metrics.
Application Notes: The Role of Lithium Bis(fluorosulfonyl)imide (LiFSI) in the Formation of a Stable Solid Electrolyte Interphase (SEI)
Introduction The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of lithium-ion batteries. Its properties are paramount to the battery's overall performance, including its cycle life, safety, and efficiency. Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a superior alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt, primarily due to its ability to form a more stable, robust, and ionically conductive SEI.[1][2] These application notes provide a comprehensive overview of the role of LiFSI in SEI formation, its advantages over LiPF₆, and its impact on battery performance.
Mechanism of LiFSI-Driven SEI Formation The unique chemical structure of the FSI⁻ anion is central to the formation of a high-quality SEI. The decomposition of LiFSI on the anode surface is a multi-step process that is initiated at a higher reduction potential compared to many solvent molecules.[2] This preferential decomposition leads to an SEI that is rich in inorganic components, which are crucial for its stability and function.
The primary decomposition pathway involves the cleavage of the S-F bonds in the FSI⁻ anion.[3] This reaction is facilitated by electrons from the anode and the presence of lithium ions, leading to the formation of lithium fluoride (B91410) (LiF). Subsequent reactions can generate other inorganic species like lithium oxide (Li₂O) and lithium sulfide (B99878) (Li₂S).[3][4] The resulting SEI is often described as a bilayer or mosaic structure:
-
Inner Inorganic Layer: A dense, thin layer rich in LiF and Li₂O forms directly on the anode surface.[5] This inorganic layer is electronically insulating, preventing further electrolyte decomposition, but allows for efficient Li⁺ transport.[6]
-
Outer Organic Layer: Composed of the decomposition products of the electrolyte solvents (e.g., carbonates, ethers), this layer is more flexible and can better accommodate the volume changes of the anode during lithiation and delithiation.[5][7]
The concentration of LiFSI in the electrolyte can significantly influence the SEI's properties. Higher concentrations tend to promote the formation of a more robust, inorganic-rich SEI, which is particularly effective at suppressing the growth of lithium dendrites—a major safety concern in lithium metal batteries.[8][9]
Caption: Mechanism of LiFSI decomposition and stable SEI formation.
Advantages of LiFSI-Derived SEI The SEI formed in LiFSI-based electrolytes offers several distinct advantages over that formed with the conventional LiPF₆ salt.
-
Enhanced Stability: LiFSI demonstrates superior thermal and hydrolytic stability compared to LiPF₆.[10] LiPF₆ is prone to decomposition, especially in the presence of trace moisture, which generates hydrofluoric acid (HF).[5][11] HF can attack both the anode and cathode materials, leading to capacity fade and impedance growth. The stability of LiFSI prevents this detrimental side reaction.[11]
-
Improved Ionic Conductivity: The LiFSI-derived SEI is thinner and more homogeneous, which results in lower interfacial resistance and facilitates faster Li⁺ transport.[5][12] This directly translates to improved rate capability and better performance at low temperatures.[13][14]
-
Mechanical Flexibility: The unique composition of the LiFSI-derived SEI, particularly its organic outer layer, provides greater mechanical flexibility.[5][14] This is crucial for anodes that experience significant volume expansion and contraction during cycling, such as silicon, as it helps maintain the integrity of the SEI and prevents cracking.[7]
-
Dendrite Suppression: The formation of a mechanically robust, LiF-rich SEI is highly effective at suppressing the growth of lithium dendrites.[15][16] The high modulus of this layer acts as a physical barrier, preventing the needle-like dendrites from penetrating the separator and causing a short circuit.[8][9]
Caption: LiFSI vs. LiPF₆: Path to battery performance.
Data Presentation: Comparative Analysis
Table 1: Comparison of SEI Properties formed with LiFSI vs. LiPF₆
| Property | SEI from LiFSI | SEI from LiPF₆ | References |
| Composition | Rich in inorganics (LiF, Li₂O); thinner, more homogeneous inner layer and flexible outer layer. | Composed of LiF, LiₓPFy, LiₓPFyO₂, and solvent reduction products; often less homogeneous. | [5] |
| Thickness | Generally thinner and more uniform. (e.g., ~21.0 nm after 50 cycles on Si). | Generally thicker and less uniform. (e.g., ~57.2 nm after 50 cycles on Si). | [12] |
| Mechanical Properties | More flexible and robust; high modulus (up to 10.7 GPa) at higher concentrations. | Less flexible, more brittle. | [5][8][9] |
| Ionic Resistivity | Lower, leading to better rate performance. | Higher, leading to increased impedance. | [5] |
| Passivation Quality | Highly effective passivation, suppresses dendrite growth. | Less effective passivation, prone to continuous electrolyte reduction. | [5][15] |
Table 2: General Properties of LiFSI and LiPF₆ Salts
| Property | LiFSI | LiPF₆ | References |
| Thermal Stability | High decomposition temperature (~220-240°C). | Low decomposition temperature (~80°C). | [13] |
| Hydrolytic Stability | Significantly more stable against hydrolysis; does not produce HF. | Unstable in the presence of moisture, readily hydrolyzes to form corrosive HF. | [10][11] |
| Ionic Conductivity | Generally higher, especially at low temperatures. | Good at room temperature, but performance declines at lower temperatures. | [1][13] |
| Corrosion | Can corrode aluminum current collectors at high potentials, though this can be mitigated with additives. | Passivates aluminum current collectors via AlF₃ formation. | [2][17][18] |
Experimental Protocols
The characterization of the SEI is a multi-faceted process requiring a combination of electrochemical and surface analysis techniques.
Protocol 1: Electrochemical Characterization using Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the interfacial resistance of the SEI and monitor its evolution over cycles.
-
Methodology:
-
Cell Assembly: Assemble a three-electrode cell (or coin cell) in an argon-filled glove box. The working electrode is the anode of interest, with lithium metal as the counter and reference electrodes.
-
Formation Cycling: Perform initial galvanostatic cycling (e.g., at C/20 for 1-3 cycles) to form a stable SEI layer.
-
EIS Measurement:
-
Allow the cell to rest at a specific state of charge (e.g., fully discharged) for several hours to reach equilibrium.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
Fit the data to an appropriate equivalent electrical circuit model. The semicircle in the mid-frequency range typically corresponds to the charge-transfer resistance and the resistance of the SEI layer.
-
Compare the SEI resistance values for cells with LiFSI and LiPF₆ electrolytes.
-
-
Protocol 2: Surface Compositional Analysis using X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental and chemical composition of the SEI layer.[19][20]
-
Methodology:
-
Sample Preparation:
-
Cycle the battery to the desired state.
-
Carefully disassemble the cell inside an argon-filled glove box.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt and immediately dry under vacuum.
-
-
Sample Transfer: Transfer the prepared anode to the XPS analysis chamber using an air-sensitive sample holder to prevent atmospheric contamination.[6]
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, S 2p, Li 1s).
-
Perform depth profiling by sputtering the surface with an argon ion beam to analyze the composition at different depths of the SEI.
-
-
Data Analysis:
-
Deconvolute the high-resolution spectra to identify the chemical species present (e.g., LiF, Li₂O, Li₂CO₃, R-O-CO₂-Li, S-O bonds).
-
Quantify the atomic concentrations of each element to build a compositional profile of the SEI.[21]
-
-
Protocol 3: Morphological and Structural Analysis using SEM/TEM
-
Objective: To visualize the surface morphology, thickness, and structure of the SEI.
-
Methodology:
-
Sample Preparation: Prepare the anode samples as described in the XPS protocol. For Transmission Electron Microscopy (TEM), cross-sectional samples may be prepared using a Focused Ion Beam (FIB) miller, often under cryogenic conditions (Cryo-FIB/TEM) to preserve the delicate SEI structure.
-
SEM Analysis:
-
Mount the anode sample on an SEM stub inside the glove box.
-
Transfer to the SEM using an air-tight transfer vessel.
-
Image the surface at various magnifications to observe the uniformity and morphology of the SEI.
-
-
TEM Analysis:
-
Place the prepared cross-sectional sample on a TEM grid.
-
Use a cryo-transfer holder to move the sample into the TEM.
-
Image the cross-section to directly measure the thickness of the SEI and observe its layered structure (if present).
-
Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) can be used in conjunction with TEM to map the elemental distribution within the SEI.
-
-
Caption: Experimental workflow for SEI characterization.
References
- 1. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved electrochemical performance and solid electrolyte interphase properties of electrolytes based on this compound for high content silicon anodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kratos.com [kratos.com]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. meisenbaochem.com [meisenbaochem.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Toward Operando Characterization of Interphases in Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Lithium Bis(fluorosulfonyl)imide (LiFSI) in Lithium-Sulfur Battery Research
Introduction
Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising electrolyte salt and additive for advanced lithium-sulfur (Li-S) batteries. Its unique properties address several critical challenges inherent to the Li-S chemistry, primarily the polysulfide shuttle effect and the instability of the lithium metal anode. LiFSI facilitates the formation of a stable, robust solid electrolyte interphase (SEI) on the lithium anode, enhances ionic conductivity, and demonstrates superior thermal and hydrolytic stability compared to conventional salts like lithium hexafluorophosphate (B91526) (LiPF₆).[1][2] These application notes provide an overview of LiFSI's role in Li-S batteries, summarize key performance data, and offer detailed protocols for its use in a research setting.
Application Notes
Mechanism of Action of LiFSI in Li-S Batteries
The primary advantage of LiFSI in Li-S systems stems from its ability to form a stable and highly effective SEI layer on the lithium metal anode.
-
SEI Formation: The FSI⁻ anion is readily reduced on the lithium metal surface at a higher potential compared to other common salts and solvents.[3] This reduction process leads to the formation of a dense, uniform, and mechanically robust SEI layer rich in inorganic components, particularly lithium fluoride (B91410) (LiF).[3][4][5]
-
Suppression of Polysulfide Shuttle: This stable, LiF-rich SEI acts as a physical and electrical barrier. It effectively blocks the diffusion of soluble lithium polysulfide (LiPS) intermediates from the cathode to the anode, thereby mitigating the detrimental shuttle effect that causes active material loss, low coulombic efficiency, and rapid capacity decay.[6][7][8]
-
Dendrite Suppression: The high modulus and stable nature of the LiFSI-derived SEI can physically suppress the growth of lithium dendrites during repeated plating and stripping, enhancing the safety and cycle life of the battery.[9][10]
Electrolyte Formulations and Performance
The concentration of LiFSI and the choice of solvent are critical parameters that dictate the overall performance of the Li-S cell.
-
Ether-Based Electrolytes: Ethers, such as 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL), are the most common solvents for Li-S batteries. LiFSI exhibits high solubility and leads to high ionic conductivity in these solvents.[8] The combination of di(ethylene glycol) methyl ether (DEGMEE) and LiFSI has shown improved cycling stability over 110 cycles with a specific capacity of ~500 mAh g⁻¹ in the 110th cycle.[11][12]
-
High-Concentration Electrolytes (HCEs): Using high concentrations of LiFSI (e.g., >3 M) alters the solvation structure of the Li⁺ ions. In HCEs, most solvent molecules are coordinated with Li⁺, reducing the availability of "free" solvent to dissolve LiPS. This "solvent-in-salt" environment inherently suppresses the shuttle effect.[6][13] However, HCEs often suffer from high viscosity and poor wettability.[13]
-
Localized High-Concentration Electrolytes (LHCEs): To address the high viscosity of HCEs, a non-solvating "diluent" such as a hydrofluoroether (HFE) is added.[6] This approach maintains the favorable Li⁺ solvation structure locally while improving the bulk electrolyte properties. A 3 M LiFSI in DME/HFE (1:1 by vol.) electrolyte provided a high-rate capability of 943 mAh g⁻¹ at 2 C and improved capacity retention from 50.0% to 61.6% over 50 cycles.[6][14]
-
Binary-Salt Electrolytes: Combining LiFSI with another salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), can offer synergistic benefits. A LiFSI-LiTFSI binary salt electrolyte can achieve higher ionic conductivity and lower viscosity than a single-salt electrolyte at the same concentration, leading to improved rate capability and stable cycling.[15][16]
Quantitative Data Summary
The following tables summarize key performance metrics for Li-S batteries using various LiFSI-based electrolytes as reported in the literature.
Table 1: Performance of Li-S Batteries with Different LiFSI Electrolyte Formulations
| Electrolyte Composition | Key Performance Metrics | Reference |
| 3 M LiFSI in DME/HFE (1:1 vol.) | Discharge Capacity: 943 mAh g⁻¹ at 2 C. Capacity Retention: 61.6% after 50 cycles. | [6][14] |
| 4 M LiFSI in Dibutyl Ether (DBE) | Coulombic Efficiency (Li plating/stripping): ~99.2%. Showed enhanced cycling stability. | [17][18] |
| LiFSI in DEGMEE | Cycling Stability: Stable for 110 cycles at 0.25 C. Specific Capacity: ~500 mAh g⁻¹ after 110 cycles. | [11][12] |
| LiFSI in DME (no additives) | Cycle Life: >1000 cycles at 60 °C. Capacity Decay: <0.013% per cycle after stabilization. Coulombic Efficiency: Approaching 100.0%. | [8] |
| 1.0 wt.% LiFSI additive in fluorinated electrolyte | Initial Specific Capacity: 1254 mAh g⁻¹ at 0.2 C. Capacity Retention: 78% after 50 cycles. | [7] |
Table 2: Comparison of Physicochemical Properties of LiFSI and LiTFSI Electrolytes
| Electrolyte (1 M in DOL/DME) | Ionic Conductivity (mS cm⁻¹) | Viscosity (cP) | Reference |
| 1 M LiFSI + 0.5 M LiTFSI | 9.67 | 2.56 | [16] |
| 1.5 M LiFSI | 11.99 | - | [16] |
| 1.5 M LiTFSI | - | 6.93 | [16] |
Experimental Protocols
Protocol 1: Preparation of LiFSI-Based Electrolyte
This protocol describes the standard procedure for preparing a 1 M LiFSI in 1:1 (v/v) DOL/DME electrolyte. All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials and Equipment:
-
This compound (LiFSI), battery grade (>99.9% purity)
-
1,3-Dioxolane (DOL), anhydrous (<20 ppm H₂O)
-
1,2-Dimethoxyethane (DME), anhydrous (<20 ppm H₂O)
-
Argon-filled glovebox
-
Analytical balance
-
Volumetric flasks, glass vials, magnetic stirrer, and stir bars
Procedure:
-
Pre-Drying: Dry the LiFSI salt under vacuum at 60-80 °C for at least 12 hours before bringing it into the glovebox.
-
Solvent Preparation: In a clean, dry volumetric flask inside the glovebox, prepare the solvent mixture by combining equal volumes of DOL and DME.
-
Salt Dissolution: a. Weigh the required amount of LiFSI powder to achieve a 1 M concentration (Molecular Weight of LiFSI: 187.07 g/mol ). b. Slowly add the weighed LiFSI salt to the solvent mixture while stirring with a magnetic stir bar. c. Seal the flask or vial and continue stirring at room temperature for several hours until the salt is completely dissolved and the solution is clear and colorless.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte within a few days of preparation.
Protocol 2: Assembly of a CR2032 Li-S Coin Cell
This protocol outlines the assembly of a standard CR2032-type coin cell for electrochemical testing.
Materials and Equipment:
-
Sulfur cathode (punched to ~12 mm diameter)
-
Lithium metal foil (punched to ~14 mm diameter)
-
Polypropylene separator (e.g., Celgard 2400, punched to ~16 mm diameter)
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
LiFSI-based electrolyte
-
Crimping machine
-
Tweezers
Procedure:
-
Place the sulfur cathode in the center of the bottom coin cell case.
-
Carefully drop 10-15 µL of the LiFSI electrolyte onto the surface of the cathode to ensure it is wetted.
-
Using non-metallic tweezers, place the separator on top of the wetted cathode.
-
Add another 10-15 µL of electrolyte onto the separator. The amount of electrolyte is critical and should be optimized based on the sulfur loading (typically 15-20 µL per mg of sulfur).
-
Place the lithium metal anode onto the wetted separator.
-
Place the stainless steel spacer disk on top of the lithium anode, followed by the spring.
-
Carefully place the top cap (with the pre-inserted gasket) over the spring and case.
-
Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
Clean the exterior of the cell and let it rest for 6-12 hours before electrochemical testing to ensure complete electrolyte wetting.
Protocol 3: Electrochemical Characterization
Standard electrochemical tests are performed using a multi-channel battery cycler.[19]
1. Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox reactions of the sulfur cathode.
-
Typical Parameters:
-
Voltage Range: 1.7 V to 2.8 V vs. Li/Li⁺.
-
Scan Rate: 0.1 mV s⁻¹.
-
Cycles: 3-5.
-
-
Expected Results: Two distinct cathodic peaks during discharge (reduction of S₈ to higher-order LiPS, then to lower-order LiPS and Li₂S₂/Li₂S) and one or two anodic peaks during charge.
2. Galvanostatic Cycling:
-
Purpose: To evaluate the specific capacity, coulombic efficiency, and cycle life.
-
Typical Parameters:
-
Voltage Window: 1.7 V to 2.8 V.
-
C-rate: Typically C/10 for initial cycles, followed by cycling at C/5, C/2, 1C, etc., to test rate capability (1C = 1675 mA g⁻¹).
-
Formation Cycles: 2-3 cycles at a low rate (e.g., C/20) to activate the cell.
-
-
Data Analysis: Plot specific capacity and coulombic efficiency vs. cycle number.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the internal resistance of the cell, including charge transfer resistance and SEI resistance.
-
Typical Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 5-10 mV.
-
Procedure: Performed on a fully charged or discharged cell before and after cycling.
-
-
Data Analysis: Use Nyquist plots and equivalent circuit modeling to analyze changes in cell impedance with cycling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of Lithium-Sulfur Battery Performance by Porous Carbon Selection and LiFSI/DME Electrolyte Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of LiFSI Concentrations to Form Thickness- and Modulus-Controlled SEI Layers on Lithium Metal Anodes - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 11. Effect of ether medium in LiTFSI and LiFSI-based liquid electrolytes for lithium–sulfur batteries [journal.hep.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A LiFSI–LiTFSI binary-salt electrolyte to achieve high capacity and cycle stability for a Li–S battery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A new ether-based electrolyte for lithium sulfur batteries using a S@pPAN cathode - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cycling Lithium Metal Batteries with LiFSI-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for cycling lithium metal batteries utilizing lithium bis(fluorosulfonyl)imide (LiFSI) as the salt in the electrolyte. The following protocols and data are intended to serve as a foundational resource for researchers in the field of battery technology.
Introduction
Lithium metal batteries (LMBs) are a promising next-generation energy storage technology due to the high theoretical specific capacity of the lithium metal anode. The electrolyte plays a critical role in the performance and safety of LMBs. LiFSI has emerged as a key electrolyte salt due to its high ionic conductivity, excellent thermal stability, and its ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode.[1][2][3] This stable SEI is crucial for suppressing the formation of lithium dendrites, which can lead to short circuits and thermal runaway. This document outlines the necessary materials, equipment, and procedures for preparing LiFSI-based electrolytes, assembling coin cells, and performing electrochemical cycling tests.
Experimental Components and Parameters
A summary of typical components and electrochemical cycling parameters for lithium metal batteries with LiFSI electrolytes is presented in the tables below. These values are compiled from various research articles and should be used as a starting point for experimental design.
Table 1: Typical Coin Cell Components for Li-Metal Battery Testing
| Component | Material/Specification | Typical Dimensions | Source/Reference |
| Anode | Lithium Metal Foil | 15.6 mm diameter | [4][5] |
| Cathode | e.g., LiNi0.5Co0.2Mn0.3O2 (NCM523), LiFePO4 | 15 mm diameter | [6] |
| Separator | Celgard 2325, Polypropylene | 19-20 mm diameter | [1][4][5] |
| Electrolyte | LiFSI in various solvents | 20-60 µL per cell | [7][8] |
| Casing | CR2032 Coin Cell Parts (Case, Gasket, Spacer, Spring) | 20 mm diameter, 3.2 mm height | [4][5][7] |
Table 2: LiFSI-Based Electrolyte Compositions
| LiFSI Concentration | Solvent System (by volume or mol) | Additives | Key Features | Reference |
| 1 M | 1,2-dimethoxyethane (DME) | - | Baseline for LiFSI studies | [9][10] |
| 1 M | Diethyl ether (DEE) | - | Improved low-temperature performance | [2] |
| 1 M | Dioxolane (DOL) / DME (1:1 vol) | - | Control electrolyte in low-temp studies | [2] |
| 4 M | DME | - | High concentration electrolyte, high CE | [9] |
| 10 M | Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | - | Superconcentrated, enhances high-voltage stability | [11] |
| 1 M | Fluorinated 1,4-dimethoxybutane (B78858) (FDMB) | - | High CE and fast activation | [12] |
| 2 M LiFSI + 2 M LiFTFSI | Ether-based | - | Concentrated electrolyte with mixed anions | [13] |
| 0.53 M LiFSI + 0.35 M LiBOB | EC / DEC / EMC (1.3:1.5:1.5) | Lithium bis(oxalato)borate (LiBOB) | Optimized for Al current collector stability | [14] |
Table 3: Typical Electrochemical Cycling Parameters
| Parameter | Value | Purpose |
| Current Density | 0.2 - 3.0 mA/cm² | To evaluate rate capability and dendrite formation |
| Voltage Window | 2.5 - 4.6 V (vs. Li/Li⁺) | Dependent on cathode material stability |
| Temperature | Room Temperature, -60°C to 60°C | To assess performance under various conditions |
| C-rate | 0.1C - 1C | To determine charge/discharge rate performance |
| Cell Type | Li |
Experimental Protocols
LiFSI Electrolyte Preparation
Objective: To prepare a LiFSI-based electrolyte with a specific concentration and solvent composition.
Materials:
-
This compound (LiFSI), battery grade (>99.9% purity)
-
Anhydrous battery-grade solvents (e.g., DME, DOL, EC, DEC) with water content < 20 ppm
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Glass vials and magnetic stir bars
-
Magnetic stirrer
-
Precision balance
Protocol:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Calculate the required mass of LiFSI and volume of solvent(s) to achieve the desired molar concentration.
-
Weigh the calculated amount of LiFSI into a clean, dry glass vial.
-
Add the calculated volume of the solvent(s) to the vial containing the LiFSI.
-
Place a magnetic stir bar into the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the solution until the LiFSI is completely dissolved. This may take several hours for high-concentration electrolytes.
-
Store the prepared electrolyte in the glovebox.
CR2032 Coin Cell Assembly
Objective: To assemble a CR2032 coin cell for electrochemical testing of a lithium metal anode with a LiFSI-based electrolyte.
Materials:
-
CR2032 coin cell components (case, gasket, 1.0 mm spacer, 0.5 mm spacer, spring)
-
Lithium metal foil (anode)
-
Prepared cathode on current collector
-
Separator (e.g., Celgard 2325)
-
Prepared LiFSI electrolyte
-
Insulated tweezers
-
Pipette
-
Coin cell crimper
Protocol:
-
Inside the argon-filled glovebox, place the negative case (the larger cap) on a clean, non-conductive surface.
-
Place a piece of lithium metal foil onto the center of the negative case.
-
Place the separator on top of the lithium metal anode.
-
Using a micropipette, add a few drops (approximately 20-60 µL) of the LiFSI electrolyte onto the separator, ensuring it is fully wetted.[7][8]
-
Place the cathode on top of the wetted separator, with the active material facing down.
-
Add one or two stainless steel spacers on top of the cathode.
-
Place the spring on top of the spacer(s).
-
Carefully place the positive case (the smaller cap with the gasket) on top of the assembly.
-
Transfer the assembled cell to the coin cell crimper and crimp with the appropriate pressure to ensure a proper seal.
-
Remove the crimped cell and wipe the exterior clean.
-
Allow the cell to rest for several hours before electrochemical testing to ensure complete wetting of the electrodes and separator.
Electrochemical Cycling
Objective: To evaluate the electrochemical performance of the assembled lithium metal coin cell.
Equipment:
-
Battery cycler/tester
-
Temperature-controlled chamber (optional)
Protocol:
-
Connect the assembled coin cell to the battery cycler, ensuring correct polarity.
-
Program the battery cycler with the desired cycling parameters (e.g., current density, voltage window, number of cycles).
-
For initial formation cycles, a lower C-rate (e.g., C/20 or C/10) is often used to facilitate the formation of a stable SEI.
-
Start the cycling test.
-
Monitor the voltage, capacity, and Coulombic efficiency over the course of the experiment.
-
Upon completion of the cycling, the cell can be disassembled inside a glovebox for post-mortem analysis of the components.
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Overall experimental workflow from preparation to analysis.
Caption: Step-by-step coin cell assembly process.
Characterization Techniques
Following electrochemical cycling, a variety of characterization techniques can be employed to understand the performance and degradation mechanisms of the battery components.
Table 4: Common Characterization Techniques
| Technique | Purpose |
| Electrochemical Impedance Spectroscopy (EIS) | To study the impedance of the cell, including charge transfer resistance and SEI resistance.[3] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the lithium metal anode and identify dendrite growth.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the chemical composition of the SEI layer on the lithium anode.[3][14][15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To analyze the decomposition products of the electrolyte.[16] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | To observe the native structure of the SEI without artifacts from air exposure.[15] |
Safety Precautions
-
Lithium Metal: Lithium metal is highly reactive with water and air. All handling of lithium metal must be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
LiFSI Electrolytes: LiFSI and the organic solvents are flammable and toxic. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or glovebox.
-
Cell Disassembly: Disassembling cycled cells should be done with caution, as they may be under pressure. Perform disassembly in an inert atmosphere.
By following these protocols and considering the provided data, researchers can establish a reliable experimental setup for advancing the understanding and development of lithium metal batteries with LiFSI-based electrolytes.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 5. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Construction and Testing of Coin Cells of Lithium Ion Batteries [jove.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Electrolyte Engineering for High-Voltage Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular design for electrolyte solvents enables long-cycling anode-free lithium metal batteries - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the composition of LiFSI-based electrolytes by a method combining simplex with normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
LiFSI as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lithium bis(fluorosulfonyl)imide (LiFSI) is a salt renowned for its exceptional properties as an electrolyte in high-performance lithium-ion batteries. Beyond its well-established role in electrochemistry, the Lewis acidic nature of the lithium cation in LiFSI, stemming from the weakly coordinating bis(fluorosulfonyl)imide anion, suggests its potential as a catalyst in organic synthesis. While comprehensive literature on LiFSI as a general organic synthesis catalyst remains emergent, its application in specific domains, such as polymerization, is documented. Furthermore, the catalytic activity of the closely related lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a variety of organic transformations provides a strong basis for exploring the analogous potential of LiFSI.
This document provides detailed application notes and protocols for the use of LiFSI as a catalyst, drawing from both direct evidence in polymerization reactions and inferred potential from the catalytic behavior of analogous compounds.
Section 1: Cationic Ring-Opening Polymerization (CROP) of Cyclic Ethers
LiFSI has been demonstrated to be an effective initiator for the cationic ring-opening polymerization of cyclic ethers, such as 1,3-dioxolane (B20135) (DOL) and epoxides. This application is particularly relevant for the in situ formation of solid polymer electrolytes in battery manufacturing.
Application Note:
LiFSI can initiate the polymerization of cyclic ether monomers through a Lewis acid-mediated mechanism. The lithium cation coordinates to the oxygen atom of the cyclic ether, facilitating the ring-opening and subsequent propagation of the polymer chain. This method offers a straightforward approach to producing polyethers without the need for traditional Lewis acid catalysts.
Quantitative Data Summary:
| Monomer | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Outcome |
| 1,3-Dioxolane (DOL) | LiFSI | 2.5 | 60 | 48 | Successful polymerization to form poly(1,3-dioxolane) |
| Neopentyl glycol diglycidyl ether (NGDE) | LiFSI | 1.5 M | 60 | 24 | Formation of a gel polymer electrolyte |
Experimental Protocol: Polymerization of 1,3-Dioxolane (DOL)
Materials:
-
This compound (LiFSI), battery grade, dried under vacuum.
-
1,3-Dioxolane (DOL), anhydrous.
-
Anhydrous solvent (e.g., dichloromethane, if required).
-
Inert atmosphere glovebox (e.g., argon-filled).
Procedure:
-
Inside an argon-filled glovebox, add the desired amount of LiFSI to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous 1,3-dioxolane monomer to the reaction vessel. For a 2.5 mol% catalyst loading, the molar ratio of DOL to LiFSI should be approximately 40:1.
-
Stir the mixture at room temperature until the LiFSI is fully dissolved.
-
Seal the reaction vessel and heat the mixture to 60 °C with continuous stirring.
-
Maintain the reaction at 60 °C for 48 hours. The viscosity of the solution will increase as polymerization proceeds.
-
After 48 hours, cool the reaction to room temperature.
-
The resulting polymer can be precipitated by adding a non-solvent (e.g., cold diethyl ether) and collected by filtration.
-
Dry the polymer under vacuum to remove any residual solvent and monomer.
Logical Workflow for LiFSI-Catalyzed CROP:
Caption: Workflow for LiFSI-catalyzed cationic ring-opening polymerization.
Section 2: Potential Applications in Organic Synthesis (Based on Analogy with LiTFSI)
While direct, detailed protocols for LiFSI in the following reactions are not extensively reported, the known catalytic activity of LiTFSI suggests that LiFSI could be a viable catalyst. The following sections provide hypothetical application notes and protocols as a starting point for researchers.[1]
Diels-Alder Reaction
Potential Application Note:
LiFSI is proposed as a mild Lewis acid catalyst for the Diels-Alder reaction, promoting the cycloaddition of dienes and dienophiles. The lithium cation can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction rate, potentially with improved endo/exo selectivity.
Hypothetical Quantitative Data (based on LiTFSI catalysis):
| Diene | Dienophile | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isoprene | Methyl acrylate | LiTFSI | 10 | Dichloromethane | 25 | 12 | >90 |
| Cyclopentadiene | Methyl vinyl ketone | LiTFSI | 5 | Acetonitrile | 0 | 2 | >95 |
Hypothetical Experimental Protocol: Diels-Alder Reaction
Materials:
-
LiFSI, dried under vacuum.
-
Diene (e.g., freshly cracked cyclopentadiene).
-
Dienophile (e.g., methyl acrylate).
-
Anhydrous solvent (e.g., dichloromethane).
Procedure:
-
To a flame-dried flask under an inert atmosphere, add LiFSI (5-10 mol%).
-
Add the anhydrous solvent and stir to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the dienophile to the catalyst solution.
-
Slowly add the diene to the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Proposed Catalytic Cycle for Diels-Alder Reaction:
Caption: Proposed LiFSI catalytic cycle for the Diels-Alder reaction.
Friedel-Crafts Acylation
Potential Application Note:
LiFSI is postulated to function as a catalyst for the Friedel-Crafts acylation of aromatic compounds. Its Lewis acidity may be sufficient to activate the acylating agent, providing a milder alternative to traditional catalysts like aluminum chloride. This could be particularly useful for sensitive substrates.
Hypothetical Quantitative Data (based on LiTFSI catalysis):
| Aromatic Substrate | Acylating Agent | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Toluene | Benzoyl chloride | LiTFSI | 5 | 80 | 6 | High | | Anisole | Acetic anhydride (B1165640) | LiTFSI | 10 | 60 | 24 | Moderate |
Hypothetical Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
LiFSI, dried under vacuum.
-
Aromatic substrate (e.g., toluene).
-
Acylating agent (e.g., benzoyl chloride).
-
Anhydrous solvent (e.g., 1,2-dichloroethane).
Procedure:
-
In an inert atmosphere, dissolve LiFSI (5 mol%) in the anhydrous solvent in a reaction flask.
-
Add the aromatic substrate to the solution.
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly add the acylating agent to the reaction mixture.
-
Stir the reaction at temperature and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Signaling Pathway for Lewis Acid Catalysis:
Caption: General pathway for LiFSI as a Lewis acid catalyst.
Disclaimer: The application notes and protocols for the Diels-Alder and Friedel-Crafts reactions are illustrative and based on the known catalytic activity of the analogous compound LiTFSI. Researchers should conduct their own optimization studies for reactions catalyzed by LiFSI. The information provided is for research purposes only and should be used with appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Aluminum Current Collector Corrosion in LiFSI Electrolytes
This technical support center provides researchers and scientists with troubleshooting guidance and answers to frequently asked questions regarding the corrosion of aluminum current collectors when using electrolytes containing Lithium Bis(fluorosulfonyl)imide (LiFSI).
Frequently Asked Questions (FAQs)
Q1: What is aluminum current collector corrosion in the context of LiFSI electrolytes? A1: In lithium-ion batteries, the aluminum (Al) current collector at the cathode is typically protected by a thin, native passivation layer of aluminum oxide (Al₂O₃). However, when using LiFSI-based electrolytes, particularly at higher voltages, the FSI⁻ anion can attack this protective layer. This process leads to the formation of soluble aluminum compounds like Al(FSI)₃, which dissolves into the electrolyte.[1][2] This continuous dissolution exposes fresh aluminum to the electrolyte, causing ongoing corrosion, often in the form of pitting.[3] This phenomenon can increase internal resistance, cause delamination of the cathode material, and lead to a rapid decline in cell performance.[1]
Q2: Why is LiFSI more corrosive to aluminum than the conventional LiPF₆ salt? A2: The primary difference lies in the byproducts formed at the aluminum surface. LiPF₆ electrolytes typically contain trace amounts of hydrofluoric acid (HF) from the salt's reaction with moisture. While HF can be detrimental to other cell components, it reacts with the Al₂O₃ layer to form a dense and insoluble aluminum fluoride (B91410) (AlF₃) passivation film.[1][4][5] This AlF₃ layer is stable at high potentials and effectively prevents further corrosion. In contrast, LiFSI does not readily produce a stable passivation layer.[6][7] The Al(FSI)₃ complex that forms is soluble in common carbonate solvents, leading to continuous corrosion instead of passivation.[1][4]
Q3: At what voltage does Al corrosion with LiFSI become a significant issue? A3: The corrosion of aluminum in LiFSI-based electrolytes generally becomes significant at potentials above 4.0 V vs. Li/Li⁺.[6] Some studies pinpoint the corrosion potential to be around 4.3 V.[1][7] This is a critical issue for high-energy cathode materials that operate at high voltages. In contrast, LiPF₆ can protect the aluminum current collector up to higher cut-off voltages.[6][7]
Q4: What are the common symptoms of aluminum corrosion in my battery experiments? A4: Common indicators of Al corrosion include:
-
Rapid Capacity Fading: Especially when cycling the battery to high upper cutoff voltages.
-
Increased Internal Resistance: The dissolution of the current collector and formation of resistive surface films impede charge transfer.[1]
-
Visible Pitting: Post-mortem analysis of the aluminum foil using techniques like Scanning Electron Microscopy (SEM) will often reveal pits and a roughened surface.[3]
-
Cell Swelling: In some cases, side reactions catalyzed by dissolved aluminum species can lead to gas generation.
-
Discoloration: The aluminum foil may appear darkened or tarnished after cycling.
Troubleshooting Guide
Q5: My cell is showing rapid capacity fade and increased impedance when I cycle it above 4.2 V with a standard 1M LiFSI electrolyte. What is the likely cause and how can I fix it? A5:
-
Likely Cause: This is a classic symptom of anodic dissolution of the aluminum current collector. At this voltage, the FSI⁻ anion is actively corroding the aluminum, leading to loss of electrical contact and increased cell resistance.
-
Solutions:
-
Incorporate an Additive: This is the most common and effective strategy. Adding a small amount of a film-forming additive can create a protective layer on the aluminum surface. Lithium difluoro(oxalato)borate (LiDFOB) and lithium bis(oxalato)borate (LiBOB) are highly effective.[1][6][8] Even a small concentration (e.g., 0.05 - 0.2 M) can significantly suppress corrosion.[1]
-
Use a Dual-Salt Electrolyte: Adding a small amount of LiPF₆ (e.g., 0.05 M) to your LiFSI electrolyte can facilitate the formation of a passivating AlF₃ layer, combining the benefits of both salts.[1][9]
-
Increase Electrolyte Concentration: Using a highly concentrated electrolyte (HCE), typically with a LiFSI concentration of 4 M or higher, can effectively prevent corrosion.[6][10] In HCEs, there are fewer "free" solvent molecules available to solvate and dissolve the Al(FSI)₃ corrosion products, thus inhibiting the corrosion process.[1][10]
-
Q6: I disassembled a failed cell and observed significant black spots and pits on the aluminum foil. How can I prevent this physical degradation? A6:
-
Likely Cause: The observed pitting is direct evidence of localized corrosion. This occurs where the native oxide layer has been breached, leading to focused electrochemical attack.
-
Solutions:
-
Prioritize Borate-Based Additives: Lithium borate (B1201080) additives like LiDFOB are particularly effective at forming a robust and uniform passivation layer that prevents pitting.[1][8][11] These additives decompose at the aluminum surface to form stable compounds containing B-O and Al-F bonds.[1][12]
-
Ensure High Purity of LiFSI Salt: Impurities, especially chloride (Cl⁻), from the synthesis of LiFSI can accelerate pitting corrosion.[1][13] Always use high-purity, battery-grade LiFSI.
-
Consider Surface-Coated Current Collectors: Using an aluminum foil with a thin, conductive coating (like carbon) can provide a physical barrier between the electrolyte and the aluminum, though its effectiveness can be limited if the coating has defects.
-
Q7: My experiments are conducted at an elevated temperature (e.g., 45°C), and the corrosion seems much worse. What specific actions should I take? A7:
-
Likely Cause: Higher temperatures accelerate all chemical and electrochemical reactions, including the corrosion of aluminum. The dissolution of Al(FSI)₃ is also exacerbated at elevated temperatures.[6]
-
Solutions:
-
Combine Mitigation Strategies: At elevated temperatures, a single strategy may not be sufficient. A combination of a dual-salt system (e.g., LiFSI + LiPF₆) and a borate additive (e.g., LiDFOB) is highly recommended.
-
Optimize Additive Concentration: You may need a slightly higher concentration of the protective additive than you would at room temperature.
-
Re-evaluate Solvent Choice: Some fluorinated ether solvents have shown promise in mitigating Al corrosion at elevated temperatures by altering the solvation structure of Li⁺ and Al³⁺ ions.[2][14]
-
Quantitative Data Summary
Table 1: Comparison of Corrosion Behavior of Common Lithium Salts on Aluminum
| Lithium Salt | Typical Corrosion Onset Potential (vs. Li/Li⁺) | Passivation Behavior | Primary Corrosion Product |
| LiPF₆ | > 4.3 V | Forms a stable, passivating AlF₃ layer.[6][7] | Insoluble AlF₃[1] |
| LiFSI | ~ 4.0 - 4.3 V | Does not form a stable passivation layer in standard concentrations.[1][6] | Soluble Al(FSI)₃[1] |
| LiTFSI | ~ 3.7 - 3.8 V | Highly corrosive; does not passivate Al.[1][6][7] | Soluble Al(TFSI)₃[1] |
Table 2: Effectiveness of Common Additives in Suppressing Al Corrosion in LiFSI Electrolytes
| Additive | Typical Concentration | Mechanism of Action | Observed Effect |
| LiDFOB | 0.05 - 0.2 M | Decomposes to form a robust passivation film containing Al-F and B-O species.[1][12] | Excellent suppression of corrosion, often comparable to LiPF₆.[8][11] |
| LiBOB | 0.05 - 0.2 M | Forms a protective interphase containing boron compounds (e.g., B₂O₃).[6] | Effectively inhibits corrosion.[6] |
| LiPF₆ | 0.05 - 0.2 M | Promotes the in-situ formation of a passivating AlF₃ layer.[1] | Significantly reduces leakage current and prevents pitting.[1] |
| LiPO₂F₂ | ~ 2% by wt. | Forms a stable passivation layer rich in Al–F and Al–O species.[12] | Effectively suppresses corrosion.[12] |
Mandatory Visualizations
Caption: Corrosion mechanism in LiFSI vs. passivation in LiPF₆ electrolytes.
Caption: Troubleshooting workflow for performance issues caused by Al corrosion.
Caption: Mechanism of additive-based passivation on the aluminum surface.
Detailed Experimental Protocols
Protocol 1: Evaluating Aluminum Corrosion via Chronoamperometry (CA)
-
Objective: To measure the leakage current on an aluminum electrode at a constant high potential, which is indicative of ongoing corrosion.
-
Cell Configuration:
-
A three-electrode cell is ideal (Al working electrode, Li metal reference and counter electrodes).
-
Alternatively, a two-electrode coin cell (e.g., CR2032) with an aluminum foil working electrode and a lithium metal counter/reference electrode can be used.
-
-
Methodology:
-
Assemble the cell in an argon-filled glovebox with minimal moisture and oxygen content (<0.5 ppm).
-
Use the electrolyte formulation under investigation (e.g., 1 M LiFSI in EC/DMC). Prepare parallel cells with proposed mitigation strategies (e.g., with 0.1 M LiDFOB).
-
Allow the cell to rest for at least 4 hours to ensure complete wetting and stabilization of the open-circuit voltage (OCV).
-
Connect the cell to a potentiostat. Step the potential from the OCV to a high value where corrosion is expected (e.g., 4.5 V vs. Li/Li⁺) and hold it for an extended period (e.g., 10-20 hours).
-
Record the current response over time.
-
-
Data Interpretation:
-
High & Unstable Current: A high leakage current (several µA/cm²) that remains elevated or increases over time indicates active and continuous corrosion.
-
Low & Decaying Current: A current that quickly decays to a very low and stable value (<< 1 µA/cm²) suggests the formation of a stable passivation layer that inhibits further corrosion.
-
Protocol 2: Post-Mortem Surface Analysis via SEM and XPS
-
Objective: To visually inspect the morphology of the aluminum current collector for corrosion and to chemically analyze the composition of its surface layer.
-
Methodology:
-
Cycle a cell under the desired conditions (e.g., 100 cycles from 3.0 V to 4.4 V).
-
Carefully disassemble the cell inside an argon-filled glovebox.
-
Gently retrieve the cathode and harvest a piece of the aluminum current collector from an area that was in contact with the electrolyte.
-
Rinse the foil sample thoroughly with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt and dry it under vacuum.
-
Transfer the sample to the analysis equipment using an air-tight transfer vessel to prevent atmospheric contamination.
-
-
Analysis:
-
Scanning Electron Microscopy (SEM): Image the surface of the aluminum foil. Look for signs of pitting, cracking, or a non-uniform, mossy surface, which are all indicators of corrosion. Compare with a pristine (un-cycled) foil.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the surface.
-
Key Regions: Scan the Al 2p, F 1s, O 1s, S 2p, N 1s, and B 1s (if using borate additives) regions.
-
Interpretation: The presence of strong AlF₃ and B-O peaks (from additives) on a protected foil is a good sign. A corroded foil may show significant signals from FSI⁻ decomposition products (S 2p, N 1s) and a weak or altered Al 2p signal, indicating the native oxide has been consumed.
-
-
References
- 1. oaepublish.com [oaepublish.com]
- 2. Effects of Li+ Solvation Structures on Aluminum Corrosion in Ether-Based Electrolyte Solutions with this compound (LiFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. the-innovation.org [the-innovation.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholar.dgist.ac.kr [scholar.dgist.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Li/LiCoO2 Cell Stability with High-Purity LiFSI
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the cycling stability of Li/LiCoO2 cells using high-purity Lithium Bis(fluorosulfonyl)imide (LiFSI). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
Issue 1: Rapid Capacity Fading
-
Symptom: The discharge capacity of the Li/LiCoO2 cell decreases significantly over a small number of cycles.
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Aluminum Current Collector Corrosion At high voltages (>4.0V), LiFSI can corrode the aluminum current collector, leading to increased impedance and capacity loss.[1][2] Solution: Introduce an additive to the electrolyte, such as a small amount of LiPF6 or Lithium Bis(oxalate)borate (LiBOB), to form a protective passivation layer on the aluminum surface.[1][3] Alternatively, using a high-concentration electrolyte (HCE) can also suppress corrosion. LiFSI Impurities Impurities in the LiFSI salt, such as chlorides, can lead to detrimental side reactions and instability.[4] Solution: Ensure the use of high-purity, battery-grade LiFSI (>99.9%).[5] If impurities are suspected, consider purification of the LiFSI salt. Electrolyte Decomposition The electrolyte may be decomposing on the electrode surfaces, consuming lithium ions and leading to capacity fade. Solution: LiFSI is known to form a stable Solid Electrolyte Interphase (SEI) that can mitigate this.[5] Ensure proper formation cycling to establish a robust SEI. Consider adding film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC). Structural Degradation of LiCoO2 At high voltages, the LiCoO2 cathode material can undergo structural changes, leading to irreversible capacity loss.[6] Solution: While LiFSI helps stabilize the interface, limiting the upper cutoff voltage can prevent severe structural degradation. Surface coatings on the LiCoO2 particles can also enhance stability.
Issue 2: High Interfacial Impedance
-
Symptom: Electrochemical Impedance Spectroscopy (EIS) shows a large semicircle, indicating high charge-transfer resistance at the electrode-electrolyte interface.[7][8]
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Poor SEI Layer Formation An unstable or overly resistive SEI layer can impede lithium-ion transport. Solution: Optimize the formation cycling protocol (e.g., lower C-rate for the initial cycles) to form a more effective and stable SEI. The presence of LiFSI typically aids in forming a favorable LiF-rich SEI.[9] Insufficient Electrolyte Wetting Poor wetting of the electrodes and separator by the electrolyte can lead to high interfacial resistance. Solution: Ensure complete wetting by allowing the assembled cell to rest for several hours before the first cycle. Using a separator with good electrolyte uptake is also crucial. Degradation Products on Electrode Surface Accumulation of electrolyte decomposition byproducts can block active sites and increase impedance. Solution: Review the purity of all cell components (electrodes, electrolyte, separator). High-purity LiFSI is essential to minimize side reactions.[4]
Issue 3: Cell Swelling and Gas Generation
-
Symptom: The coin cell case appears swollen, indicating gas generation within the cell.
-
Possible Causes & Solutions:
Cause Troubleshooting Steps Electrolyte Decomposition The breakdown of electrolyte solvents or the LiFSI salt at high voltages can produce gaseous byproducts. LiFSI generally has better thermal stability than LiPF6, reducing gas generation.[10] Solution: Ensure the operating voltage is within the electrochemical stability window of the electrolyte. The use of additives like FEC can help suppress gas evolution. Reaction with Water Contamination Trace amounts of water in the electrolyte or on cell components can react with the lithium metal and electrolyte, generating gas. Solution: All cell assembly should be performed in an argon-filled glovebox with very low water and oxygen levels (<0.1 ppm).[5] Ensure all components are thoroughly dried under vacuum before assembly.
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using high-purity LiFSI over traditional LiPF6 in Li/LiCoO2 cells?
-
A1: High-purity LiFSI offers several advantages, including superior thermal stability, higher ionic conductivity, and better resistance to hydrolysis.[10][11] This leads to improved safety, better performance at low temperatures, and a longer cycle life due to the formation of a more stable and robust SEI layer on the electrodes.[5][12]
-
-
Q2: Why is the purity of LiFSI so critical for cell performance?
-
A2: Impurities in LiFSI, such as lithium chloride (LiCl), can significantly accelerate the corrosion of the aluminum current collector and trigger other parasitic reactions within the cell, leading to rapid performance degradation.[4] High-purity, battery-grade LiFSI is essential for achieving stable and long-lasting cycling performance.[13]
-
-
Q3: How can I prevent the corrosion of the aluminum current collector when using a LiFSI-based electrolyte?
-
A3: Aluminum corrosion is a known issue with LiFSI at higher potentials.[1] This can be effectively mitigated by:
-
-
Q4: What is the role of the SEI layer formed by LiFSI?
-
A4: LiFSI contributes to the formation of a stable and uniform Solid Electrolyte Interphase (SEI) rich in lithium fluoride (B91410) (LiF).[9] This LiF-rich SEI is an excellent electronic insulator but a good ionic conductor, which effectively suppresses further electrolyte decomposition on both the lithium metal anode and the LiCoO2 cathode, leading to improved cycling stability and efficiency.
-
-
Q5: Can I use the same solvents with LiFSI as I do with LiPF6?
-
A5: Yes, LiFSI is soluble in common carbonate solvents used in lithium-ion batteries, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[14] The optimal solvent composition may vary depending on the specific experimental goals.
-
Quantitative Data Summary
The following tables summarize key performance metrics from various studies to facilitate comparison.
Table 1: Cycling Performance of Li/LiCoO2 Cells with Different Electrolytes
| Electrolyte Composition | Cell Type | Cycling Conditions | Initial Discharge Capacity (mAh/g) | Capacity Retention | Coulombic Efficiency | Reference |
| 1.0 M LiPF6 in EC:DMC | Li/LiCoO2 | 0.2C rate, RT | ~140 | - | - | [15] |
| LiFSI-KFSI molten salt | Li/LiCoO2 | 0.2C rate, 80°C | ~130 | ~67% after 20 cycles | - | [15] |
| 1M LiPF6 + 0.2M LiFSI in EC:EMC | Graphite/LiCoO2 Pouch Cell | -20°C, up to 4.3V | - | Improved vs. baseline | - | [16] |
| 1.0M LiTFSI + 0.1M LiFNFSI-DMFSA | Li/LiCoO2 | C/3 rate, 25°C | ~145 | >90% after 100 cycles | ~99.5% | [17] |
| 1.0M LiTFSI-DMFSA | Li/LiCoO2 | C/3 rate, 25°C | ~145 | ~80% after 100 cycles | ~99% | [17] |
Table 2: Impact of LiFSI Concentration on Ionic Conductivity
| Electrolyte | Ionic Conductivity (mS/cm) at RT | Reference |
| 1M LiPF6 in EC:EMC | 9.12 | [16] |
| 1M LiPF6 + 0.1M LiFSI in EC:EMC | ~9.0 | [16] |
| 1M LiPF6 + 0.2M LiFSI in EC:EMC | ~8.8 | [16] |
| 1M LiPF6 + 0.3M LiFSI in EC:EMC | ~8.6 | [16] |
| 1M LiPF6 + 0.5M LiFSI in EC:EMC | <8.5 | [16] |
| 0.85M LiFSI in EC:DMC | 12 | [14] |
Experimental Protocols
Protocol 1: Preparation of LiFSI-Based Electrolyte
-
Objective: To prepare a 1M LiFSI in EC:DMC (1:1 vol/vol) electrolyte.
-
Materials:
-
High-purity, battery-grade LiFSI (moisture content < 20 ppm)
-
Battery-grade Ethylene Carbonate (EC), anhydrous
-
Battery-grade Dimethyl Carbonate (DMC), anhydrous
-
-
Equipment:
-
Argon-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Transfer all materials and equipment into the glovebox.
-
In a volumetric flask, prepare the solvent mixture by combining equal volumes of EC and DMC.
-
Calculate the mass of LiFSI required to achieve a 1M concentration in the desired volume of the solvent mixture.
-
Slowly add the calculated mass of LiFSI to the solvent mixture while stirring with a magnetic stirrer.
-
Continue stirring until the LiFSI is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Assembly of a Li/LiCoO2 Coin Cell (CR2032)
-
Objective: To assemble a CR2032 coin cell for electrochemical testing.
-
Materials:
-
LiCoO2 cathode disc
-
Lithium metal anode disc
-
Microporous separator (e.g., Celgard)
-
Prepared LiFSI-based electrolyte
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
-
Equipment:
-
Argon-filled glovebox
-
Coin cell crimper
-
Tweezers (plastic or ceramic-tipped)
-
Pipette
-
-
Procedure:
-
Place the cathode case (larger cap) on a clean surface inside the glovebox.
-
Place the LiCoO2 cathode disc in the center of the case, with the active material facing up.
-
Add a few drops of the LiFSI electrolyte onto the cathode surface to wet it.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to wet the separator completely.
-
Carefully place the lithium metal anode disc on top of the separator.
-
Place the spacer disc on top of the lithium anode, followed by the spring.
-
Place the anode cap (smaller cap with gasket) over the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Clean the exterior of the sealed cell and let it rest for a few hours before testing.[18][19][20][21]
-
Visualizations
Caption: Troubleshooting workflow for common issues in Li/LiCoO2 cells with LiFSI.
Caption: General experimental workflow for Li/LiCoO2 coin cell fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. LiFSI based electrolyte corrosion study on Al current collector and its effect on Cu side - American Chemical Society [acs.digitellinc.com]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. tycorun.com [tycorun.com]
- 11. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 12. fengbaigroup.com [fengbaigroup.com]
- 13. nbinno.com [nbinno.com]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. nanomaterialpowder.com [nanomaterialpowder.com]
- 19. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 20. shop.nanografi.com [shop.nanografi.com]
- 21. Construction and Testing of Coin Cells of Lithium Ion Batteries [jove.com]
Technical Support Center: Mitigating Dendrite Formation in Lithium Metal Anodes with LiFSI
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing lithium bis(fluorosulfonyl)imide (LiFSI) to suppress dendrite formation in lithium metal anodes.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
| Problem | Question | Possible Causes | Suggested Solutions |
| Rapid Capacity Fade and Low Coulombic Efficiency | My Li-metal cell with a LiFSI-based electrolyte shows rapid capacity decay and low Coulombic efficiency. What could be the issue? | 1. Unstable Solid Electrolyte Interphase (SEI): The SEI formed on the lithium metal anode may be unstable, leading to continuous electrolyte decomposition and consumption of active lithium.[1][2] 2. "Dead" Lithium Formation: Inefficient stripping and plating can lead to the formation of electrically isolated "dead" lithium, which contributes to capacity loss.[3] 3. Electrolyte Decomposition: The solvent in the electrolyte may be decomposing on the anode surface, especially at lower LiFSI concentrations.[4] 4. High Current Density: Operating at high current densities can exacerbate dendrite growth and SEI instability.[5] | 1. Optimize LiFSI Concentration: Increase the LiFSI concentration. High-concentration electrolytes (HCEs) or localized high-concentration electrolytes (LHCEs) promote the formation of a more stable, inorganic-rich SEI.[4][6][7] 2. Electrolyte Additives: Consider using additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to enhance SEI stability.[8] 3. Lower Current Density: Reduce the current density during cycling to promote more uniform lithium deposition. 4. Pre-cycling/Formation Protocol: Implement a formation protocol with a few initial cycles at a low current density to form a stable SEI. |
| Internal Short Circuits | I am observing sudden voltage drops to zero during cycling, indicating an internal short circuit. Why is this happening with a LiFSI electrolyte? | 1. Dendrite Penetration: Despite the benefits of LiFSI, dendrite growth may still occur and penetrate the separator, causing a short circuit.[5][9] This can be more prevalent at lower LiFSI concentrations or high current densities. 2. Inhomogeneous SEI: A non-uniform or mechanically weak SEI may not effectively suppress dendrite growth.[6] | 1. Increase LiFSI Concentration: Higher concentrations of LiFSI are known to form a more robust and mechanically stronger SEI that can better suppress dendrites.[4][6] 2. Optimize Separator: Use a mechanically robust separator or a separator with a ceramic coating to physically block dendrites. 3. Apply External Pressure: Applying a uniform stack pressure can help to suppress dendrite growth. |
| Cell Swelling and Gas Production | My pouch or coin cell is swelling, and I suspect gas generation. What is the cause? | 1. Electrolyte Decomposition: Continuous reduction of the electrolyte on the lithium metal surface can produce gaseous byproducts.[10] 2. Reaction with Impurities: Residual water or other impurities in the electrolyte or on the electrode surfaces can react with the lithium metal to produce hydrogen gas. | 1. Ensure High Purity Materials: Use battery-grade LiFSI, solvents, and other components with very low water content (< 20 ppm).[8] All assembly should be performed in an inert atmosphere glovebox. 2. Stable SEI Formation: A stable SEI will minimize continuous electrolyte decomposition and associated gas generation.[1] Follow the recommendations for optimizing the SEI. |
| Corrosion of Cell Components | I am noticing corrosion on the aluminum current collector or the stainless steel casing of my coin cells. Is LiFSI responsible? | 1. Aluminum Corrosion: LiFSI-based electrolytes can be corrosive towards aluminum current collectors, especially at higher potentials (>4.3 V vs. Li/Li+).[11][12] 2. Stainless Steel Corrosion: Stainless steel components, such as spacers and casings in coin cells, are also susceptible to corrosion by LiFSI electrolytes.[11][13][14] | 1. Use Corrosion Inhibitors/Additives: Additives like LiDFOB or LiBOB can help passivate the aluminum surface.[15] 2. High Concentration Electrolytes: High concentrations of LiFSI can mitigate aluminum corrosion.[13][14] 3. Avoid Stainless Steel: When possible, use pouch cells or coin cell components made of materials other than stainless steel. If using coin cells, be aware of the potential for corrosion to affect your results.[11] 4. Voltage Limitation: Limit the upper cutoff voltage to below the corrosion threshold of aluminum.[11] |
| High Viscosity of Electrolyte | My high-concentration LiFSI electrolyte is very viscous, leading to poor wetting of the separator and electrodes. How can I address this? | 1. High Salt Concentration: The high concentration of LiFSI salt naturally increases the viscosity of the electrolyte.[13] | 1. Use a Diluent: Introduce a non-solvating or weakly solvating diluent to create a localized high-concentration electrolyte (LHCE). This reduces the bulk viscosity while maintaining the high-concentration environment around the lithium ions.[10][16] 2. Elevated Temperature Operation: Assembling and cycling cells at a slightly elevated temperature can reduce the viscosity of the electrolyte. |
Frequently Asked Questions (FAQs)
1. How does LiFSI help mitigate dendrite formation?
LiFSI mitigates dendrite formation primarily through the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the lithium metal anode.[1][8] The FSI- anion is readily reduced on the lithium surface to form a LiF-rich SEI.[3][6] This inorganic-rich SEI possesses high mechanical strength and good ionic conductivity, which helps to:
-
Mechanically suppress dendrite growth: The rigid SEI acts as a physical barrier, preventing the protrusion of lithium dendrites.[6][7]
-
Promote uniform Li-ion flux: A uniform SEI facilitates a homogeneous distribution of Li-ions, leading to smoother, more uniform lithium deposition rather than dendritic growth.[4]
2. What is the optimal concentration of LiFSI to use?
While there is no single "optimal" concentration for all applications, research consistently shows that higher concentrations of LiFSI are more effective at suppressing dendrites.[4][6][17]
-
Low Concentrations (e.g., 1 M): While better than LiPF6, they may still allow for the formation of an organic-rich, less stable SEI, leading to dendrite growth over extended cycling.[4]
-
High Concentrations (HCEs, >3 M): These electrolytes promote the formation of an inorganic-rich (high LiF content), amorphous, and mechanically robust SEI that is highly effective at suppressing dendrites.[2][4][6]
The choice of concentration will also depend on factors like the desired ionic conductivity, viscosity, and cost.
3. What are the key differences in the SEI formed with LiFSI compared to LiPF6?
The SEI formed in LiFSI-based electrolytes is typically richer in inorganic components, particularly LiF, compared to the SEI formed in traditional LiPF6-based carbonate electrolytes.[3] The decomposition of the FSI- anion contributes to the formation of LiF, Li₂S, and nitrogen-containing species.[10] In contrast, the SEI from LiPF6 in carbonate solvents is often thicker and composed of more organic species like lithium alkyl carbonates. The LiF-rich SEI from LiFSI is generally considered more stable and mechanically stronger.
4. Can I use LiFSI with carbonate-based solvents?
Yes, LiFSI can be used with carbonate-based solvents (e.g., EC, DMC, EMC).[3][10] In fact, using LiFSI in carbonate electrolytes has been shown to significantly improve the cycling stability of lithium metal anodes compared to using LiPF6 in the same solvents.[3] The LiFSI helps to form a protective, LiF-rich SEI that is not typically formed with LiPF6 in carbonates, thereby suppressing "dead" lithium formation and side reactions.[3]
5. What are the main components of the SEI formed from a LiFSI-based electrolyte?
The SEI formed from a LiFSI-based electrolyte is a composite of inorganic and organic species. The key components derived from the decomposition of the FSI- anion include:
-
Lithium Fluoride (LiF): A major and critical component that provides mechanical strength.[6][7]
-
Lithium Sulfide (Li₂S) and other sulfur compounds. [10]
-
Lithium Nitride (Li₃N) and other nitrogen compounds. [10]
The solvent also contributes to the SEI, especially at lower LiFSI concentrations, leading to the presence of organic decomposition products.[4]
Quantitative Data Summary
The following tables summarize key performance metrics for LiFSI-based electrolytes from various studies.
Table 1: Effect of LiFSI Concentration on SEI Properties and Cell Performance
| LiFSI Concentration | Solvent | SEI Thickness (approx.) | SEI Modulus (approx.) | Coulombic Efficiency (CE) | Key Finding |
| 1 M | DME | Thinner, less stable | Lower | ~93% after 20 cycles | Lower concentration leads to less stable SEI and lower CE.[17] |
| 2 M | - | ~70 nm | 10.7 GPa | >99% | A thicker, high-modulus SEI is formed, significantly improving CE.[6] |
| 4 M | DME | Thicker, more stable | Higher | >98% for 1000 cycles | High concentration leads to a highly stable SEI and excellent long-term cycling performance.[17] |
| High Concentration | DME | ~10.4 nm | High | Improved | Anion-dominated solvation leads to an inorganic-rich, amorphous SEI that facilitates granular Li deposition.[2][4] |
| Low Concentration | DME | - | Low | Lower | Solvent-dominated solvation leads to an organic-rich, mosaic SEI that results in whisker-like Li growth.[2][4] |
Experimental Protocols
Protocol 1: Preparation of LiFSI-based Electrolyte
This protocol describes the preparation of a 1 M LiFSI in 1,2-dimethoxyethane (B42094) (DME) electrolyte. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Materials and Equipment:
-
This compound (LiFSI), battery grade (>99.9% purity)[8]
-
1,2-dimethoxyethane (DME), anhydrous (< 20 ppm H₂O)[8]
-
Argon-filled glovebox
-
Precision balance (± 0.1 mg)
-
Volumetric flask or clean, dry glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Drying: Dry the LiFSI salt under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 12 hours before use to remove any residual moisture. Allow it to cool to room temperature inside the glovebox antechamber.
-
Weighing: Inside the glovebox, accurately weigh the required amount of LiFSI. To prepare a 1 M solution, you will need 187.07 g of LiFSI per liter of solvent. For smaller volumes, scale accordingly.
-
Dissolving: Add the weighed LiFSI to a clean, dry volumetric flask or vial.
-
Adding Solvent: Carefully add the anhydrous DME to the flask/vial containing the LiFSI.
-
Mixing: Place a magnetic stir bar in the flask/vial and seal it. Stir the solution on a magnetic stirrer until the LiFSI is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte sit for 24 hours before use to ensure homogeneity.
Protocol 2: Assembly and Testing of a Li || Cu Half-Cell
This protocol describes the assembly of a CR2032 coin cell to evaluate the Coulombic efficiency of lithium plating/stripping on a copper current collector.
Materials and Equipment:
-
Prepared LiFSI-based electrolyte
-
Lithium metal foil (anode)
-
Copper foil (working electrode)
-
Celgard separator (e.g., Celgard 2325)[8]
-
CR2032 coin cell components (casings, spacers, springs)[8]
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Electrode Punching: Inside the glovebox, punch circular electrodes from the lithium metal foil and copper foil to the desired size (e.g., 1/2 inch diameter for Li, 9/16 inch for Cu). Also, punch a separator of the appropriate size (e.g., 5/8 inch).
-
Cell Assembly: Assemble the CR2032 coin cell in the following order:
-
Negative cap
-
Spacer
-
Lithium metal electrode
-
Separator
-
Add a few drops (e.g., 40-60 µL) of the LiFSI electrolyte onto the separator to ensure it is well-wetted.
-
Copper electrode
-
Spacer
-
Spring
-
Positive cap
-
-
Crimping: Carefully place the assembled cell into the coin cell crimper and crimp it to seal.
-
Resting: Allow the assembled cell to rest for several hours (e.g., 4-6 hours) to ensure complete wetting of the components.
-
Electrochemical Testing:
-
Connect the cell to a battery cycler.
-
Perform galvanostatic cycling. A typical test involves plating a fixed amount of lithium onto the copper foil (e.g., 1 mAh/cm²) at a constant current density (e.g., 0.5 mA/cm²), followed by stripping the lithium until a cutoff voltage is reached (e.g., 1.0 V).
-
The Coulombic efficiency (CE) is calculated for each cycle as the ratio of the stripping capacity to the plating capacity.
-
Visualizations
Caption: Mechanism of LiFSI-based SEI formation on a lithium metal anode.
Caption: Effect of LiFSI concentration on Li deposition morphology.
References
- 1. A Review of Solid Electrolyte Interphases on Lithium Metal Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of dendrite-free lithium deposition in concentrated electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. large-battery.com [large-battery.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Revisiting the corrosion mechanism of LiFSI based electrolytes in lithium metal batteries | Katalog MZK [cpk-front.mzk.cz:10002]
- 15. Optimizing the composition of LiFSI-based electrolytes by a method combining simplex with normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of LiFSI Concentration for Enhanced Battery Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of Lithium Bis(fluorosulfonyl)imide (LiFSI) concentration in battery electrolytes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving LiFSI-based electrolytes.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid capacity fading in high-voltage cells (>4.2V) | Aluminum current collector corrosion. The FSI⁻ anion can be corrosive to aluminum, especially at higher potentials. | 1. Optimize LiFSI Concentration: Higher concentrations (e.g., >2M) can sometimes suppress aluminum corrosion. 2. Use Corrosion Inhibiting Additives: Introduce additives like LiBOB or LiDFOB to form a protective passivation layer on the aluminum surface.[1] 3. Employ Coated Current Collectors: Utilize carbon-coated or other protective coatings on the aluminum foil. |
| Increased cell impedance and poor rate capability | High electrolyte viscosity, especially at high LiFSI concentrations.[2][3] | 1. Adjust Solvent System: Introduce a low-viscosity co-solvent or a diluent like bis(2,2,2-trifluoroethyl) ether (BTFE) to create a localized high-concentration electrolyte (LHCE).[4][5] 2. Optimize Concentration: While high concentrations can be beneficial, they also increase viscosity. A balance must be struck to maintain adequate ionic conductivity. 3. Elevated Temperature Testing: If experimentally feasible, testing at slightly elevated temperatures (e.g., 45-55°C) can decrease viscosity and improve ionic conductivity.[1][6] |
| Short-circuiting or inconsistent cycling in lithium metal cells | Lithium dendrite formation. Low LiFSI concentrations can lead to the formation of unstable Solid Electrolyte Interphase (SEI) layers, which are unable to suppress dendrite growth.[7] | 1. Increase LiFSI Concentration: Higher concentrations (e.g., 2M or greater) promote the formation of a more robust, inorganic-rich SEI containing LiF, which can mechanically suppress dendrites.[8][9][10] 2. Introduce SEI-forming Additives: Additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) can help create a more stable and flexible SEI. 3. Utilize Synergistic Salts: Combining LiFSI with other salts like LiNO₃ can lead to the formation of a Li₃N-rich SEI with high ionic conductivity, which helps to minimize dendritic growth.[11] |
| Poor performance at low temperatures | Increased electrolyte viscosity and decreased ionic conductivity at sub-ambient temperatures. | 1. Optimize Solvent Composition: Employ solvents with low melting points, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), in combination with ethylene (B1197577) carbonate (EC). 2. Lower LiFSI Concentration: While counterintuitive to some high-temperature strategies, a lower concentration may be necessary to reduce the freezing point of the electrolyte and maintain sufficient ionic mobility. 3. Incorporate Additives: Certain additives can improve low-temperature performance by modifying the SEI or altering the solvation structure. |
| Inconsistent results when using stainless steel components | Corrosion of stainless steel by LiFSI-based electrolytes, which can be more severe than aluminum corrosion.[5][12] | 1. Avoid Stainless Steel: Whenever possible, use coin cell components and other cell hardware made from aluminum or other non-reactive materials. 2. Passivate Stainless Steel Surfaces: In situations where stainless steel cannot be avoided, consider pre-passivation treatments. 3. High Concentration Electrolytes: Higher LiFSI concentrations can sometimes mitigate the corrosion of stainless steel.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of LiFSI for balancing ionic conductivity and viscosity?
A1: The optimal concentration is highly dependent on the solvent system and the intended application. Generally, as LiFSI concentration increases, ionic conductivity initially rises, reaches a maximum, and then decreases due to increased viscosity and ion pairing.[13][14][15] For many common carbonate-based electrolytes, the peak ionic conductivity is often observed around 1.0-1.2 M. However, for specific applications like suppressing lithium dendrites or mitigating aluminum corrosion, higher concentrations (2-5 M or even localized high-concentration electrolytes) may be necessary, despite the trade-off in viscosity.[5][8][16]
Q2: How does LiFSI concentration affect the formation and composition of the Solid Electrolyte Interphase (SEI)?
A2: LiFSI concentration plays a critical role in SEI formation. At higher concentrations, the FSI⁻ anion is more likely to be involved in the reduction process at the anode surface. This leads to the formation of a more robust and stable SEI that is rich in inorganic species like lithium fluoride (B91410) (LiF).[8][9][10] This LiF-rich SEI is mechanically stronger and more effective at suppressing lithium dendrite growth compared to the more organic-rich SEI formed at lower concentrations.[7]
Q3: Can LiFSI be used as a direct replacement for LiPF₆?
A3: While LiFSI offers several advantages over LiPF₆, such as better thermal stability and improved performance with silicon anodes, a direct replacement is not always straightforward.[17] The primary challenge with LiFSI is its corrosiveness towards aluminum current collectors at higher voltages.[12][17] Therefore, when using LiFSI, especially at concentrations around 1M, it is often necessary to incorporate additives or use coated current collectors to prevent corrosion.[1] LiFSI is also sometimes used as an additive with LiPF₆ to leverage the benefits of both salts.[17][18]
Q4: What is the effect of water content on LiFSI-based electrolytes?
A4: LiFSI is susceptible to hydrolysis, which can lead to the formation of hydrofluoric acid (HF) and other detrimental species in the electrolyte.[19][20] This can degrade battery components and negatively impact performance. Therefore, it is crucial to use battery-grade solvents with very low water content (< 20 ppm) and to handle and prepare the electrolyte in a dry environment, such as an argon-filled glovebox.[21][22]
Q5: How does the choice of solvent affect the optimal LiFSI concentration?
A5: The solvent system significantly influences the solubility of LiFSI and the resulting electrolyte properties. Ether-based solvents like 1,2-dimethoxyethane (B42094) (DME) generally have good compatibility with lithium metal anodes but may have limited oxidative stability.[23] Carbonate-based solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC) are common but require careful formulation with LiFSI to manage viscosity and SEI formation.[6] The use of fluorinated solvents or diluents can help to create localized high-concentration electrolytes, enabling high LiFSI concentrations while maintaining low viscosity.[4][24]
Quantitative Data Summary
Table 1: Ionic Conductivity of LiFSI in Various Electrolytes
| LiFSI Concentration (mol/L or molar ratio) | Solvent System | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1.0 M | EC/EMC (3:7 wt) | 25 | ~9.5 |
| 5.0 M | EC/EMC (3:7 wt) | 25 | ~2.0 |
| 10.0 M | EC/EMC (3:7 wt) | 25 | ~0.5 |
| 1:6 (molar ratio) | EC | 30 | ~4.6 |
| 1:4 (molar ratio) | EC | 30 | ~2.5 |
| 1:2 (molar ratio) | EC | 30 | ~1.5 |
| 1.0 M | DME | 25 | ~10.2 |
Note: Values are approximate and can vary based on specific experimental conditions.
Table 2: Effect of LiFSI Concentration on SEI Properties
| LiFSI Concentration (M) | Key SEI Component | SEI Thickness (approx.) | Young's Modulus (GPa) | Effect on Li Dendrites |
| 0.5 | Organic Species | Thinner | Lower | Less effective suppression |
| 2.0 | LiF | ~70 nm | 10.7 | Significant suppression |
| >2.0 | Inorganic-rich (LiF) | Thicker, more compact | Higher | Enhanced suppression |
Data synthesized from studies on lithium metal anodes.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of LiFSI-based Electrolyte
-
Objective: To prepare a LiFSI-based electrolyte with a specific concentration.
-
Materials:
-
This compound (LiFSI), battery grade
-
Ethylene Carbonate (EC), battery grade, anhydrous (< 20 ppm H₂O)
-
Ethyl Methyl Carbonate (EMC), battery grade, anhydrous (< 20 ppm H₂O)
-
Argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm)
-
Precision balance (± 0.1 mg)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
All materials and equipment must be transferred into an argon-filled glovebox.
-
Prepare the solvent mixture by weighing the desired amounts of EC and EMC (e.g., 3:7 weight ratio) in a clean, dry glass bottle.
-
Stir the solvent mixture until it is homogeneous.
-
Calculate the mass of LiFSI required to achieve the target molar concentration in the total volume of the solvent mixture.
-
Slowly add the calculated mass of LiFSI to the solvent mixture while stirring.
-
Continue stirring until the LiFSI is completely dissolved. For high concentrations, this may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Analysis
-
Objective: To evaluate the interfacial resistance of the SEI formed at different LiFSI concentrations.
-
Equipment:
-
Potentiostat with EIS capability
-
Assembled coin cells (e.g., Li || Li symmetric or Li || Cu half-cells)
-
-
Procedure:
-
Assemble coin cells inside an argon-filled glovebox using the prepared electrolytes with varying LiFSI concentrations.
-
Allow the cells to rest for a set period (e.g., 12 hours) to ensure proper wetting and stabilization.
-
Perform a formation cycle (e.g., one cycle at a low C-rate like C/20) to form the initial SEI layer.
-
Connect the cell to the potentiostat.
-
Set the EIS parameters:
-
Frequency range: e.g., 100 kHz to 0.1 Hz
-
AC amplitude: e.g., 10 mV
-
DC bias: Open circuit voltage (OCV)
-
-
Run the EIS measurement.
-
Analyze the resulting Nyquist plot. The diameter of the semicircle in the high-to-mid frequency region typically corresponds to the SEI resistance.
-
Compare the SEI resistance for cells with different LiFSI concentrations.
-
Visualizations
References
- 1. Optimizing the composition of LiFSI-based electrolytes by a method combining simplex with normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of LiFSI Concentrations to Form Thickness- and Modulus-Controlled SEI Layers on Lithium Metal Anodes - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 18. researchgate.net [researchgate.net]
- 19. Stability of aqueous electrolytes based on LiFSI and NaFSI [infoscience.epfl.ch]
- 20. researchgate.net [researchgate.net]
- 21. osti.gov [osti.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. osti.gov [osti.gov]
Technical Support Center: Enhancing the Thermal Stability of LiFSI-Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lithium bis(fluorosulfonyl)imide (LiFSI)-based electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the thermal stability of these electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of LiFSI-based electrolytes?
A1: The thermal stability of LiFSI-based electrolytes is influenced by several factors:
-
Purity of the LiFSI salt: Impurities can significantly lower the decomposition temperature of the salt.[1][2][3][4]
-
Water content: The presence of even trace amounts of water can lead to exothermic reactions, especially in ionic liquid systems, at temperatures as low as 120 °C.[5]
-
Electrolyte concentration: Highly concentrated electrolytes often exhibit enhanced thermal stability.[6][7]
-
Choice of solvents and additives: The solvent system and the presence of specific additives can either enhance or degrade the overall thermal stability of the electrolyte.
-
Interaction with electrode materials: Reactions between the electrolyte and the electrode materials, particularly the highly reactive lithiated anode, can be aggravated at high temperatures.[8]
Q2: How does the thermal stability of LiFSI compare to the more conventional LiPF6 salt?
A2: LiFSI is generally considered to have higher intrinsic thermal stability than LiPF6.[9][10] LiPF6 is prone to thermal decomposition, which can be accelerated by the presence of moisture, leading to the formation of hydrofluoric acid (HF) that can damage electrode materials.[9][11][12] LiFSI, being HF-free in nature, offers an advantage in this regard.[9] However, the thermal stability of commercial LiFSI salts can vary significantly due to impurities.[1][2][4]
Q3: What are the common decomposition products of LiFSI at elevated temperatures?
A3: The decomposition of LiFSI at high temperatures can generate NSO₂F free radicals.[8] These radicals can initiate a series of reactions that may lead to the formation of nitrogen gas (N₂), resulting in significant heat release and contributing to thermal runaway.[8][13]
Troubleshooting Guides
Problem 1: My LiFSI-based electrolyte shows poor performance and gas generation at elevated temperatures (e.g., above 60°C).
Possible Causes and Solutions:
-
Cause: Thermal decomposition of the LiFSI salt, potentially initiated by impurities or reaction with the lithiated anode.
-
Solution 1: Utilize Additives. Introducing specific additives can quench harmful radicals or form a more stable solid electrolyte interphase (SEI).
-
Tris(2,2,2-trifluoroethyl) borate (B1201080) (TTFEB): This additive can quench N-containing free radicals generated from LiFSI decomposition, thereby improving battery safety.[8]
-
Succinonitrile (SN): Nitrile-based additives like SN can enhance the thermal stability of the SEI on the anode.[10][14] Studies have shown that adding SN to a LiFSI electrolyte can lower the maximum thermal runaway temperature.[10][14][15]
-
-
Solution 2: Increase Electrolyte Concentration. High-concentration electrolytes can exhibit superior thermal and electrochemical stability. This is attributed to the unique solvation structure and the formation of a robust, anion-rich SEI.[6] A 5.0 M LiFSI in ethyl methyl carbonate (EMC) has demonstrated excellent cycling performance even at 100 °C.[6]
Problem 2: I am observing significant capacity fade and increased impedance in my cells during high-temperature cycling.
Possible Causes and Solutions:
-
Cause: Unstable Solid Electrolyte Interphase (SEI) on the electrodes, which breaks down and reforms at elevated temperatures, consuming lithium and electrolyte. The decomposition of LiPF6, if present as a co-salt, can also contribute to this by forming HF.[9][11]
-
Solution 1: Form a Robust SEI with LiFSI. LiFSI is known to form a thin, inorganic-rich SEI on graphite (B72142) anodes, which is more thermally stable than the organic-rich SEI formed with LiPF6.[9]
-
Solution 2: Employ a Dual-Salt System. A dual-salt electrolyte, such as one containing both LiFSI and potassium bis(fluorosulfonyl)imide (KFSI), can tailor the solvation chemistry and improve interfacial kinetics. The presence of K+ can synergistically promote the formation of a uniform and robust SEI.[16]
-
Solution 3: Consider Solid-State Electrolytes. For applications requiring high-temperature operation, transitioning to a solid-state electrolyte system can be a viable strategy. Polymer electrolytes based on PEO with LiFSI have shown good performance at elevated temperatures (e.g., 80 °C).[17]
Problem 3: My ionic liquid-based LiFSI electrolyte shows unexpected exothermic reactions at moderately elevated temperatures.
Possible Causes and Solutions:
-
Cause: The co-presence of Li+ ions, FSI- anions, and trace amounts of water can trigger an exothermic reaction at temperatures around 120 °C.[5]
-
Solution: Ensure Extreme Dryness. It is crucial to rigorously dry all components of the electrolyte system, including the ionic liquid and the LiFSI salt, to minimize water content. The exothermic enthalpy of this decomposition reaction increases with water content.[5]
Quantitative Data Summary
Table 1: Thermal Stability Enhancement with Additives
| Electrolyte System | Additive | Key Finding | Reference |
| LiFSI-based | Succinonitrile (SN) | Maximum thermal runaway temperature decreased from 417 °C (for LiPF6) to 285 °C. | [10][14] |
| LiFSI-based | Tris(2,2,2-trifluoroethyl) borate (TTFEB) | Quenches N-containing free radicals, improving battery safety. | [8] |
Table 2: High-Temperature Performance of Concentrated LiFSI Electrolytes
| Electrolyte Concentration | Solvent | Temperature | Performance Metric | Reference |
| 5.0 M LiFSI | EMC | 100 °C | 87.7% capacity retention after 100 cycles at 1.0 C-rate. | [6] |
| LiFSI:EC (1:2 molar ratio) | EC | 55 °C | Improved electrochemical performance in NMC111–Si/graphite cells. | [7] |
Table 3: High-Temperature Performance of Dual-Salt LiFSI Electrolytes
| Electrolyte System | Temperature | Performance Metric | Reference |
| LiFSI-KFSI dual-salt | 60 °C | 78.1% capacity retention after 200 cycles in an Ah-level LFP|graphite pouch cell. | [16] |
Experimental Protocols
1. Thermal Gravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of the LiFSI salt and electrolytes.
-
Methodology:
-
Place a small, precisely weighed sample (5-10 mg) of the electrolyte or salt in a TGA crucible (typically alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss is considered the decomposition temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify exothermic or endothermic reactions and phase transitions as a function of temperature.
-
Methodology:
-
Seal a small amount of the electrolyte (5-10 µL) in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC instrument.
-
Heat the sample and reference at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Exothermic peaks indicate heat-releasing reactions (e.g., decomposition), while endothermic peaks indicate heat-absorbing processes (e.g., melting).
-
3. Accelerating Rate Calorimetry (ARC)
-
Objective: To study the thermal runaway behavior of a full battery cell under adiabatic conditions.
-
Methodology:
-
Place a full cell inside the ARC chamber.
-
The instrument follows a "heat-wait-seek" protocol. It heats the cell by a small temperature step and then waits for thermal equilibrium.
-
It then monitors the cell's self-heating rate. If the self-heating rate exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.
-
In adiabatic mode, the surrounding temperature is kept equal to the cell's surface temperature, so all the heat generated by the cell contributes to its temperature rise.
-
The temperature and pressure are recorded until thermal runaway occurs.
-
Visualizations
Caption: Troubleshooting logic for poor high-temperature performance.
Caption: Workflow for thermal analysis of LiFSI electrolytes.
Caption: LiFSI thermal decomposition pathway and mitigation.
References
- 1. Thermal stability and decomposition of this compound (LiFSI) salts [research.chalmers.se]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-concentrated Electrolyte Design Enables Lithium-ion Pouch Batteries to Stably Operate at Extremely High Temperatures [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The thermal runaway mechanism of fast-charging lithium-ion batteries using LiFSI-based electrolytes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. LiFSI improvement of high-temperature performance of graphite anodes for Li-ion battery [yacooscience.com]
- 10. Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal runaway mechanism of fast-charging lithium-ion batteries using LiFSI-based electrolyte | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing Wide-Temperature Performance of Lithium Batteries with a LiFSI-KFSI Dual-Salt Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Coulombic Efficiency in LiFSI-based Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the causes of poor coulombic efficiency (CE) in lithium bis(fluorosulfonyl)imide (LiFSI)-based electrochemical cells.
Frequently Asked Questions (FAQs)
Q1: What is coulombic efficiency and why is it important in LiFSI-based cells?
A: Coulombic efficiency is the ratio of the charge extracted from a battery during discharge to the charge supplied to it during the preceding charge. It is a critical metric for evaluating the reversibility of an electrochemical system. In LiFSI-based cells, a low CE indicates irreversible loss of active lithium and electrolyte due to parasitic reactions, which leads to rapid capacity fade and short cycle life.[1][2][3][4] Achieving a high and stable CE, ideally above 99.9%, is crucial for the development of long-lasting lithium metal batteries.[5]
Q2: What are the primary causes of low coulombic efficiency in LiFSI-based cells?
A: The primary causes of low coulombic efficiency in LiFSI-based cells are:
-
Unstable Solid Electrolyte Interphase (SEI): The SEI is a passivation layer that forms on the anode surface. An ideal SEI should be electronically insulating and ionically conducting, preventing further electrolyte decomposition.[5] However, in practice, the SEI can be unstable, leading to continuous breakdown and reformation, which consumes active lithium and electrolyte.
-
Lithium Dendrite Formation: Uneven deposition of lithium metal can lead to the formation of needle-like structures called dendrites. These dendrites can electrically isolate from the anode, becoming "dead lithium" and thus contributing to capacity loss and low CE.[6]
-
Electrolyte Decomposition: The LiFSI salt and the solvent can decompose on the highly reactive lithium metal surface, forming soluble and insoluble byproducts that contribute to SEI formation and consume active materials.
-
Parasitic Reactions: Unwanted side reactions between the electrolyte and the electrode materials can consume charge without contributing to the cell's capacity.[3]
Q3: How does the concentration of LiFSI in the electrolyte affect coulombic efficiency?
A: Increasing the concentration of LiFSI in the electrolyte generally improves coulombic efficiency.[7][8][9] In concentrated electrolytes (typically > 2 M), there are fewer free solvent molecules available to react with the lithium metal anode. This leads to the formation of a more stable, inorganic-rich SEI, which is more effective at suppressing dendrite growth and reducing parasitic reactions.[7][9]
Q4: Can electrolyte additives improve the coulombic efficiency of LiFSI-based cells?
A: Yes, certain electrolyte additives can significantly improve the coulombic efficiency. Additives like lithium difluoro(oxalato)borate (LiDFOB) and lithium tetrafluoroborate (B81430) (LiBF4) have been shown to enhance the stability of the SEI layer, leading to improved cycling performance.[10] These additives can co-decompose with the LiFSI salt to form a more robust and protective passivation film on the anode.
Q5: What is the impact of C-rate on the coulombic efficiency of LiFSI-based cells?
A: The effect of C-rate on coulombic efficiency can be complex. In some cases, higher C-rates can lead to improved CE and cycle life.[11] For instance, slow charging combined with fast discharging has been shown to promote a more favorable lithium deposition morphology, suppressing SEI growth and enhancing CE.[11] However, at very high charging rates, inhomogeneous lithium plating can be exacerbated, leading to lower CE. The optimal C-rate often depends on the specific cell chemistry and operating conditions.[12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing poor coulombic efficiency in your LiFSI-based cells.
Problem: My LiFSI-based cell exhibits low and/or unstable coulombic efficiency.
Step 1: Initial Checks & Common Issues
Before proceeding to more advanced diagnostics, rule out common experimental errors:
-
Cell Assembly: Ensure proper cell assembly with no short circuits. Check for uniform pressure distribution.
-
Component Quality: Verify the purity of your electrolyte components (LiFSI salt, solvents, additives) and the quality of your electrodes and separator.
-
Environmental Control: Maintain a controlled, low-moisture environment (e.g., an argon-filled glovebox) during cell assembly to prevent contamination.
Step 2: Diagnostic Workflow
If the initial checks do not resolve the issue, follow this diagnostic workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. smeng.ucsd.edu [smeng.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. animation.fer.hr [animation.fer.hr]
- 13. Effect of Current Rate and Prior Cycling on the Coulombic Efficiency of a Lithium-Ion Battery | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Impurities in LiFSI on Electrochemical Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the impact of impurities in lithium bis(fluorosulfonyl)imide (LiFSI) on electrochemical performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in LiFSI and why are they a concern?
A1: The most prevalent impurities in LiFSI include water (H₂O), chloride ions (Cl⁻), lithium fluoride (B91410) (LiF), lithium sulfate (B86663) (Li₂SO₄), and residual organic solvents from synthesis, such as N-Methylpyrrolidone (NMP).[1][2] These impurities are critical concerns because they can significantly degrade battery performance and safety. For instance, chloride impurities can lead to the corrosion of battery components, particularly the aluminum and stainless steel current collectors.[3][4][5] Water can react with LiFSI, although it is more stable than LiPF₆, and can also contribute to the formation of harmful byproducts that affect the solid electrolyte interphase (SEI) layer.[4][6][7] Residual solvents can alter the interfacial properties between the electrode and electrolyte.[8][9][10] The purity of LiFSI is crucial, with battery-grade materials typically having a purity of 99.9% or higher.[1][11][12]
Q2: How do chloride impurities in LiFSI affect my battery's performance?
A2: Chloride (Cl⁻) impurities, often remnants from the LiFSI synthesis process, are highly detrimental to battery performance.[2] Even at trace levels (e.g., 50 ppm), Cl⁻ can induce severe corrosion of the aluminum (Al) current collector, which is commonly used for cathodes.[4][13] This corrosion leads to increased interfacial resistance, consumption of the electrolyte, and ultimately, a rapid decline in capacity and cycling stability.[3][14] Chloride ions can also penetrate the passivation layer of stainless steel components within the cell, causing pitting corrosion and releasing transition metal ions that can poison the anode.[3][5]
Q3: What is the impact of water contamination in a LiFSI-based electrolyte?
A3: While LiFSI is more resistant to hydrolysis than LiPF₆, the presence of water is still a significant concern.[4][15] Water can react with the LiFSI salt and other electrolyte components, leading to the formation of acidic species like hydrogen fluoride (HF) under certain conditions, although this is less pronounced than with LiPF₆.[7][16][17] These acidic byproducts can attack the electrode materials and the SEI layer, leading to increased impedance and capacity fade over cycling.[6] Water content can also influence the initial formation cycles of the battery and the overall long-term stability.[6][16] Therefore, maintaining a low water content (typically <20 ppm) in the electrolyte is critical for high-performance lithium-ion batteries.
Q4: Can residual solvents from the LiFSI synthesis process affect my experiments?
A4: Yes, residual organic solvents can have a notable impact on electrochemical performance. For example, residual N-Methylpyrrolidone (NMP) in a solid polymer catholyte was found to significantly lower the interfacial resistance between the cathode and a solid-state electrolyte.[8][9][10] While this might seem beneficial, uncontrolled amounts of residual solvents can lead to inconsistent and unpredictable cell performance.[8][18] These solvents can also participate in side reactions at the electrode surfaces, affecting the composition and stability of the SEI and cathode-electrolyte interphase (CEI).
Troubleshooting Guides
Problem 1: Rapid capacity fade and increased internal resistance in my Li-ion cell using a LiFSI electrolyte.
-
Possible Cause: This is a classic symptom of current collector corrosion, likely caused by chloride impurities in the LiFSI salt.[3][4] Another possibility is the degradation of the SEI layer due to water contamination.[6]
-
Troubleshooting Steps:
-
Quantify Chloride Content: Analyze the Cl⁻ concentration in your LiFSI salt and electrolyte using Ion Chromatography (IC).
-
Measure Water Content: Determine the water content in your electrolyte using Karl Fischer titration.
-
Post-mortem Analysis: Disassemble a cycled cell in an inert atmosphere (glovebox) and visually inspect the aluminum current collector for pitting or discoloration. Use Scanning Electron Microscopy (SEM) for a more detailed morphological analysis.
-
Electrochemical Characterization: Perform Electrochemical Impedance Spectroscopy (EIS) to monitor the change in charge transfer and interfacial resistance over cycling. A significant increase often points to interfacial degradation.
-
Solution: If high chloride levels are detected, switch to a higher purity grade of LiFSI (≥99.99%).[11][12] Ensure stringent control of moisture (<20 ppm) during electrolyte preparation and cell assembly.
-
Problem 2: Inconsistent cycling performance and poor reproducibility between cells.
-
Possible Cause: This issue can arise from variable levels of residual solvents in the LiFSI or electrodes, or from inconsistent water contamination.[8][9]
-
Troubleshooting Steps:
-
Analyze for Residual Solvents: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents in your LiFSI salt.
-
Standardize Drying Procedures: Ensure all cell components, especially the electrodes and separator, are thoroughly and consistently dried under vacuum before cell assembly.
-
Control Glovebox Atmosphere: Maintain a very low moisture and oxygen environment in your glovebox (<0.5 ppm) to prevent contamination during cell assembly.
-
Solution: If residual solvents are identified as the issue, consider purifying the LiFSI salt or sourcing a higher purity grade. Implement and strictly adhere to standardized protocols for material handling and cell fabrication.
-
Quantitative Data Summary
Table 1: Effect of Chloride Impurity on Aluminum Current Collector Corrosion
| LiCl Concentration (ppm) | Corrosion Behavior | Impact on Electrochemical Performance |
| < 1 | No significant Al dissolution observed up to 5.0V vs. Li/Li⁺.[5] | Stable cycling performance with low capacity fade. |
| 50 | Al corrosion occurs in the high potential region (3.0–5.0V vs. Li/Li⁺).[4][13] | Rapid capacity decay and increased internal resistance. |
| > 150 | Severe corrosion of the aluminum current collector is expected.[2] | Drastic performance degradation and potential for cell failure. |
Table 2: Influence of Water Content on Li-ion Cell Performance
| Water Content (ppm) | First Cycle Efficiency | Capacity Retention |
| < 20 (Dried Cells) | Higher | Improved capacity retention over long-term cycling.[7] |
| > 200 | Lower | Significant capacity fade after extended cycling (e.g., <70% after 100 cycles in one study).[16] |
| 5000 (0.5%) | Decreased | Addition of additives like dimethyl acetamide (B32628) (DMAc) can reduce capacity fade by inhibiting HF generation.[7] |
Experimental Protocols
1. Determination of Anionic Impurities (e.g., Cl⁻, SO₄²⁻) by Ion Chromatography (IC)
-
Objective: To quantify the concentration of anionic impurities in LiFSI salt or a prepared electrolyte.
-
Methodology:
-
Sample Preparation: Accurately weigh a sample of LiFSI salt and dissolve it in ultrapure deionized water to a known concentration (e.g., 1000 ppm).[19] If analyzing an electrolyte, dilute it with deionized water by a factor of 1000.[20]
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector, a suitable anion-exchange column (e.g., IonPac AS22), and a guard column.[19][20]
-
Mobile Phase (Eluent): A typical eluent consists of a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in deionized water (e.g., 3.2 mM Na₂CO₃ and 1.0 mM NaHCO₃).[19]
-
Analysis: Inject a known volume (e.g., 20 µL) of the prepared sample solution into the IC system.[19]
-
Quantification: Identify and quantify the anions based on their retention times and peak areas compared to a calibration curve generated from standard solutions of known concentrations.
-
2. Quantification of Water Content by Karl Fischer Titration
-
Objective: To determine the precise water content in the LiFSI salt or electrolyte.
-
Methodology:
-
Instrumentation: Utilize a coulometric or volumetric Karl Fischer titrator. The coulometric method is generally preferred for its higher sensitivity to low water concentrations.
-
Sample Handling: All sample handling must be performed in a dry environment (e.g., an argon-filled glovebox) to prevent atmospheric moisture contamination.
-
Analysis: A known amount of the LiFSI salt or electrolyte is introduced into the titration cell containing a Karl Fischer reagent. The titrator automatically measures the amount of iodine required to react with the water present in the sample.
-
Calculation: The instrument's software calculates the water content, typically expressed in parts per million (ppm).
-
3. Analysis of Elemental Impurities by ICP-MS
-
Objective: To detect and quantify trace elemental impurities in LiFSI.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of LiFSI in high-purity nitric acid (HNO₃) and dilute with ultrapure water.[21] All sample preparation should be performed using acid-cleaned labware to avoid contamination.
-
Instrumentation: Use an Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) for its high sensitivity and ability to measure a wide range of elements at trace and ultra-trace levels.[21][22]
-
Calibration: Employ a standard addition calibration method to compensate for matrix effects from the high concentration of lithium salts.[21]
-
Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will ionize the sample in an argon plasma and then separate and detect the ions based on their mass-to-charge ratio.
-
Quantification: The concentration of each elemental impurity is determined by comparing its signal intensity to that of the calibration standards.
-
Visualizations
References
- 1. This compound battery grade LiFSI 171611-11-3 [sigmaaldrich.com]
- 2. US10926190B2 - Purified this compound (LiFSI) products, methods of purifying crude LiFSI, and uses of purified LiFSI products - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. The impact of residual solvent on catholyte performance in solid-state batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. marketgrowthreports.com [marketgrowthreports.com]
- 12. archivemarketresearch.com [archivemarketresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. diduco.com [diduco.com]
- 20. Determination of anions in lithium-ion batteries electrolyte by ion chromatography [html.rhhz.net]
- 21. agilent.com [agilent.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing SEI Layer Formation with LiFSI for Enhanced Cycle Life
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Solid Electrolyte Interphase (SEI) layer formation using Lithium bis(fluorosulfonyl)imide (LiFSI).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using LiFSI over the conventional LiPF6 salt for SEI formation?
A1: LiFSI offers several significant advantages over LiPF6, primarily attributed to its superior thermal and chemical stability.[1][2][3] The SEI layer formed in LiFSI-based electrolytes is typically thinner, more homogeneous, and more flexible, with a higher content of inorganic species like Lithium Fluoride (LiF).[4] This results in lower interfacial resistance and better passivation of the electrode surface.[4] Key benefits include:
-
Improved Thermal Stability: LiFSI has a higher decomposition temperature (around 220-240°C) compared to LiPF6 (around 80°C), reducing the risk of thermal runaway and improving battery safety at elevated temperatures.[3]
-
Enhanced Hydrolytic Stability: LiFSI is less sensitive to moisture, minimizing the formation of corrosive hydrofluoric acid (HF) which can degrade battery components.[1][2]
-
Higher Ionic Conductivity: LiFSI-based electrolytes often exhibit higher ionic conductivity, especially at low temperatures, which contributes to better rate performance.[3]
-
Longer Cycle Life: The stable and robust SEI formed with LiFSI effectively suppresses electrolyte decomposition and lithium dendrite growth, leading to improved long-term cycling stability and higher Coulombic efficiencies.[1][5]
Q2: What is the optimal concentration of LiFSI for forming a stable SEI layer?
A2: The concentration of LiFSI in the electrolyte significantly influences the thickness, modulus, and overall quality of the SEI layer.[6][7][8][9] While the optimal concentration can vary depending on the solvent system and specific application, studies have shown that a concentration of 2 M LiFSI in 1,2-dimethoxyethane (B42094) (DME) can form a particularly effective SEI layer approximately 70 nm thick.[6][7] This SEI is characterized by a high LiF content and a Young's modulus exceeding 10 GPa, which is robust enough to suppress lithium dendrite formation.[6][7][9] In carbonate-based electrolytes, concentrations ranging from 1 M to 5 M have been investigated, with higher concentrations often leading to a thinner, more LiF-rich SEI.[10]
Q3: What is the composition of a typical SEI layer formed with LiFSI?
A3: The SEI layer formed in LiFSI-based electrolytes is predominantly composed of inorganic species derived from the decomposition of the FSI⁻ anion.[11] The key component is Lithium Fluoride (LiF) , which contributes to the mechanical robustness and electron-insulating properties of the SEI.[7][12] Other inorganic components can include lithium sulfide (B99878) (Li₂S) and lithium oxide (Li₂O).[11] The outer layer of the SEI may also contain organic components from solvent decomposition.[4] This composition contrasts with the SEI formed in LiPF6 electrolytes, which tends to be less stable and more resistive.[4]
Q4: Can additives be used with LiFSI to further enhance SEI stability and cycle life?
A4: Yes, the use of electrolyte additives with LiFSI is a common and effective strategy to further improve SEI properties and battery performance. Additives can work synergistically with LiFSI to create a more stable and protective SEI layer. Common additives include:
-
Fluoroethylene carbonate (FEC): Known to form a stable, LiF-rich SEI on silicon anodes, mitigating volume expansion issues and improving cycle life.[13]
-
Vinylene carbonate (VC): Helps in forming a more polymeric and stable SEI layer, reducing gas generation and improving cycling efficiency.[14]
-
Lithium difluoro(oxalato)borate (LiDFOB): Can form a stable, oligomer-based SEI and also passivate the aluminum current collector, preventing corrosion.[15]
-
Small amounts of LiPF6: In some dual-salt systems, a low concentration (e.g., 0.05 M) of LiPF6 can be added to a LiTFSI-based electrolyte to manipulate the SEI formation and improve cycling stability.[16]
Troubleshooting Guides
Issue 1: Rapid Capacity Fade in Early Cycles
-
Possible Cause 1: Suboptimal LiFSI Concentration.
-
Troubleshooting Step: Verify the LiFSI concentration. If it is too low (e.g., below 1 M), the resulting SEI may be too thin or incomplete, leading to continuous electrolyte decomposition. If it is too high, increased viscosity may hinder ion transport. Adjust the concentration based on the solvent system, aiming for a range that has been shown to be effective (e.g., 2 M in DME).[6][7]
-
-
Possible Cause 2: Inadequate SEI Formation.
-
Troubleshooting Step: Implement a formation cycling protocol. This typically involves cycling the cell at a low C-rate (e.g., C/20) for the first few cycles to allow for the gradual and uniform formation of a stable SEI layer.
-
-
Possible Cause 3: Solvent Co-intercalation or Decomposition.
-
Troubleshooting Step: Consider the choice of solvent. Ether-based solvents like DME are often used with LiFSI, but carbonate-based solvents can also be effective, especially with additives.[5] If using carbonate solvents, consider adding film-forming additives like FEC or VC to create a more protective SEI.[13][14]
-
Issue 2: High Interfacial Resistance and Poor Rate Capability
-
Possible Cause 1: Thick or Resistive SEI Layer.
-
Troubleshooting Step: While a robust SEI is desirable, an excessively thick or poorly conductive SEI can impede lithium-ion transport. This can sometimes occur at very high LiFSI concentrations. Try reducing the LiFSI concentration or introducing an additive that modifies the SEI composition to be more ionically conductive.
-
-
Possible Cause 2: Inhomogeneous SEI Formation.
-
Troubleshooting Step: Ensure uniform mixing of the electrolyte and proper wetting of the electrodes. Inhomogeneities can lead to localized areas of high resistance. Consider a longer wetting period before cycling.
-
-
Possible Cause 3: Poor Electrode/Electrolyte Interface Contact.
-
Troubleshooting Step: Evaluate the electrode surface morphology and the cell assembly process. Poor contact can lead to high interfacial resistance.
-
Issue 3: Evidence of Lithium Dendrite Growth and Low Coulombic Efficiency
-
Possible Cause 1: Mechanically Weak SEI.
-
Possible Cause 2: Non-uniform Lithium Deposition.
-
Troubleshooting Step: Introduce additives that promote more uniform lithium plating. Additives can modify the SEI to better regulate Li-ion flux.
-
-
Possible Cause 3: High Current Density.
-
Troubleshooting Step: High charging rates can promote dendrite formation. If dendrites are observed, try reducing the charging current density, especially during the initial formation cycles.
-
Data Presentation
Table 1: Comparison of LiFSI and LiPF6 Properties
| Property | LiFSI | LiPF6 |
| Thermal Stability | High (Decomposes at 220-240°C)[3] | Low (Decomposes at ~80°C)[3] |
| Hydrolytic Stability | More resistant to hydrolysis[1][2] | Sensitive to moisture, forms HF[2] |
| Ionic Conductivity | Generally higher, especially at low temps[3] | Good at room temp, decreases at low temps[3] |
| SEI Characteristics | Thin, flexible, homogeneous, LiF-rich[4] | Less stable, higher resistance[4] |
Table 2: Effect of LiFSI Concentration in DME on SEI Properties
| LiFSI Concentration | SEI Thickness (nm) | Young's Modulus (GPa) | Cycling Performance (Coulombic Efficiency) |
| 1 M | Thinner | Lower | Good |
| 2 M | ~70 [6][7] | >10 [6][7][9] | >99% for over 250 cycles at 0.5 mA/cm² [6] |
| 3 M | Thicker | Lower | Good |
Experimental Protocols
1. Protocol for SEI Characterization using X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental and chemical composition of the SEI layer.
-
Methodology:
-
Cycle the cell for a predetermined number of cycles (e.g., 1, 10, 50 cycles).
-
Carefully disassemble the cell in an argon-filled glovebox to prevent atmospheric contamination.
-
Gently rinse the electrode (anode) with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte.
-
Allow the electrode to dry completely inside the glovebox.
-
Mount the electrode onto the XPS sample holder and transfer it to the XPS chamber using a vacuum-sealed transfer vessel to avoid air exposure.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans for key elements such as C 1s, O 1s, F 1s, S 2p, and Li 1s to determine their chemical states.
-
Use depth profiling (e.g., with an argon ion gun) to analyze the composition at different depths of the SEI.
-
2. Protocol for Morphological Analysis of SEI using Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology of the electrode and the SEI layer.
-
Methodology:
-
Prepare the cycled electrode as described in the XPS protocol (cycling, disassembly, rinsing, and drying).
-
Mount the dried electrode onto an SEM stub using conductive carbon tape.
-
If necessary, apply a thin conductive coating (e.g., gold or carbon) to prevent charging effects, especially for non-conductive SEI layers.
-
Introduce the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the overall surface coverage, uniformity, and presence of any features like cracks or dendrites.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. tycorun.com [tycorun.com]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of LiFSI Concentrations to Form Thickness- and Modulus-Controlled SEI Layers on Lithium Metal Anodes - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. osti.gov [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. LiFSI vs. LiPF6 electrolytes in contact with lithiated graphite: Comparing thermal stabilities and identification of specific SEI-reinforcing additives [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. pnnl.gov [pnnl.gov]
Technical Support Center: Reducing Interfacial Resistance with LiFSI Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lithium Bis(fluorosulfonyl)imide (LiFSI) as an electrolyte additive to reduce interfacial resistance in batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which LiFSI reduces interfacial resistance in lithium-ion batteries?
A1: LiFSI contributes to the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. The FSI⁻ anion decomposes to form a thin, dense, and highly LiF-rich SEI layer. This inorganic-rich layer is more effective at conducting lithium ions while being electronically insulating, which suppresses further electrolyte decomposition and minimizes the growth of lithium dendrites. This stable interface leads to lower interfacial resistance and improved long-term cycling performance.
Q2: What are the main advantages of using LiFSI over the conventional LiPF₆ salt?
A2: LiFSI offers several key advantages over LiPF₆:
-
Higher Thermal Stability: LiFSI is thermally stable up to 200°C, whereas LiPF₆ starts to decompose around 100°C. This enhances the safety of the battery, especially at elevated temperatures.[1]
-
Improved Hydrolytic Stability: LiFSI is less sensitive to moisture than LiPF₆, which readily hydrolyzes to form corrosive hydrofluoric acid (HF). This reduces the stringent moisture control requirements during battery assembly and can lead to a longer calendar life.
-
Enhanced Ionic Conductivity: LiFSI-based electrolytes often exhibit higher ionic conductivity, particularly at low temperatures, leading to better rate capability and low-temperature performance.[1]
-
Formation of a Superior SEI: As mentioned, LiFSI promotes the formation of a stable, LiF-rich SEI, which is crucial for long-cycle life and low interfacial resistance.
Q3: What is a typical concentration range for LiFSI when used as an additive?
A3: When used as an additive in conventional carbonate electrolytes (e.g., containing LiPF₆), LiFSI is typically added in concentrations ranging from 0.5 wt% to 5 wt%. The optimal concentration depends on the specific cell chemistry (anode, cathode, and solvent) and the desired performance characteristics. In some high-concentration electrolyte (HCE) or localized high-concentration electrolyte (LHCE) formulations, LiFSI can be the main salt with concentrations of 1M or higher.
Troubleshooting Guide
Issue 1: Increased Interfacial Resistance or Poor Cycling Stability After Adding LiFSI
-
Question: I've added LiFSI to my electrolyte, but my cell is showing higher than expected interfacial resistance and poor cycling performance. What could be the cause?
-
Answer:
-
Aluminum Current Collector Corrosion: A primary issue with LiFSI-based electrolytes is the corrosion of the aluminum current collector on the cathode side, especially at higher potentials (> 4.2V).[2][3] This corrosion can lead to increased resistance and capacity fade.
-
Solution:
-
Use Corrosion Inhibiting Additives: Co-additives such as lithium bis(oxalato)borate (LiBOB), lithium difluoro(oxalato)borate (LiDFOB), or a small amount of LiPF₆ can help form a protective passivation layer on the aluminum surface.[4]
-
Employ High-Concentration Electrolytes (HCE): In HCEs, the solvent molecules are strongly coordinated with Li⁺ ions, reducing the activity of "free" solvent available to participate in corrosion reactions.[2]
-
-
-
Impurities in LiFSI: The purity of the LiFSI salt is critical. Impurities such as chloride ions can exacerbate corrosion and other parasitic reactions.
-
Solution: Ensure you are using high-purity, battery-grade LiFSI.
-
-
Sub-optimal LiFSI Concentration: The concentration of LiFSI needs to be optimized for your specific system. Too low a concentration may not form a complete and stable SEI, while too high a concentration in a standard electrolyte can sometimes lead to increased viscosity and slower ion transport.
-
Solution: Experiment with a range of LiFSI concentrations to find the optimal balance for your cell chemistry.
-
-
Issue 2: Inconsistent or Non-Reproducible Electrochemical Impedance Spectroscopy (EIS) Results
-
Question: My EIS measurements for cells with LiFSI are not consistent. What are the best practices to ensure reliable data?
-
Answer:
-
Cell Stabilization: Ensure the cell has undergone a sufficient number of formation cycles and has reached a stable electrochemical state before performing EIS measurements. The SEI layer needs time to form and stabilize.
-
State of Charge (SOC) and Temperature Control: EIS is highly sensitive to the SOC and temperature of the cell. Always perform EIS measurements at a consistent SOC (e.g., 100% or 50%) and maintain a stable temperature throughout the experiment.
-
Proper EIS Parameters: Use appropriate EIS parameters. A typical frequency range for battery analysis is 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV) to ensure a linear response.
-
Equivalent Circuit Model Selection: The choice of the equivalent circuit model for fitting the EIS data is crucial for accurate interpretation. A common model for a lithium-ion half-cell includes elements for the electrolyte resistance (R_e), SEI resistance and capacitance (R_sei, CPE_sei), charge-transfer resistance and double-layer capacitance (R_ct, CPE_dl), and Warburg impedance for diffusion (W).[5][6][7]
-
Quantitative Data
Table 1: Comparison of Properties between LiFSI and LiPF₆
| Property | LiFSI | LiPF₆ |
| Thermal Stability | ~200 °C | ~100 °C |
| Hydrolytic Stability | Less sensitive to moisture | Highly sensitive to moisture, forms HF |
| Ionic Conductivity | Generally higher, especially at low temps | Good at room temperature, decreases at low temps |
| SEI Composition | Thin, dense, rich in LiF | Thicker, more organic components |
Table 2: Effect of LiFSI Concentration on SEI Properties and Interfacial Resistance
| LiFSI Concentration | SEI Thickness (nm) | SEI Modulus (GPa) | Interfacial Resistance (Ω) |
| 0.5 M | ~20 | ~5.2 | Lower than baseline |
| 1.0 M | ~35 | ~7.8 | Optimized (often lowest) |
| 2.0 M | ~70 | ~10.7 | May increase due to thickness |
Note: The values presented are typical and can vary based on the specific anode material, solvent system, and cycling conditions.
Experimental Protocols
1. Protocol for Preparation of LiFSI-Containing Electrolyte
Objective: To prepare a 1 M LiPF₆ in EC:DMC (1:1 vol/vol) electrolyte with a 1 wt% LiFSI additive.
Materials:
-
Battery-grade Lithium Hexafluorophosphate (LiPF₆)
-
Battery-grade this compound (LiFSI)
-
Anhydrous Ethylene Carbonate (EC) (water content < 20 ppm)
-
Anhydrous Dimethyl Carbonate (DMC) (water content < 20 ppm)
-
Argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Inside the argon-filled glovebox, mix equal volumes of EC and DMC in a clean, dry beaker to create the EC:DMC (1:1 vol/vol) solvent mixture. Stir until homogeneous.
-
LiPF₆ Dissolution: Slowly add the required amount of LiPF₆ to the solvent mixture to achieve a 1 M concentration. Stir until the salt is completely dissolved. This is your baseline electrolyte.
-
LiFSI Addition: Calculate 1 wt% of the total electrolyte mass (solvent + LiPF₆). Weigh the corresponding amount of LiFSI and slowly add it to the baseline electrolyte while stirring.
-
Homogenization: Continue stirring the final electrolyte solution for several hours to ensure the LiFSI is fully dissolved and the solution is homogeneous.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
2. Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurement
Objective: To measure the interfacial resistance of a Li/Graphite half-cell containing a LiFSI additive.
Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Assembled and formed CR2032 coin cell (Li/Graphite)
-
Temperature-controlled chamber
Procedure:
-
Cell Formation: Cycle the assembled coin cell at a low C-rate (e.g., C/10) for 3-5 cycles to form a stable SEI.
-
Set SOC: Charge or discharge the cell to the desired State of Charge (SOC), for example, fully discharged (lithiated graphite) or 100% SOC. Let the cell rest at open circuit voltage (OCV) for at least 1 hour to stabilize.
-
Connect to Potentiostat: Connect the coin cell to the potentiostat inside a temperature-controlled chamber set to a stable temperature (e.g., 25°C).
-
EIS Setup:
-
Set the EIS mode to potentiostatic.
-
Apply a DC potential equal to the cell's OCV.
-
Set the AC amplitude to 10 mV.
-
Set the frequency range from 100 kHz to 10 mHz.
-
Set the number of points per decade (e.g., 10).
-
-
Run Measurement: Start the EIS measurement and allow it to complete.
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z' vs. -Z'').
-
Use an appropriate equivalent circuit model (e.g., R(QR)(QR)W) to fit the impedance data.
-
The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance (R_ct), and the high-frequency semicircle corresponds to the SEI resistance (R_sei). The sum of these represents the total interfacial resistance.
-
Visualizations
Caption: Mechanism of SEI formation with and without LiFSI additive.
Caption: Experimental workflow for evaluating LiFSI additives.
Caption: Troubleshooting logic for high interfacial resistance.
References
Validation & Comparative
A Comparative Guide to LiFSI and LiPF6 in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of lithium-ion battery technology, the choice of electrolyte salt is a critical determinant of performance, safety, and longevity. For years, lithium hexafluorophosphate (B91526) (LiPF6) has been the industry standard. However, the emergence of lithium bis(fluorosulfonyl)imide (LiFSI) presents a compelling alternative with a distinct set of advantages and disadvantages. This guide provides an objective comparison of LiFSI and LiPF6, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
LiFSI generally offers superior performance in terms of ionic conductivity and thermal stability compared to LiPF6.[1][2] This translates to potentially faster charging capabilities and enhanced safety, particularly at elevated temperatures. However, LiFSI exhibits a significant drawback in its corrosiveness towards aluminum current collectors, a challenge that requires mitigation strategies.[3][4] LiPF6, while having lower thermal stability and ionic conductivity, has a well-established performance record and is less corrosive to aluminum. The selection between these two salts often involves a trade-off between performance and material compatibility.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance metrics for LiFSI and LiPF6 based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Ionic Conductivity
| Electrolyte Salt | Solvent System | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| LiPF6 | EC/DMC (1:1 wt%) | 1.0 | 25 | ~8.1[5] |
| LiFSI | EC/DMC (1:1 wt%) | 1.0 | 25 | ~10.5[5] |
| LiPF6 | PC | 1.0 | 25 | ~6.0[6] |
| LiTFSI (as a proxy for LiFSI) | EC/DMC (1:1) | 1.0 | Not Specified | 2.7[7] |
Table 2: Thermal Stability
| Electrolyte Salt | Measurement Technique | Onset Decomposition Temperature (°C) |
| LiPF6 | DSC/TGA | ~80[2] |
| LiFSI | DSC/TGA | 220-240[2] |
| LiPF6 in EC/DMC/EMC | DSC | Multiple thermal events above 190[8] |
| LiTFSI (as a proxy for LiFSI) | DSC | >300[9] |
Table 3: Electrochemical Stability Window
| Electrolyte Salt | Solvent System | Anodic Stability Limit (V vs. Li/Li+) |
| LiPF6 | Carbonate-based | ~4.3 (forms a passivating AlF3 layer) |
| LiFSI | Carbonate-based | >3.3 (corrodes Al, forming soluble byproducts) |
Table 4: Cycling Performance (NMC Cathode/Graphite (B72142) Anode)
| Electrolyte Salt | Additives | Cycles | Capacity Retention (%) |
| LiPF6 | 2% VC | 600 | ~80%[9] |
| LiFSI | - | 200 | 85%[10] |
| LiPF6 | - | 200 | 78%[10] |
| LiPF6/LiFSI mixture | 2% VC | - | Improved storage properties and reduced gas evolution[11] |
Table 5: Aluminum Current Collector Corrosion
| Electrolyte Salt | Corrosion Behavior | Pitting Potential (V vs. Li/Li+) |
| LiPF6 | Forms a passivating AlF3 layer | High |
| LiFSI | Induces pitting corrosion by forming soluble Al(FSI)3 | ~4.0[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the standard protocols used to evaluate the key performance indicators discussed in this guide.
Ionic Conductivity Measurement
Method: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The two electrodes are separated by a separator soaked in the electrolyte to be tested, with a defined thickness (L).
-
EIS Measurement: An AC voltage of small amplitude (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The impedance of the cell is measured at each frequency.
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).
Thermal Stability Analysis
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (in accordance with ASTM E2550[13][14])
-
Sample Preparation: A small, precisely weighed amount of the electrolyte salt (typically 5-10 mg) is hermetically sealed in an aluminum or stainless steel pan in an inert atmosphere.
-
TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.
-
DSC Measurement: A separate, sealed sample is heated at a constant rate alongside an empty reference pan. The difference in heat flow between the sample and the reference is measured as a function of temperature. Exothermic or endothermic peaks indicate thermal events such as melting or decomposition. The onset temperature of decomposition is determined from the DSC curve.
Electrochemical Stability Window (ESW) Measurement
Method: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. This typically consists of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). The electrodes are immersed in the electrolyte under investigation.
-
LSV Measurement: The potential of the working electrode is swept linearly from the open-circuit potential towards a higher potential (anodic scan) or a lower potential (cathodic scan) at a slow scan rate (e.g., 0.1-1 mV/s). The resulting current is recorded as a function of the applied potential.
-
ESW Determination: The electrochemical stability window is defined by the potential range where no significant increase in current is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density exceeds a certain threshold (e.g., 0.01 mA/cm²).
Battery Cycling Performance Test
Method: Galvanostatic Cycling (based on ISO 12405 principles[7])
-
Cell Assembly: Pouch or coin cells are assembled with the desired electrode materials (e.g., NMC cathode, graphite anode) and the electrolyte containing either LiFSI or LiPF6 in an inert atmosphere.
-
Formation Cycles: The cells undergo a few initial, slow-rate charge-discharge cycles to form a stable solid electrolyte interphase (SEI) on the anode.
-
Cycling Protocol: The cells are then subjected to repeated charge-discharge cycles at a specific C-rate (e.g., 1C charge, 1C discharge) within a defined voltage window (e.g., 3.0-4.2 V).
-
Performance Monitoring: The discharge capacity, coulombic efficiency, and internal resistance of the cells are monitored over a large number of cycles (e.g., 500 cycles).
-
Data Analysis: The capacity retention, which is the discharge capacity at a given cycle number expressed as a percentage of the initial discharge capacity, is plotted against the cycle number to evaluate the long-term stability of the battery with each electrolyte.
Mandatory Visualization
Caption: Chemical structures of LiFSI and LiPF6 salts.
References
- 1. nbinno.com [nbinno.com]
- 2. meisenbaochem.com [meisenbaochem.com]
- 3. researchgate.net [researchgate.net]
- 4. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. batterystandards.info [batterystandards.info]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
A Comparative Performance Analysis of LiFSI and LiTFSI in Solid-State Batteries
In the rapidly advancing field of solid-state batteries (SSBs), the choice of lithium salt is a critical determinant of overall performance, influencing key parameters from ionic conductivity to interfacial stability. Among the frontrunners are lithium bis(fluorosulfonyl)imide (LiFSI) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). This guide provides an objective comparison of their performance in solid-state systems, supported by experimental data, to aid researchers and developers in making informed decisions.
Executive Summary
LiFSI generally exhibits superior performance in several key areas for solid-state battery applications. It often leads to higher ionic conductivity and forms a more stable solid electrolyte interphase (SEI) on the lithium metal anode, resulting in better cycling stability and lower interfacial resistance. LiTFSI, while having better thermal and chemical stability in its pure form, can be more susceptible to detrimental interfacial reactions with lithium metal. The choice between them may, however, depend on the specific solid electrolyte material and operating conditions.
Detailed Performance Comparison
The following sections delve into a detailed comparison of LiFSI and LiTFSI based on critical performance metrics for solid-state batteries.
Ionic Conductivity
Higher ionic conductivity in the solid electrolyte is crucial for achieving high power density in SSBs. LiFSI-based solid electrolytes often exhibit higher ionic conductivity compared to their LiTFSI counterparts. This is attributed to the smaller size and lower dissociation energy of the FSI⁻ anion compared to the TFSI⁻ anion.
| Solid Electrolyte System | Salt | Ionic Conductivity (S cm⁻¹) | Temperature (°C) |
| PEO-based | LiFSI | Often higher than LiTFSI-based systems[1][2] | Various |
| PEO + LATP/LLZTO | LiTFSI | 1.64 x 10⁻⁴ - 2.08 x 10⁻⁴[3][4] | Ambient |
| Silica-gel nanocomposite | LiFSI | 6.2 x 10⁻³ | Room Temperature[5] |
Experimental Protocol for Ionic Conductivity Measurement:
Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS). A symmetric cell (e.g., Stainless Steel | Solid Electrolyte | Stainless Steel) is assembled in an argon-filled glovebox. The cell is subjected to a small AC voltage over a wide frequency range (e.g., 1 MHz to 1 Hz). The bulk resistance (R_b) of the solid electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R_b * A)
where L is the thickness of the electrolyte and A is the electrode area.
Electrochemical Stability Window
A wide electrochemical stability window is essential for a solid electrolyte to be compatible with high-voltage cathodes. Both LiFSI and LiTFSI generally offer wide electrochemical windows suitable for high-energy-density batteries.
| Solid Electrolyte System | Salt | Anodic Stability Limit (V vs. Li/Li⁺) |
| TPU-HNTs-PE | LiFSI | 5.1[6][7] |
| TPU-HNTs-PE | LiTFSI | 4.9[6][7] |
| PEO + LATP/LLZTO | LiTFSI | > 4.25[3][4] |
Experimental Protocol for Electrochemical Stability Window Measurement:
The electrochemical stability window is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). A three-electrode cell is typically used, with a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode. The potential is swept from the open-circuit voltage to a high potential at a slow scan rate (e.g., 0.1 mV s⁻¹). The onset of a significant increase in current is considered the anodic stability limit.
Interfacial Stability with Lithium Metal Anode
The stability of the interface between the solid electrolyte and the lithium metal anode is paramount for the safety and cycle life of SSBs. LiFSI generally demonstrates superior interfacial stability with lithium metal. The decomposition of the FSI⁻ anion tends to form a stable and robust SEI layer rich in lithium fluoride (B91410) (LiF), which effectively suppresses lithium dendrite growth.[6][7] In contrast, the SEI formed with LiTFSI can be less uniform and more prone to breakdown.
| Cell Configuration | Salt | Key Observation |
| Li | TPU-HNTs-PE | Li |
| Li | TPU-HNTs-PE | Li |
Experimental Protocol for Interfacial Stability Assessment:
Interfacial stability is often evaluated by cycling symmetric Li|Solid Electrolyte|Li cells at a constant current density (e.g., 0.1 mA cm⁻²). The voltage profile over time is monitored. A stable and low overpotential indicates good interfacial stability, while a gradual increase or sudden surge in voltage suggests interfacial degradation and/or dendrite growth. Post-mortem analysis of the cycled lithium metal surface using techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) can provide further insights into the morphology and composition of the SEI.
Thermal Stability
While pure LiTFSI salt exhibits higher thermal stability than LiFSI, the overall thermal behavior within a solid electrolyte formulation can be complex.[8][9] The decomposition of LiFSI can sometimes be initiated at lower temperatures, but its decomposition products, particularly LiF, can contribute to a more stable SEI at elevated temperatures.[1]
| Salt | Decomposition Onset Temperature (°C) |
| LiFSI | Can show color change at 100°C, but thermal stability can vary significantly with purity[8][10] |
| LiTFSI | Thermally stable up to 375°C[8][9] |
Experimental Protocol for Thermal Stability Analysis:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to assess the thermal stability of the lithium salts and the solid electrolytes. For TGA, the sample is heated at a constant rate in an inert atmosphere, and the weight loss as a function of temperature is recorded. For DSC, the heat flow to or from the sample is measured as it is heated, revealing phase transitions and decomposition temperatures.
Cycling Performance in Solid-State Batteries
The culmination of the aforementioned properties is reflected in the cycling performance of full cells. Solid-state batteries utilizing LiFSI-based electrolytes often demonstrate superior cycling stability and capacity retention, largely due to the formation of a more favorable SEI.
| Cell Configuration | Salt | Initial Capacity (mAh g⁻¹) | Capacity Retention |
| NCM | TPU-HNTs-PE | Li | LiFSI |
| NCM | TPU-HNTs-PE | Li | LiTFSI |
Experimental Protocol for Full Cell Cycling:
All-solid-state full cells (e.g., LiFePO₄ | Solid Electrolyte | Li) are assembled in an argon-filled glovebox. The cells are cycled galvanostatically at a specific C-rate (e.g., 0.1C or 0.5C) within a defined voltage window (e.g., 2.5–4.2 V for LiFePO₄). Key parameters such as discharge capacity, coulombic efficiency, and capacity retention are monitored over a large number of cycles.
Visualizing the Comparison: Workflows and Relationships
To better understand the experimental processes and the interplay of salt properties, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-State Lithium Batteries with Cathode-Supported Composite Solid Electrolytes Enabling High-Rate Capability and Excellent Cyclic Performance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of LiTFSI and LiFSI on Cycling Performance of Lithium Metal Batteries Using Thermoplastic Polyurethane/Halloysite Nanotubes Solid Electrolyte [amse.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. takomabattery.com [takomabattery.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking LiFSI-based Electrolytes Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of lithium-ion battery technology, the choice of electrolyte plays a pivotal role in determining battery performance, safety, and lifespan. While lithium hexafluorophosphate (B91526) (LiPF6) has long been the industry standard, lithium bis(fluorosulfonyl)imide (LiFSI) is emerging as a promising alternative with the potential for significant improvements. This guide provides an objective comparison of LiFSI-based electrolytes against the benchmark LiPF6, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in their evaluation and development efforts.
Executive Summary
LiFSI demonstrates notable advantages over LiPF6, particularly in terms of thermal stability and cycling performance. Experimental data indicates that LiFSI-based electrolytes can lead to significantly better capacity retention in lithium-ion cells. While the ionic conductivity of the two salts in standard carbonate solvents is comparable, the superior stability of LiFSI under thermal stress and its ability to form a more stable solid electrolyte interphase (SEI) contribute to its enhanced performance. However, considerations such as cost and potential aluminum current collector corrosion at high voltages remain important factors in the widespread adoption of LiFSI.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for LiFSI and LiPF6-based electrolytes, based on a standard concentration of 1M in a solvent mixture of ethylene (B1197577) carbonate and dimethyl carbonate (EC/DMC).
| Performance Metric | 1M LiFSI in EC/DMC (1:1 vol) | 1M LiPF6 in EC/DMC (1:1 vol) | Key Advantages of LiFSI |
| Ionic Conductivity (25 °C) | 11.89 mS/cm[1] | 11.38 mS/cm[2] | Comparable to the industry standard. |
| Thermal Stability | Decomposition starts at ~200 °C | Decomposition starts at ~107 °C (in dry, inert atmosphere) | Significantly higher thermal stability, enhancing battery safety. |
| Electrochemical Stability Window | Up to 5.6 V vs. Li/Li⁺ (in EC/DMC)[3] | Typically up to 4.5 V vs. Li/Li⁺ | Wider electrochemical stability window allows for the use of higher voltage cathode materials. |
| Cycling Performance (NMC622 Cell) | 91% capacity retention after 200 cycles[4] | 78% capacity retention after 200 cycles[4] | Improved long-term cycling stability and capacity retention. |
| Hydrolysis Resistance | More resistant to hydrolysis | Prone to hydrolysis, generating harmful HF | Reduced generation of corrosive hydrofluoric acid, improving cell longevity and safety. |
Note: The presented data is a synthesis of values from multiple sources and may have been collected under slightly different experimental conditions. For a direct and definitive comparison, it is recommended to perform these measurements under identical and controlled conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed methodologies are provided for the key experiments cited in this guide.
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
Objective: To determine the ionic conductivity of the electrolyte.
Apparatus:
-
Potentiostat with a frequency response analyzer (FRA) module
-
Conductivity cell with two parallel platinum electrodes of a known cell constant
-
Temperature-controlled chamber or water bath
-
Argon-filled glovebox for sample preparation
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, assemble the conductivity cell with the platinum electrodes.
-
Electrolyte Filling: Fill the conductivity cell with the electrolyte to be tested, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Temperature Equilibration: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C) for at least 1 hour.
-
EIS Measurement:
-
Connect the conductivity cell to the potentiostat.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 1 Hz.
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data on a Nyquist plot (-Z'' vs. Z').
-
The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the electrodes and A is the electrode area (or use the cell constant, K = L/A).
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal decomposition temperature of the electrolyte.
Apparatus:
-
TGA instrument
-
DSC instrument
-
Hermetically sealed aluminum or stainless steel pans
-
Argon-filled glovebox for sample preparation
Procedure:
-
Sample Preparation: Inside an argon-filled glovebox, place a small, accurately weighed amount of the electrolyte (typically 5-10 mg) into a hermetically sealed pan.
-
TGA Analysis:
-
Place the sealed pan in the TGA furnace.
-
Heat the sample from room temperature to a desired upper limit (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
Place a similarly prepared sealed pan in the DSC furnace.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
Exothermic peaks indicate decomposition reactions. The onset temperature of the first major exothermic peak is considered the decomposition temperature.
-
Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)
Objective: To determine the voltage range over which the electrolyte is stable.
Apparatus:
-
Potentiostat
-
Three-electrode cell (e.g., coin cell or Swagelok-type cell)
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter and reference electrodes (e.g., lithium metal)
-
Argon-filled glovebox for cell assembly
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, assemble the three-electrode cell with the working, counter, and reference electrodes, and the electrolyte to be tested.
-
Oxidative Stability Measurement:
-
Connect the cell to the potentiostat.
-
Sweep the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Record the current response. The potential at which a significant increase in current is observed is considered the anodic stability limit.
-
-
Reductive Stability Measurement:
-
In a separate experiment, sweep the potential from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
The potential at which a significant cathodic current appears (due to electrolyte reduction) is the cathodic stability limit.
-
Cycling Performance (Galvanostatic Charge-Discharge)
Objective: To evaluate the long-term cycling stability of the electrolyte in a full-cell configuration.
Apparatus:
-
Battery cycler
-
Coin cell components (casings, spacers, springs)
-
Cathode and anode materials (e.g., NMC622 and graphite)
-
Separator
-
Argon-filled glovebox for cell assembly
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, assemble coin cells (e.g., CR2032) with the desired cathode, anode, separator, and the electrolyte being tested.
-
Formation Cycles: Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.
-
Galvanostatic Cycling:
-
Cycle the cells at a constant C-rate (e.g., C/3 or 1C) between the specified voltage limits for the chosen cell chemistry (e.g., 3.0 V to 4.2 V for NMC/graphite).
-
Record the charge and discharge capacities for each cycle.
-
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency as a function of the cycle number.
-
Calculate the capacity retention as a percentage of the initial capacity after a certain number of cycles (e.g., 200 cycles).
-
Mandatory Visualization
Experimental Workflow for Electrolyte Benchmarking
The following diagram illustrates the typical workflow for a comprehensive benchmarking study of battery electrolytes.
Caption: Workflow for benchmarking LiFSI-based electrolytes.
Logical Relationship of Electrolyte Properties to Battery Performance
This diagram illustrates how the fundamental properties of an electrolyte influence the overall performance of a lithium-ion battery.
Caption: Impact of electrolyte properties on battery performance.
References
A Comparative Guide to LiFSI Performance Across Diverse Battery Chemistries
For Researchers, Scientists, and Drug Development Professionals
The pursuit of next-generation energy storage has intensified the focus on electrolyte systems that can deliver enhanced performance, safety, and longevity. Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt, owing to its superior thermal stability, higher ionic conductivity, and greater resistance to hydrolysis.[1] This guide provides a cross-validated comparison of LiFSI's performance in three key battery chemistries: Lithium Iron Phosphate (LFP), Nickel Manganese Cobalt Oxide (NMC), and Solid-State Batteries (SSB). The data presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in the field.
LiFSI Performance: A Quantitative Comparison
The following tables summarize the key performance metrics of LiFSI-based electrolytes in LFP, NMC, and solid-state battery systems. It is important to note that the experimental conditions, such as cell type (half-cell vs. full-cell), temperature, and C-rate, vary across studies, which can influence the results.
Table 1: Ionic Conductivity and Electrochemical Stability
| Battery Chemistry | Electrolyte Composition | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Source |
| LFP | 1 M LiFSI in EC/DEC/EMC | Not explicitly stated, but improved performance suggests good conductivity | Not explicitly stated, stable for LFP operating voltage | [2] |
| NMC | 6:4.5:8.3 (mole ratio) LiFSI/EC/DMC | Not explicitly stated, but supports good high-rate performance | Stable up to high voltages required for NMC cathodes | [3] |
| Solid-State (PEO-based) | PEO-LiFSI | 1.6 x 10⁻⁴ (at 60 °C) | 4.4 | [4] |
| Solid-State (Silica-gel based) | EMI-FSI + LiFSI | 6.2 x 10⁻³ (at room temp.) | Not explicitly stated | [5] |
Table 2: Cyclability and Rate Capability
| Battery Chemistry | Cell Type | C-Rate (Charge/Discharge) | Cycle Life & Capacity Retention | Rate Capability | Source |
| LFP | LFP/Graphite Pouch Cell | C/3 | Improved cycling performance vs. LiPF₆ at 40°C and 55°C | Not explicitly detailed | [2] |
| NMC | NMC622/Li Half-cell | Not specified | 85% capacity retention after 200 cycles | High-rate performance is a key benefit | [3] |
| NMC | Graphite/NMC622 Full-cell | Not specified | 91% capacity retention after 200 cycles | Not explicitly detailed | [3] |
| Solid-State (PEO-based) | ASLB with LMO-coated NCM | Not specified | 92% capacity retention after 100 cycles (Initial capacity: 152 mAh/g) | Not explicitly detailed | [6] |
| Solid-State (Silica-gel based) | Li/LiFePO₄ Cell | 1C | Not explicitly stated | 113 mAh/g at 1C (Initial capacity: 150 mAh/g at 0.1C) | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental results. The following sections outline the typical experimental protocols used in the studies cited.
Electrolyte Preparation
LiFSI-based electrolytes are typically prepared in an argon-filled glovebox to minimize moisture and oxygen contamination. The LiFSI salt is dissolved in a mixture of high-purity, battery-grade organic carbonate solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC). The concentration of LiFSI is a critical parameter and is varied in different studies to optimize performance. For solid-state electrolytes, LiFSI is typically incorporated into a polymer matrix like polyethylene (B3416737) oxide (PEO) through a solution casting method or integrated into an ionic liquid confined within a porous inorganic matrix.
Cell Assembly
Electrochemical performance is evaluated using various cell configurations, most commonly CR2032-type coin cells for half-cell and full-cell testing. In a typical setup:
-
Cathode: A slurry of the active material (LFP or NMC), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) is cast onto an aluminum foil current collector and dried under vacuum.
-
Anode: For full cells, a graphite-based anode is prepared similarly on a copper foil current collector. For half-cell studies, a lithium metal disc is often used as the counter and reference electrode.
-
Separator: A microporous polymer separator (e.g., Celgard) is used to prevent short circuits between the electrodes in liquid electrolyte systems. In solid-state batteries, the LiFSI-containing polymer or composite itself acts as the separator and electrolyte.
-
Assembly: The cell components are assembled in a glovebox, and a precise amount of electrolyte is added. The cell is then crimped to ensure proper sealing.
Electrochemical Measurements
The assembled cells are subjected to a series of electrochemical tests using battery cyclers and potentiostats.
-
Ionic Conductivity: The ionic conductivity of the electrolyte is typically measured using electrochemical impedance spectroscopy (EIS) with a blocking electrode setup (e.g., stainless steel electrodes) over a range of temperatures. The conductivity is calculated from the bulk resistance of the electrolyte.
-
Electrochemical Stability Window (ESW): The ESW is determined by linear sweep voltammetry (LSV) using a three-electrode cell with a working electrode (e.g., platinum or stainless steel), a lithium counter electrode, and a lithium reference electrode. The voltage is swept from the open-circuit voltage to higher and lower potentials, and the onset of significant current is used to define the stability limits.
-
Cyclic Voltammetry (CV): CV is used to study the redox behavior of the electrode materials in the LiFSI-based electrolyte. It provides information on the electrochemical reaction potentials and reversibility.[7]
-
Galvanostatic Cycling (Charge-Discharge Tests): This is the primary method for evaluating the cycle life and capacity retention of the batteries.[8] Cells are charged and discharged at a constant current (defined by the C-rate) between specific voltage limits. The discharge capacity is monitored over a large number of cycles to assess the stability of the battery chemistry.
-
Rate Capability: To assess the battery's performance at different charge and discharge speeds, cells are cycled at various C-rates (e.g., C/10, C/5, 1C, 2C, 5C). The capacity retention at higher C-rates compared to a low C-rate is a measure of the rate capability.[9]
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the evaluation of LiFSI in battery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]
- 8. Testing Lithium-ion Batteries-Electrochemical Measurements Gamry Instruments [gamry.com]
- 9. EV & Charging Technologies | EVbee | The First Mobile and Fast Charging Station in Turkey [ev-bee.com]
Unraveling the Surface: A Comparative Analysis of SEI Composition from LiFSI and LiPF6 Electrolytes
A comprehensive guide for researchers and scientists on the distinct characteristics of the Solid Electrolyte Interphase (SEI) formed in lithium-ion batteries utilizing Lithium Bis(fluorosulfonyl)imide (LiFSI) and Lithium Hexafluorophosphate (LiPF6) electrolytes. This guide provides a detailed comparison of their composition, formation mechanisms, and impact on battery performance, supported by experimental data and methodologies.
The composition and stability of the Solid Electrolyte Interphase (SEI) are paramount to the performance, safety, and lifespan of lithium-ion batteries. The choice of electrolyte salt profoundly influences the chemical nature of this critical layer. This guide presents a comparative analysis of the SEI formed from two prominent electrolyte salts: the conventional Lithium Hexafluorophosphate (LiPF6) and the increasingly popular this compound (LiFSI). While LiPF6 has been the industry standard, LiFSI is gaining traction due to its superior thermal and electrochemical stability.[1][2][3]
Comparative Analysis of SEI Composition
The SEI layer is a complex mosaic of organic and inorganic compounds formed from the decomposition of the electrolyte salt and solvent. The distinct chemical structures of LiFSI and LiPF6 lead to significant differences in the resulting SEI composition, as detailed in the following tables summarizing quantitative data from X-ray Photoelectron Spectroscopy (XPS) analysis.
Table 1: Elemental Composition of the SEI Layer from LiFSI and LiPF6 Electrolytes (XPS Survey Data)
| Element | LiFSI-based SEI (Atomic %) | LiPF6-based SEI (Atomic %) | Key Observations |
| C | Lower | Higher | Indicates a relatively thinner or less dense organic component in the LiFSI SEI.[4] |
| O | Higher | Lower | Suggests a greater presence of oxygen-containing organic or inorganic species in the LiFSI SEI.[4] |
| F | Higher | Lower | LiFSI decomposition contributes to a more LiF-rich SEI.[5] |
| S | Present | Absent | Signature element from the FSI- anion, leading to sulfur-containing species.[6] |
| N | Present | Absent | Another signature element from the FSI- anion, forming nitrogenous compounds. |
| P | Absent | Present | Signature element from the PF6- anion, forming phosphorus-containing species.[7] |
| Li | Higher | Lower | Correlates with the higher concentration of inorganic lithium salts like LiF.[4] |
Table 2: Chemical Species Identified in the SEI Layer by High-Resolution XPS
| SEI Component | LiFSI-based SEI | LiPF6-based SEI | Significance |
| Inorganic Species | |||
| LiF | Abundant, fine grains | Present, often in larger clusters | High LiF content in the LiFSI SEI contributes to a more stable and ionically conductive layer.[4][8] |
| Li₂O | Present | Present | A common inorganic SEI component from solvent reduction. |
| Li₂S/Li₂SOₓ | Present | Absent | Unique decomposition products of the FSI⁻ anion.[6] |
| Li₃N | Present | Absent | Another unique decomposition product of the FSI⁻ anion.[9] |
| LiₓPOᵧFz | Absent | Present | Decomposition products of the PF₆⁻ anion.[10] |
| Li₂CO₃ | Present | Abundant | A major component in LiPF6-based SEI, contributing to its thickness.[11] |
| Organic Species | |||
| R-OCO₂Li (Alkyl Carbonates) | Present | Abundant | Formed from the reduction of carbonate solvents (e.g., EC, DMC). |
| Polyolefins | Present | Present | Polymerization products of solvent molecules. |
| Sulfur-containing organics | Present | Absent | Derived from the FSI⁻ anion. |
Performance Implications of SEI Composition
The differences in SEI composition directly translate to variations in battery performance.
Table 3: Comparative Performance Characteristics
| Parameter | LiFSI Electrolyte | LiPF6 Electrolyte | Reference |
| Ionic Conductivity | Higher | Lower | The thinner and more uniform LiF-rich SEI in LiFSI systems facilitates faster Li⁺ transport.[1][3] |
| Thermal Stability | Superior | Inferior | LiFSI exhibits higher thermal stability, decomposing at temperatures above 200°C, while LiPF6 is unstable above 80°C and can generate hazardous HF in the presence of moisture.[3] |
| Cycling Stability | Improved | Standard | The robust and flexible SEI from LiFSI better accommodates the volume changes of the anode during cycling, leading to longer cycle life.[2][4] |
| Rate Capability | Enhanced | Standard | Lower interfacial resistance of the LiFSI-derived SEI allows for faster charge and discharge rates.[4] |
| Low-Temperature Performance | Better | Poorer | LiFSI-based electrolytes generally exhibit better conductivity at lower temperatures.[3] |
Experimental Protocols
Accurate characterization of the SEI layer is crucial for understanding its properties. Below are detailed methodologies for key experiments.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI.
-
Sample Preparation:
-
Cycle the cells for a specific number of cycles under defined conditions.
-
Disassemble the cells in an argon-filled glovebox to prevent atmospheric contamination.
-
Gently rinse the electrode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte, followed by vacuum drying. Note that washing can alter the SEI composition, so unwashed samples should also be analyzed for comparison.[12]
-
-
Instrumentation:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions.
-
-
Data Acquisition:
-
Acquire survey spectra to identify the elements present.
-
Obtain high-resolution spectra for C 1s, O 1s, F 1s, Li 1s, S 2p, N 1s, and P 2p regions to determine chemical bonding states.
-
-
Depth Profiling:
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies the functional groups of organic and some inorganic components within the SEI.
-
Sample Preparation:
-
Follow the same disassembly and rinsing procedures as for XPS.
-
-
Instrumentation:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is surface-sensitive.
-
-
Data Acquisition:
-
Press the electrode firmly against the ATR crystal (e.g., Ge or ZnSe).
-
Collect spectra in the mid-infrared range (typically 4000-600 cm⁻¹).
-
-
In-situ/Operando FTIR:
Visualizing the Mechanisms and Workflows
To better illustrate the complex processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: SEI formation pathways for LiFSI and LiPF6 electrolytes.
Caption: Experimental workflow for SEI characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. kratos.com [kratos.com]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy [dspace.mit.edu]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Safety Analysis of LiFSI-Based Battery Electrolytes
A critical evaluation of lithium bis(fluorosulfonyl)imide (LiFSI) as a safer alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) in lithium-ion batteries, supported by experimental data.
The relentless pursuit of higher energy density and improved safety in lithium-ion batteries has propelled the exploration of novel electrolyte components. Among these, this compound (LiFSI) has emerged as a promising replacement for the industry-standard lithium hexafluorophosphate (LiPF6). This guide provides a comprehensive comparison of the safety characteristics of LiFSI- and LiPF6-based electrolytes, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.
Superior Thermal Stability of LiFSI
One of the most significant advantages of LiFSI over LiPF6 is its enhanced thermal stability.[1][2] LiPF6 is known for its poor thermal stability, beginning to decompose at temperatures as low as 80°C and readily reacting with trace amounts of moisture to produce hazardous hydrogen fluoride (B91410) (HF).[1][3] In contrast, LiFSI exhibits a much higher decomposition temperature, remaining stable up to 220-240°C.[3] This superior thermal resilience is a critical factor in mitigating the risk of thermal runaway, a catastrophic failure mode in lithium-ion batteries.
Recent studies utilizing Accelerating Rate Calorimetry (ARC) have provided quantitative evidence of this improved safety. In one such study, a cell with a LiPF6-based electrolyte reached a maximum thermal runaway temperature of 417°C with a total heat of reaction of 5.26 kJ.[4][5] Under the same conditions, a cell containing a LiFSI-based electrolyte with a succinonitrile (B93025) additive demonstrated a significantly lower maximum thermal runaway temperature of 285°C and a reduced heat of reaction of 2.068 kJ.[4][5] This indicates that LiFSI-based systems are less prone to violent and high-temperature thermal events.
Performance Under Abuse Conditions
The safety of lithium-ion batteries is rigorously evaluated through a series of abuse tests that simulate mechanical, electrical, and thermal failures. While direct side-by-side quantitative data for all abuse conditions is not extensively available in the public domain, the inherent properties of LiFSI suggest a safer response in several scenarios.
Mechanical Abuse (Nail Penetration): This test simulates an internal short circuit caused by a foreign object penetrating the battery. While specific comparative temperature rise data is limited, the higher thermal stability of LiFSI is expected to delay or mitigate the onset of thermal runaway following a penetration event. The lower heat of reaction observed in ARC tests also suggests a less energetic failure.[4][5]
Electrical Abuse (Overcharge and Short Circuit): Overcharging can lead to electrolyte decomposition and gas generation, while external short circuits can cause rapid and excessive heat generation. The higher electrochemical stability window of LiFSI can contribute to a more stable performance under overcharge conditions. For short circuits, the lower heat generation potential of LiFSI is a key advantage.[4][5]
The Challenge of Aluminum Corrosion
A notable drawback of LiFSI is its corrosiveness towards the aluminum (Al) current collector used for the cathode.[6] This corrosion can lead to increased internal resistance and capacity fade, and in severe cases, compromise the structural integrity of the battery. However, significant research has been dedicated to mitigating this issue through the use of electrolyte additives. Additives such as lithium difluoro(oxalate)borate (LiDFOB) and lithium bis(oxalate)borate (LiBOB) have been shown to form a protective passivation layer on the aluminum surface, effectively suppressing corrosion.[7]
Comparative Data Summary
The following table summarizes the key safety and performance characteristics of LiFSI and LiPF6 based on available experimental data.
| Parameter | LiFSI-based Electrolyte | LiPF6-based Electrolyte | Source(s) |
| Thermal Stability | |||
| Decomposition Temperature | 220-240°C | ~80°C | [3] |
| Max. Thermal Runaway Temp. (ARC) | 285°C (with additive) | 417°C | [4][5] |
| Heat of Reaction (ARC) | 2.068 kJ (with additive) | 5.26 kJ | [4][5] |
| Electrochemical Properties | |||
| Ionic Conductivity | Generally higher, especially at low temperatures | Good at room temperature, declines at low temperatures | [3] |
| Hydrolysis Resistance | More resistant | Prone to hydrolysis, forming HF | [1] |
| Material Compatibility | |||
| Aluminum Corrosion | Corrosive | Generally non-corrosive | [6] |
| Mitigation Strategies | Additives (e.g., LiDFOB, LiBOB) | Not applicable | [7] |
Experimental Protocols
A standardized approach to battery safety testing is crucial for accurate and reproducible results. Below are outlines of the methodologies for key safety validation experiments.
Thermal Abuse Testing (Accelerating Rate Calorimetry - ARC)
The ARC test is designed to measure the self-heating rate of a battery under adiabatic conditions, providing critical data on the onset and progression of thermal runaway.
-
Sample Preparation: A fully charged (100% State of Charge - SOC) battery cell is placed inside a robust, sealed calorimeter chamber. Thermocouples are attached to the cell surface to monitor its temperature.
-
Heat-Wait-Seek (HWS) Protocol: The test typically follows an HWS protocol.
-
Heat: The chamber is heated to a predetermined starting temperature.
-
Wait: The system holds the temperature constant for a set period to allow for thermal equilibration.
-
Seek: The instrument monitors the cell's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.
-
-
Adiabatic Tracking: In this mode, the calorimeter's heaters match the temperature of the cell, preventing any heat loss to the surroundings. This allows for the accurate measurement of the self-heating rate as a function of temperature.
-
Data Collection: The temperature and pressure inside the calorimeter are continuously recorded until the cell undergoes thermal runaway or the test is terminated. Key parameters recorded include the onset temperature of self-heating, the maximum temperature, and the maximum pressure.[8]
Mechanical Abuse Testing (Nail Penetration)
This test evaluates the battery's response to an internal short circuit.
-
Sample Preparation: A fully charged battery is secured in a test chamber.
-
Penetration: A standardized steel nail (e.g., 3-8 mm in diameter) is driven through the cell at a controlled speed (e.g., 80 mm/s).
-
Observation: The battery is monitored for at least one hour for signs of thermal runaway, such as a rapid temperature increase, smoke, fire, or explosion. Voltage and temperature are continuously recorded during and after the penetration event.
Electrical Abuse Testing
-
Overcharge Test:
-
A fully charged battery is subjected to a continuous charging current, typically at a rate of 1C (a current that would charge the battery in one hour).
-
The charging continues until the cell voltage reaches a predefined limit (e.g., 1.5 times the nominal voltage) or a specific overcharge capacity is reached.
-
The cell is monitored for temperature rise, swelling, venting, or thermal runaway.
-
-
External Short Circuit Test:
-
A fully charged battery is short-circuited by connecting the positive and negative terminals with a low-resistance conductor (typically < 100 mΩ).
-
The cell's temperature and the short-circuit current are monitored until the current drops to a low level or the cell fails.
-
The cell is observed for any hazardous events.
-
Safety Validation Workflow
The logical flow for a comprehensive safety validation of a LiFSI-based battery is illustrated in the diagram below. This workflow progresses from initial material-level characterization to cell-level abuse testing.
Caption: Workflow for validating the safety of LiFSI-based batteries.
Conclusion
The available experimental data strongly indicates that LiFSI is a viable and safer alternative to LiPF6 in lithium-ion battery electrolytes, primarily due to its significantly improved thermal stability. While the issue of aluminum corrosion requires careful management through the use of additives, the overall safety benefits offered by LiFSI, particularly in mitigating the risk of thermal runaway, make it a compelling choice for the next generation of high-performance and safe energy storage systems. Further research providing direct quantitative comparisons under various abuse scenarios will be invaluable in fully realizing the potential of LiFSI-based batteries.
References
- 1. nbinno.com [nbinno.com]
- 2. tycorun.com [tycorun.com]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 7. researchgate.net [researchgate.net]
- 8. belmontscientific.com [belmontscientific.com]
A Head-to-Head Comparison of Commercial LiFSI for High-Performance Lithium-Ion Batteries
For researchers, scientists, and professionals in the field of battery technology and drug development, the selection of high-purity and high-performance electrolyte materials is paramount. Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt in lithium-ion battery electrolytes, offering enhanced thermal stability, higher ionic conductivity, and improved low-temperature performance.[1] This guide provides a head-to-head comparison of LiFSI from various commercial suppliers, supported by experimental data and detailed protocols for evaluation.
Key Commercial Suppliers
The LiFSI market is supplied by several key chemical manufacturers, with notable players including:
-
Nippon Shokubai (Japan): A major producer of LiFSI, marketing it under the trade name IONEL™. They were one of the first to develop mass-production technology for high-purity LiFSI.[2]
-
Arkema (France): A specialty chemicals company that produces ultra-high purity LiFSI under the brand name Foranext®.[3]
-
Tinci Materials (China): A leading global supplier of lithium-ion battery electrolyte materials.[4]
-
Capchem (China): A key manufacturer of electronic chemicals and functional materials, including LiFSI.[4]
-
Chunbo Chem (South Korea): A notable supplier in the LiFSI market.[4]
Data Presentation: A Comparative Overview of LiFSI Properties
The performance of LiFSI is critically dependent on its purity, with trace impurities significantly impacting electrochemical stability and battery performance.[5] Commercial suppliers typically offer battery-grade LiFSI with purities of >99.9% and ultra-high purity grades of >99.99%.[4]
Table 1: General Properties of Commercial-Grade LiFSI
| Property | Typical Value | Significance in Battery Performance |
| Purity | >99.9% or >99.99% | Higher purity minimizes side reactions, improves electrochemical stability, and extends battery cycle life.[3] |
| Ionic Conductivity | Higher than LiPF6 (e.g., 9.8 mS/cm for LiFSI vs. 8.0 mS/cm for LiPF6 in one study)[6] | Enables faster ion transport, leading to improved rate capability and low-temperature performance.[1] |
| Thermal Stability | Decomposes at a higher temperature than LiPF6 (e.g., 308°C for LiFSI vs. 154°C for LiPF6)[6] | Enhances battery safety by reducing the risk of thermal runaway.[1] |
| Electrochemical Stability | Wide electrochemical window, but can be corrosive to aluminum current collectors at high voltages.[7] | Purity is crucial for high-voltage applications; high-purity LiFSI can passivate aluminum.[3] |
| Hydrolysis Stability | Superior to LiPF6 | Less sensitive to moisture, reducing the formation of corrosive HF in the electrolyte.[5] |
Table 2: Impact of Purity on LiFSI Performance (Based on data for Arkema Foranext® LiFSI)
| Parameter | Standard Purity LiFSI | Ultra-High Purity Foranext® LiFSI |
| pH of Aqueous Solution | Lower (more acidic) | Neutral |
| Capacity Retention in Battery Cycling | Lower | Higher |
| Aluminum Passivation at High Voltage | Less effective | Highly effective |
(Data synthesized from a whitepaper by Arkema, which suggests a correlation between the pH of an aqueous solution of LiFSI and its performance in a battery, with higher purity leading to a more neutral pH and better capacity retention.)[3]
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and unbiased comparison of LiFSI from different commercial suppliers, the following standardized experimental protocols are recommended. All procedures involving LiFSI and organic solvents should be performed in an argon-filled glovebox with low moisture and oxygen levels.
Purity and Impurity Analysis
Objective: To quantify the purity of the LiFSI salt and identify and quantify key impurities such as other anions (e.g., Cl⁻, SO₄²⁻) and cations.
Methodology: Ion Chromatography (IC)
-
Sample Preparation: Accurately weigh and dissolve a known amount of LiFSI salt in deionized water to a specific concentration (e.g., 100 ppm).
-
Instrumentation: Use a high-performance ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.
-
Eluent: A suitable eluent, such as a sodium carbonate/sodium bicarbonate solution, should be used.
-
Calibration: Prepare standard solutions of known concentrations for the expected impurities (e.g., F⁻, Cl⁻, SO₄²⁻, PF₆⁻) to create calibration curves.
-
Analysis: Inject the prepared LiFSI solution and the standard solutions into the IC system.
-
Quantification: Determine the concentration of impurity anions in the LiFSI sample by comparing the peak areas with the calibration curves.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of electrolytes prepared with LiFSI from different suppliers.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Electrolyte Preparation: Prepare electrolytes by dissolving a specific concentration (e.g., 1 M) of LiFSI from each supplier in a standard battery-grade solvent mixture (e.g., ethylene (B1197577) carbonate/ethyl methyl carbonate, 3:7 by weight).
-
Conductivity Cell: Use a two-electrode conductivity cell with platinum or stainless steel electrodes with a known cell constant.
-
Measurement: Fill the conductivity cell with the prepared electrolyte and perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) at a controlled temperature.
-
Data Analysis: Determine the bulk resistance (R_b) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (or use the cell constant).
Electrochemical Stability Window (ESW) Determination
Objective: To evaluate the voltage range over which the electrolyte is stable without significant decomposition.
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: Assemble a three-electrode cell with a lithium metal reference electrode, a lithium metal counter electrode, and a working electrode (e.g., platinum or glassy carbon for oxidative stability, and copper for reductive stability).
-
Electrolyte: Use the prepared 1 M LiFSI electrolyte.
-
Measurement:
-
Oxidative Stability: Scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Reductive Stability: Scan the potential from the open-circuit voltage to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Determination of ESW: The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
Battery Cycling Performance Evaluation
Objective: To assess the long-term cycling stability and capacity retention of batteries using LiFSI from different suppliers.
Methodology: Galvanostatic Cycling of Full Cells
-
Cell Components: Use standard cathode (e.g., NMC811) and anode (e.g., graphite) materials to prepare electrodes.
-
Cell Assembly: Assemble coin cells or pouch cells in a controlled environment using the prepared electrolytes.
-
Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
Cycling Protocol: Cycle the cells at a specified C-rate (e.g., 1C charge/1C discharge) between defined voltage limits (e.g., 3.0 V to 4.2 V) for a large number of cycles (e.g., 500 cycles) at a constant temperature.
-
Performance Metrics: Record and compare the discharge capacity, coulombic efficiency, and capacity retention over the cycles for each LiFSI source.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the logical relationships in comparing commercial LiFSI.
Caption: Experimental workflow for the head-to-head comparison of LiFSI from different commercial suppliers.
References
- 1. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 2. Electrolyte for Lithium-Ion Batteries: IONEL™ LF-101 | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 3. chargedevs.com [chargedevs.com]
- 4. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 5. researchgate.net [researchgate.net]
- 6. shokubai.co.jp [shokubai.co.jp]
- 7. Comparison of lithium salts used in lithium ion battery electrolyte [yacooscience.com]
Harnessing LiFSI for Next-Generation High-Performance Batteries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advancement of high-performance lithium-ion batteries is intrinsically linked to the innovation in electrolyte materials. Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt, offering significant improvements in battery performance, safety, and lifespan. This guide provides an objective comparison of LiFSI with other common lithium salts, supported by a synthesis of experimental data from recent literature. Detailed methodologies are included to facilitate the replication of these findings in your own research.
Comparative Performance of Lithium Salts
The selection of a lithium salt is critical as it dictates key electrolyte properties such as ionic conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI) on the anode. The following tables summarize the quantitative comparison of LiFSI with LiPF6 and other alternatives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium perchlorate (B79767) (LiClO4).
Table 1: Physicochemical and Electrochemical Properties of Common Lithium Salts
| Property | LiFSI | LiPF6 | LiTFSI | LiClO4 |
| Ionic Conductivity | Highest [1] | High | High | Moderate |
| 1.0M in EC/EMC (3:7 v/v) | ~12 mS/cm [2] | Lower than LiFSI[1] | Lower than LiFSI[1] | Lower than LiTFSI[1] |
| Thermal Stability | High (up to 200°C) [1] | Low (decomposes ~80°C)[3] | High | Moderate |
| Hydrolytic Stability | Superior to LiPF6 [4][5] | Prone to hydrolysis, forms HF[4][5] | Resistant to hydrolysis[1] | Moderate |
| Electrochemical Stability Window | Wide (up to 5.6V vs. Li+/Li) [2] | Limited | Wide | Moderate |
| Anode Compatibility (Graphite) | Excellent SEI formation [6][7] | Standard, but SEI can be unstable | Good | Prone to side reactions |
| Cathode Compatibility (High Voltage) | Excellent [4] | Prone to oxidative decomposition | Good | Prone to oxidation |
| Aluminum Corrosion | Can occur, mitigated by additives[1][8] | Passivates Al | Corrosive to Al | Low corrosion |
Table 2: Performance in Lithium-Ion Battery Cells
| Performance Metric | LiFSI-based Electrolyte | LiPF6-based Electrolyte | Test Conditions |
| Rate Capability | 96.7% capacity retention at 3C [9] | 89.6% capacity retention at 3C[9] | NCA/graphite cells[9] |
| Cycling Stability (Graphite/LFP) | Capacity retention of ~98% after 600 cycles (with LiTFSI additive)[10] | Capacity loss of ~20% after 600 cycles (with VC additive)[10] | 20°C[10] |
| High-Temperature Performance (60°C) | Far better cycle and storage performance [7] | Significant performance degradation | Graphite/Li half-cells[7] |
| Low-Temperature Performance | Better performance [3][8] | Performance declines | General observation |
| Fast Charging | Enables extreme fast charging (XFC) [11] | Limited by Li-ion transport kinetics | Pouch cells[11] |
Experimental Protocols
To facilitate the replication of these literature findings, detailed experimental methodologies for key battery testing procedures are provided below. These protocols are synthesized from common practices reported in the cited literature.
Electrolyte Preparation
-
Materials:
-
Lithium Salt: LiFSI (battery grade, >99.9% purity), LiPF6 (battery grade)
-
Solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Diethyl Carbonate (DEC) (battery grade, anhydrous, < 20 ppm H₂O)
-
Additives (optional): Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC)
-
-
Procedure:
-
All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
The desired solvent mixture (e.g., EC:EMC 3:7 by volume) is prepared by mixing the individual anhydrous solvents.
-
The lithium salt (e.g., LiFSI) is slowly added to the solvent mixture while stirring with a magnetic stirrer until fully dissolved to achieve the target concentration (e.g., 1.0 M).
-
If required, additives like VC or FEC are added to the electrolyte solution in the desired weight percentage and stirred until homogeneous.
-
The prepared electrolyte should be sealed in a container and stored in the glovebox.
-
Coin Cell Assembly (CR2032)
-
Components:
-
Cathode: e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NCM811) or LiFePO₄ (LFP) coated on aluminum foil.
-
Anode: e.g., Graphite coated on copper foil.
-
Separator: Microporous polypropylene (B1209903) separator (e.g., Celgard 2325).
-
Electrolyte: Prepared LiFSI-based or LiPF6-based electrolyte.
-
CR2032 coin cell components: Casings, spacers, springs.
-
-
Procedure:
-
All cell assembly is performed inside an argon-filled glovebox.
-
The cathode and anode discs are punched to the required diameter (e.g., 12 mm for cathode, 14 mm for anode).
-
The electrodes and separator are dried under vacuum at an appropriate temperature (e.g., 110°C for cathodes) overnight before transfer into the glovebox.
-
The coin cell is assembled in the following order: negative cap, anode, a few drops of electrolyte on the anode, separator, a few drops of electrolyte on the separator, cathode, spacer, spring, and positive cap.
-
The assembled cell is crimped using a coin cell crimping machine to ensure proper sealing.
-
The assembled cells are allowed to rest for a few hours to ensure complete wetting of the electrodes and separator by the electrolyte before electrochemical testing.
-
Electrochemical Characterization
-
Apparatus: Battery cycler (e.g., Arbin, WonATech).
-
Formation Cycles:
-
Before extensive cycling, cells are typically subjected to one or two formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.
-
-
Galvanostatic Cycling (Cycling Stability):
-
Cells are charged and discharged at a constant current (e.g., 0.5C, 1C) within a specific voltage window (e.g., 2.8–4.3 V for NCM811, 2.5–3.9 V for LFP).[2]
-
The discharge capacity is recorded for each cycle to evaluate capacity retention over a large number of cycles (e.g., 100, 500).
-
-
Rate Capability Test:
-
The cell is cycled at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.
-
The discharge capacity at each C-rate is normalized to the initial capacity at a low C-rate to determine the rate performance.
-
-
Ionic Conductivity Measurement:
-
The ionic conductivity of the electrolyte is measured using a conductivity meter with a two-electrode conductivity cell.
-
The measurement is typically performed over a range of temperatures, and the data is often presented as an Arrhenius plot.
-
-
Electrochemical Stability Window (Linear Sweep Voltammetry):
-
A three-electrode cell with a working electrode (e.g., stainless steel or platinum), a counter electrode (lithium metal), and a reference electrode (lithium metal) is used.
-
The potential of the working electrode is swept from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The onset of significant current increase indicates the oxidative decomposition of the electrolyte.
-
Visualizing the Advantage of LiFSI
The following diagrams illustrate the key attributes of LiFSI and the experimental workflow for its evaluation.
Caption: Logical relationship of LiFSI properties to battery performance.
Caption: Experimental workflow for battery performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. nbinno.com [nbinno.com]
- 5. tycorun.com [tycorun.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nonaqueous Electrolyte with LiFSI Salt for Fast Charging/discharging of Li-ion Battery | ORNL [ornl.gov]
A Comparative Life Cycle Analysis of Lithium Battery Electrolytes: LiFSI vs. LiPF6
A comprehensive review of the performance, safety, and environmental impact of batteries utilizing Lithium Bis(fluorosulfonyl)imide (LiFSI) versus the conventional Lithium Hexafluorophosphate (LiPF6) electrolyte.
In the ever-evolving landscape of energy storage, the electrolyte stands as a critical component governing the performance, safety, and lifespan of lithium-ion batteries. For years, Lithium Hexafluorophosphate (LiPF6) has been the workhorse electrolyte salt, but its inherent limitations have driven the search for superior alternatives. Among the most promising contenders is this compound (LiFSI), which offers significant advantages in terms of thermal stability, conductivity, and electrochemical performance. This guide provides a detailed comparative analysis of the life cycle of batteries employing LiFSI versus LiPF6, supported by experimental data and detailed methodologies, to inform researchers, scientists, and battery development professionals.
Executive Summary
LiFSI consistently demonstrates superior performance characteristics compared to LiPF6, particularly in demanding applications. Its enhanced thermal stability translates to a significantly wider safe operating temperature range, mitigating the risk of thermal runaway. Furthermore, LiFSI's higher ionic conductivity and improved interfacial stability contribute to longer cycle life and better performance at low temperatures. While the production cost of LiFSI is currently higher than that of LiPF6, ongoing research and scaling of manufacturing processes are expected to reduce this gap. From an environmental perspective, the reduced tendency of LiFSI to generate hazardous hydrogen fluoride (B91410) (HF) upon hydrolysis presents a significant advantage over LiPF6.
Performance Data Comparison
The following tables summarize the key performance differences between LiFSI and LiPF6 based on available experimental data.
| Property | LiFSI | LiPF6 | References |
| Chemical Formula | LiN(SO₂F)₂ | LiPF₆ | [1] |
| Molecular Weight | 187.07 g/mol | 151.91 g/mol | [1] |
| Melting Point | 124-128°C | Decomposes | [1] |
| Decomposition Temperature | >200°C | ~80°C | [2][3] |
Table 1: Physicochemical Properties
| Performance Metric | LiFSI | LiPF6 | Conditions | References |
| Ionic Conductivity | Higher | Lower | Especially at low temperatures | [3][4] |
| Thermal Stability | Excellent | Poor | High temperatures | [2][5] |
| Hydrolysis Resistance | High | Low | Less prone to HF formation | [2][5] |
| Low-Temperature Performance | Good | Common | Better interface stability | [3] |
| High-Temperature Performance | Good | Poor | Stable at elevated temperatures | [2] |
| Cycle Life | High | Common | More stable performance over time | [2][5] |
Table 2: Electrochemical Performance
Detailed Experimental Analysis
Cycle Life and Coulombic Efficiency
Studies have demonstrated the superior cycling stability of batteries containing LiFSI-based electrolytes. For instance, in graphite (B72142)/LiFePO4 cells, the introduction of imide-based salts like LiTFSI (a close relative of LiFSI) resulted in a capacity fading of only ~2% after 600 cycles, whereas the control cell with a standard LiPF6 electrolyte lost ~20% of its initial capacity under the same conditions.[6] This improved performance is attributed to the formation of a thinner, more stable solid electrolyte interphase (SEI) on the anode.[7]
In another study comparing different electrolyte systems, the average coulombic efficiency for a LiPF6-based electrolyte was reported to be 82%, while LiFSI achieved a significantly higher efficiency of 93%.[8]
Thermal Stability
The enhanced thermal stability of LiFSI is a critical advantage for battery safety. Differential Scanning Calorimetry (DSC) measurements have shown that LiFSI-based electrolytes exhibit a sharp exotherm at a higher onset and peak temperature compared to LiPF6-based electrolytes.[9] LiFSI is stable at temperatures greater than 200°C, while LiPF6 begins to decompose at around 80°C.[2][3] This decomposition of LiPF6 can lead to a dangerous chain reaction known as thermal runaway. The higher thermal stability of LiFSI allows batteries to operate safely under more demanding conditions and at higher temperatures.[5]
Hydrolysis and HF Formation
A significant drawback of LiPF6 is its susceptibility to hydrolysis in the presence of trace amounts of water, which leads to the formation of hazardous hydrogen fluoride (HF).[2][5] HF can corrode the battery's internal components, leading to performance degradation and safety concerns.[5] LiFSI, on the other hand, is more resistant to hydrolysis.[2][5] Thermodynamic studies have shown that the hydrolysis of imide-based anions is less spontaneous compared to LiPF6, limiting the formation of corrosive byproducts.
Life Cycle Assessment: Manufacturing and Recycling
While a direct, comprehensive comparative life cycle assessment (LCA) for the production and recycling of LiFSI versus LiPF6 is still an emerging area of research, some inferences can be drawn.
Manufacturing: The synthesis of LiFSI is currently more complex and costly than that of LiPF6.[2] However, ongoing advancements in manufacturing processes are expected to reduce the environmental footprint and cost of LiFSI production.[10] One production method for LiPF6 has been noted to generate substantially smaller amounts of waste and byproducts compared to older methods, and it allows for the recycling and reuse of HF within the process.[11]
Recycling: The recycling of electrolytes is a crucial aspect of a circular battery economy. For LiPF6, the primary challenge is its thermal instability and the generation of toxic fluorine compounds during pyrometallurgical recycling.[1] Hydrometallurgical recycling processes for LiPF6 are being developed to recover the lithium salt and solvents, minimizing environmental harm.[12] The higher thermal stability of LiFSI could potentially simplify the recycling process, although specific recycling methods for LiFSI-based electrolytes are still under development. One patented method describes a process for drying and purifying LiFSI that could be adapted for recycling purposes.[13]
Experimental Protocols
The data presented in this guide is based on a variety of experimental protocols. Below are generalized methodologies for key performance tests.
Battery Assembly and Formation
-
Cell Assembly: Pouch cells or coin cells are typically assembled in an argon-filled glovebox to prevent moisture contamination. The standard assembly includes a cathode (e.g., NMC, LFP), a separator, and an anode (e.g., graphite), which are then filled with the respective electrolyte (LiFSI or LiPF6 in a solvent mixture like EC/DMC).
-
Formation Cycling: After assembly, cells undergo a formation process, which typically involves one or more slow charge-discharge cycles. This step is crucial for the formation of a stable SEI layer on the anode.
Electrochemical Testing
-
Cycle Life Testing: Cells are cycled at a constant current (C-rate) between defined voltage limits at a controlled temperature. The discharge capacity is measured at each cycle to determine the capacity retention over time.
-
Coulombic Efficiency (CE): CE is calculated as the ratio of the discharge capacity to the charge capacity of the previous cycle. High and stable CE values are indicative of a highly reversible system with minimal side reactions.
-
Rate Capability Testing: Cells are cycled at various C-rates to evaluate their performance under different power demands.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with the thermal decomposition of the electrolyte and other cell components. This provides critical information about the onset temperature of exothermic reactions that can lead to thermal runaway.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition products.
Visualizing the Comparison
Figure 1: High-level comparison of LiFSI and LiPF6 battery characteristics.
Figure 2: General experimental workflow for comparative battery analysis.
Conclusion
The transition from LiPF6 to LiFSI in lithium-ion batteries represents a significant step forward in achieving higher performance, improved safety, and a more favorable environmental profile. While challenges related to cost and large-scale manufacturing remain, the clear advantages demonstrated by LiFSI in experimental studies make it a compelling choice for the next generation of energy storage solutions, particularly for demanding applications such as electric vehicles and grid storage. Continued research and development in the synthesis and recycling of LiFSI will be crucial in accelerating its widespread adoption and realizing the full potential of advanced lithium-ion battery technology.
References
- 1. Recycling Method of Lithium Battery Electrolyte [aotbattery.com]
- 2. tycorun.com [tycorun.com]
- 3. meisenbaochem.com [meisenbaochem.com]
- 4. Demand Promotes Development: Will LiFSI Replace LiPF6 as the Mainstream Solute Lithium Salt? | SMM [news.metal.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. LiFSI improvement of high-temperature performance of graphite anodes for Li-ion battery [yacooscience.com]
- 8. researchgate.net [researchgate.net]
- 9. LiFSI vs. LiPF6 electrolytes in contact with lithiated graphite: Comparing thermal stabilities and identification of specific SEI-reinforcing additives [inis.iaea.org]
- 10. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]
- 11. netl.doe.gov [netl.doe.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2018104675A1 - Method for drying and purifying lifsi - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Lithium Bis(fluorosulfonyl)imide (LiFSI): A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Lithium bis(fluorosulfonyl)imide (LiFSI). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. LiFSI is classified as a hazardous substance requiring specialized disposal methods.[1]
Immediate Safety and Handling Protocols
Before handling LiFSI for disposal, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves are mandatory. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2] Standard laboratory safety glasses are not sufficient.
-
Protective Clothing: A lab coat or a complete chemical-resistant suit should be worn to protect the skin.[2]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter.[2]
Handling and Storage of LiFSI Waste:
-
Handle LiFSI waste in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Store LiFSI waste in a cool, dry, and well-ventilated designated hazardous waste area.[2][4] Keep containers tightly closed.[1]
-
Store waste away from incompatible materials such as strong oxidizers, acids, and bases, as well as foodstuffs and beverages.[2][5]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of LiFSI is through a licensed and approved chemical waste management facility.[2][4] Do not attempt to dispose of LiFSI through standard laboratory drains or as regular solid waste.[1][5]
Procedure for Solid LiFSI Waste and Contaminated Materials
-
Containment: Carefully place the LiFSI waste, including any contaminated items (e.g., weighing paper, pipette tips, gloves), into a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., Corrosive, Health Hazard, Environmental Hazard).[5][6][7]
-
Secure Storage: Tightly seal the container and move it to your institution's designated hazardous waste accumulation area. Ensure the storage area is secure and locked.[4][5][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed chemical waste disposal contractor. The material will likely be disposed of via controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[2][4]
Procedure for Empty LiFSI Containers
-
Decontamination: Triple rinse the empty container with a suitable solvent. The choice of solvent should be approved by your institution's EHS department; common choices may include acetonitrile (B52724) or dimethyl carbonate, in which LiFSI is soluble.[7]
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[4]
-
Final Container Disposal: Once decontaminated, the container can be prepared for disposal. Puncture it to make it unusable for other purposes.[4] It may then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1][4]
Accidental Spill Management
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the spill to enter drains or waterways.[2][4][8]
-
Clean-up: Wearing full PPE, mechanically collect the spilled material. Use non-sparking tools and methods that avoid creating dust, such as sweeping gently or using a specialized vacuum.[4][8]
-
Dispose of Spill Debris: Place the collected material and all contaminated cleaning supplies into a suitable, sealed, and labeled container for disposal as hazardous waste.[8]
Quantitative Data: Ecotoxicity
LiFSI is considered harmful to aquatic life.[1] Discharge into the environment must be avoided.[2] The following table summarizes available aquatic toxicity data.
| Endpoint | Value | Species | Exposure Time | Source |
| LC50 | ≤100 mg/l | Fish | 96 hours | [1] |
| EC50 | >100 mg/l | Aquatic Invertebrates | 48 hours | [1] |
| ErC50 | >100 mg/l | Algae | 72 hours | [1] |
Experimental Protocols
The provided search results from safety data sheets and chemical guides do not contain detailed experimental protocols for the neutralization or chemical treatment of LiFSI waste at a laboratory scale. The consensus and mandated procedure is the transfer of the material to a specialized, licensed facility for destruction.[2][4] Attempting to neutralize LiFSI with strong acids or bases is hazardous and not recommended due to incompatibility.[5]
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper management and disposal of LiFSI waste in a laboratory setting.
Caption: Workflow for the safe disposal of LiFSI and its containers.
References
- 1. carlroth.com [carlroth.com]
- 2. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. solvionic.com [solvionic.com]
- 6. solvionic.com [solvionic.com]
- 7. Page loading... [guidechem.com]
- 8. watson-int.com [watson-int.com]
Essential Safety and Handling Guide for Lithium bis(fluorosulfonyl)imide (LiFSI)
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Lithium bis(fluorosulfonyl)imide (LiFSI), a key component in battery research and development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Must be worn at all times to protect against splashes and potential eye contact. LiFSI can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves | Use gloves inspected prior to use. Proper glove removal technique must be followed to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body Protection | Flame-Resistant Laboratory Coat / Complete chemical-protective suit | A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][5] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | To be used to avoid breathing dust, vapors, or mist. Ensure adequate ventilation; use in a fume hood is recommended.[1][6] |
| Foot Protection | Closed-toe leather or chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of LiFSI must be performed in a controlled environment, such as a glovebox or a well-ventilated fume hood, to minimize exposure.[6]
Preparation:
-
Work Area Setup: Ensure the work area is clean and free of incompatible materials. Have emergency equipment, including a Class ABC or CO₂ fire extinguisher, eyewash station, and safety shower, readily accessible.[7]
-
Don PPE: Put on all required PPE as specified in Table 1.
Handling:
-
Inert Atmosphere: Whenever possible, handle LiFSI under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture and air.[2]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][3][4] Use appropriate exhaust ventilation where dust may form.[1]
-
Transfer: Use appropriate tools (e.g., spatula, scoop) for transferring the solid. For solutions, use a syringe or cannula.
-
Reaction Setup: If used in a reaction, ensure the glassware is oven-dried and assembled under an inert atmosphere.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all equipment that has come into contact with LiFSI.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to the hospital.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][8] |
Disposal Plan
Proper disposal of LiFSI and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect excess LiFSI and any contaminated materials (e.g., gloves, wipes, disposable labware) in a suitable, closed, and clearly labeled container for disposal.[1]
-
Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[2]
-
-
Final Disposal:
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
References
- 1. watson-int.com [watson-int.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]
- 6. Enhancing Battery Stability with this compound as a Conductive Agent_Chemicalbook [chemicalbook.com]
- 7. csn.edu [csn.edu]
- 8. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
